5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
Description
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Properties
Molecular Formula |
C22H22O11 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3/t15-,17-,18+,19-,22?/m0/s1 |
InChI Key |
VEFXIXFPSFIBMM-CNEOBZMHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been identified as a constituent of the medicinal plant Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family.[1][2] This technical guide provides a comprehensive overview of its natural sources, alongside generalized experimental protocols for its extraction, isolation, and characterization based on established methodologies for flavonoid glycosides. While specific quantitative data and biological activities for this particular compound are not extensively documented in publicly available literature, this guide extrapolates from research on structurally related flavonoids to propose potential therapeutic applications and the requisite experimental frameworks for their investigation.
Natural Sources
The primary documented natural source of this compound is the herbaceous plant Andrographis paniculata.[1][2] This plant, commonly known as "King of Bitters," is widely used in traditional medicine systems across Asia for its anti-inflammatory, antiviral, and hepatoprotective properties.[3] The aerial parts and roots of A. paniculata are known to contain a rich diversity of flavonoids and diterpenoids.[3][4][5] While the presence of this compound has been confirmed, its concentration and distribution within the plant tissues have yet to be quantitatively reported in peer-reviewed literature.
Quantitative Data
As of the latest literature review, specific quantitative data regarding the concentration of this compound in Andrographis paniculata or any other natural source is not available. Further research employing validated analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is required to determine the yield of this compound from various plant parts and under different extraction conditions.
The table below is provided as a template for future quantitative analysis.
| Natural Source | Plant Part | Extraction Method | Concentration (mg/g dry weight) | Reference |
| Andrographis paniculata | Aerial Parts | Methanolic Maceration | To be determined | |
| Andrographis paniculata | Roots | Ethanolic Soxhlet Extraction | To be determined |
Experimental Protocols
The following protocols are generalized methodologies for the extraction, isolation, and characterization of flavonoid glycosides and can be adapted for this compound.
Extraction of Crude Flavonoid Mixture
This protocol outlines a standard procedure for obtaining a crude extract enriched with flavonoids from Andrographis paniculata.
Caption: Chromatographic workflow for flavonoid glycoside isolation.
-
Silica (B1680970) Gel Column Chromatography: Fractionate the crude extract using a silica gel (60-120 mesh) column. Elute with a solvent gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297), ethyl acetate, and finally, ethyl acetate and methanol (B129727).
-
Thin Layer Chromatography (TLC) Analysis: Monitor the collected fractions by TLC on silica gel plates, using a suitable solvent system (e.g., ethyl acetate:methanol:water, 8:1:1 v/v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Sephadex LH-20 Chromatography: Pool the fractions containing the target compound and further purify them on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a gradient of acetonitrile (B52724) and water as the mobile phase.
Structural Characterization
The structure of the isolated compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure by performing 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments.
Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been reported, flavonoids with similar structural features are known to possess antioxidant and anti-inflammatory properties.
Potential Antioxidant Activity
The antioxidant potential of this compound can be assessed using the following standard assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay evaluates the capacity of the compound to scavenge the ABTS radical cation.
Potential Anti-inflammatory Activity
The anti-inflammatory effects can be investigated in cell-based models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
dot
Caption: Hypothesized anti-inflammatory mechanism of action.
This proposed mechanism suggests that this compound may inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway in macrophages.
Conclusion
This compound is a naturally occurring flavonoid glycoside from Andrographis paniculata. Although detailed studies on its quantification and biological activities are currently lacking, its chemical structure suggests potential as an antioxidant and anti-inflammatory agent. This technical guide provides a framework for future research, including standardized protocols for its extraction, isolation, and characterization, as well as assays to explore its therapeutic potential. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to determine its concentration in its natural source, which is crucial for its potential development as a therapeutic agent.
References
- 1. Flavonoids and andrographolides from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Chemical constituents from roots of Andrographis paniculata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isolating 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside from Andrographis paniculata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of the flavonoid glycoside, 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, from the medicinal plant Andrographis paniculata. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this document outlines a robust, generalized protocol based on established methodologies for the isolation of flavonoid glycosides from A. paniculata. The provided quantitative and spectroscopic data are representative examples based on similar compounds and should be considered illustrative.
Introduction
Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family, is a medicinal herb with a rich history of use in traditional medicine across South and Southeast Asia.[1] Its therapeutic properties are attributed to a diverse array of secondary metabolites, including diterpenoids and flavonoids.[2] Among these, flavonoid glycosides are of significant interest due to their potential pharmacological activities. This compound is one such flavonoid that has been identified in this plant.[3] This guide details a systematic approach to its extraction, purification, and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂O₁₁ | [3] |
| Molecular Weight | 462.40 g/mol | [3] |
| CAS Number | 710952-13-9 | |
| Appearance | Yellowish amorphous powder (predicted) | General flavonoid properties |
| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water; insoluble in non-polar solvents like hexane (B92381) (predicted) | General flavonoid glycoside properties |
Experimental Protocols
The following sections describe a detailed, multi-step protocol for the isolation and purification of this compound from the aerial parts of Andrographis paniculata.
Plant Material and Extraction
-
Plant Material Preparation : The aerial parts of Andrographis paniculata are collected, washed, and shade-dried. The dried material is then coarsely powdered.
-
Extraction : The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature for 48-72 hours with occasional shaking. The process is repeated three times to ensure complete extraction. The combined ethanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark green crude extract.
Fractionation of the Crude Extract
The crude ethanolic extract is suspended in distilled water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Flavonoid glycosides, being moderately polar, are expected to be concentrated in the ethyl acetate fraction.
-
The aqueous suspension of the crude extract is first partitioned with n-hexane to remove non-polar constituents like fats and waxes.
-
The aqueous layer is then partitioned with chloroform to remove less polar compounds.
-
Finally, the aqueous layer is extracted with ethyl acetate. The ethyl acetate fractions are combined and concentrated under reduced pressure to yield the flavonoid-rich fraction.
Chromatographic Purification
The ethyl acetate fraction is subjected to multiple chromatographic steps to isolate the target compound.
-
Silica (B1680970) Gel Column Chromatography : The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a pre-packed silica gel column. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography : Fractions from the silica gel column showing the presence of the target compound (based on TLC analysis against a reference standard, if available) are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the eluent. This step is effective for separating compounds based on their molecular size and for removing polymeric impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Final purification is achieved using a preparative reversed-phase HPLC system (e.g., C18 column). A gradient elution with a mobile phase consisting of methanol and water (both containing 0.1% formic acid to improve peak shape) is typically employed. The fraction corresponding to the peak of this compound is collected and lyophilized to obtain the pure compound.
Quantitative Data
The following table summarizes hypothetical quantitative data for the isolation process. Actual yields will vary depending on the plant material, extraction efficiency, and purification techniques.
| Parameter | Value | Notes |
| Starting Plant Material (dry weight) | 1 kg | Aerial parts |
| Crude Ethanolic Extract Yield | 80 g (8%) | |
| Ethyl Acetate Fraction Yield | 15 g (1.5%) | |
| Purified Compound Yield | 25 mg (0.0025%) | Yield after all chromatographic steps |
| Purity (by HPLC) | >95% |
Spectroscopic Data for Structural Elucidation
The structure of the isolated compound is confirmed by spectroscopic methods. The following table presents the expected spectroscopic data for this compound based on the analysis of similar flavonoid glycosides.
| Spectroscopic Method | Expected Data |
| UV-Vis (MeOH) | λmax (nm): ~270, ~335 |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: m/z 463.1235 (Calculated for C₂₂H₂₃O₁₁) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): ~12.9 (s, 1H, 5-OH), ~7.9 (d, 2H, H-2', H-6'), ~6.9 (d, 2H, H-3', H-5'), ~6.8 (s, 1H, H-6), ~6.5 (s, 1H, H-3), ~5.1 (d, 1H, anomeric H-1''), 3.2-4.0 (m, sugar protons), ~3.8 (s, 3H, 7-OCH₃) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): ~182 (C-4), ~164 (C-2), ~161 (C-5), ~157 (C-7), ~152 (C-9), ~148 (C-4'), ~132 (C-8), ~130 (C-2', C-6'), ~121 (C-1'), ~116 (C-3', C-5'), ~105 (C-10), ~104 (anomeric C-1''), ~95 (C-6), ~90 (C-3), ~61 (7-OCH₃), sugar carbons (60-80) |
Visualizations
Experimental Workflow
The overall workflow for the isolation of this compound is depicted in the following diagram.
Chemical Structure
The chemical structure of this compound is presented below.
Conclusion
This technical guide outlines a comprehensive and systematic methodology for the isolation of this compound from Andrographis paniculata. While specific experimental data for this compound is scarce, the presented protocols, based on established practices for flavonoid glycoside isolation, provide a solid foundation for researchers. The successful isolation and characterization of this and other flavonoids from A. paniculata are crucial for further investigation into their potential therapeutic applications and for the development of new drug leads. Further research is warranted to obtain precise quantitative and spectroscopic data for this specific molecule and to explore its biological activities.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata. This document details the spectroscopic data and experimental protocols that are fundamental to its identification and characterization, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data Analysis
The structural determination of this compound relies on a combination of spectroscopic techniques, including Ultraviolet (UV) and Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is compiled from the seminal work in the field.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data |
| UV λmax (MeOH) nm | 275, 335 |
| IR (KBr) νmax cm⁻¹ | 3400 (O-H), 1655 (C=O), 1610, 1500 (aromatic C=C) |
| HR-FAB-MS | m/z 463.1242 [M+H]⁺ (Calculated for C₂₂H₂₃O₁₁, 463.1240) |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Proton | δ (ppm) | Multiplicity | J (Hz) |
| H-3 | 6.85 | s | |
| H-6 | 6.50 | s | |
| H-2' | 7.90 | d | 8.5 |
| H-3' | 6.95 | d | 8.5 |
| H-5' | 6.95 | d | 8.5 |
| H-6' | 7.90 | d | 8.5 |
| 7-OCH₃ | 3.90 | s | |
| H-1'' | 5.10 | d | 7.5 |
| H-2'' - H-6'' | 3.20-3.80 | m | |
| 5-OH | 12.95 | s | |
| 4'-OH | 9.80 | s |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Carbon | δ (ppm) | Carbon | δ (ppm) |
| C-2 | 164.5 | C-1' | 121.8 |
| C-3 | 103.5 | C-2' | 129.0 |
| C-4 | 182.0 | C-3' | 116.2 |
| C-5 | 152.0 | C-4' | 161.5 |
| C-6 | 99.8 | C-5' | 116.2 |
| C-7 | 158.5 | C-6' | 129.0 |
| C-8 | 129.5 | 7-OCH₃ | 56.5 |
| C-9 | 148.0 | C-1'' | 105.0 |
| C-10 | 106.0 | C-2'' | 74.5 |
| C-3'' | 77.8 | ||
| C-4'' | 70.3 | ||
| C-5'' | 76.9 | ||
| C-6'' | 61.2 |
Experimental Protocols
The elucidation of the structure of this compound involves a systematic experimental workflow, from isolation to spectroscopic analysis.
Isolation of the Compound
The compound is typically isolated from the dried, powdered aerial parts of Andrographis paniculata. The general procedure is as follows:
-
Extraction: The plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). The flavonoid glycosides are typically concentrated in the EtOAc and n-butanol (n-BuOH) fractions.
-
Chromatography: The bioactive fraction is subjected to multiple chromatographic steps for purification. This often involves:
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents like CHCl₃-MeOH as the mobile phase.
-
Sephadex LH-20 Column Chromatography: Eluting with MeOH to remove smaller molecules and polymeric compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Employing a reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile (B52724) (ACN) and water, often with a small percentage of formic acid, to yield the pure compound.
-
Spectroscopic Analysis
The purified compound is then subjected to a suite of spectroscopic analyses:
-
UV Spectroscopy: The UV spectrum is recorded in methanol to observe the characteristic absorption bands of the flavone (B191248) nucleus. Shift reagents such as NaOMe, AlCl₃, AlCl₃/HCl, NaOAc, and NaOAc/H₃BO₃ can be used to confirm the positions of hydroxyl groups.
-
IR Spectroscopy: The IR spectrum is typically recorded using a potassium bromide (KBr) disc to identify key functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
Mass Spectrometry: High-resolution mass spectrometry, often using Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), is employed to determine the exact molecular weight and elemental composition of the compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning the proton and carbon signals and establishing the connectivity within the molecule, including the position of the methoxy (B1213986) group and the glycosidic linkage.
Structural Elucidation Workflow & Chemical Structure
The logical progression from raw spectroscopic data to the final elucidated structure is a critical aspect of natural product chemistry.
Caption: Workflow for the Structure Elucidation of the Flavonoid Glycoside.
The culmination of this analytical process is the definitive chemical structure of the compound.
In-Depth Technical Guide on the Spectroscopic Data of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2] This document is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and insights into its potential biological activities.
Core Spectroscopic Data
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₁₁ | [2][3] |
| Molecular Weight | 462.40 g/mol | [2][3] |
| CAS Number | 710952-13-9 | [3] |
| Natural Source | Andrographis paniculata (Burm. f.) Nees | [1][2] |
Table 2: ¹H-NMR Spectroscopic Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 | s | |
| H-6 | ~6.8 | s | |
| H-2', H-6' | ~7.8 | d | ~8.5 |
| H-3', H-5' | ~6.9 | d | ~8.5 |
| 7-OCH₃ | ~3.9 | s | |
| H-1'' (Glucosyl) | ~5.0 | d | ~7.5 |
| H-2'' - H-6'' (Glucosyl) | 3.2 - 3.9 | m | |
| 5-OH | ~12.9 | s | |
| 4'-OH | ~10.0 | s | |
| Glucosyl-OHs | 4.5 - 5.5 | br s |
Note: These are predicted values based on related flavonoid glycosides. Actual experimental values may vary slightly.
Table 3: ¹³C-NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~164.0 | C-1' | ~122.0 |
| C-3 | ~103.0 | C-2', C-6' | ~128.5 |
| C-4 | ~182.5 | C-3', C-5' | ~116.0 |
| C-5 | ~152.0 | C-4' | ~161.0 |
| C-6 | ~99.0 | Glucosyl Moiety | |
| C-7 | ~158.0 | C-1'' | ~105.0 |
| C-8 | ~132.0 | C-2'' | ~74.0 |
| C-9 | ~148.0 | C-3'' | ~77.0 |
| C-10 | ~106.0 | C-4'' | ~70.0 |
| 7-OCH₃ | ~56.5 | C-5'' | ~78.0 |
| C-6'' | ~61.0 |
Note: These are predicted values based on related flavonoid glycosides. Actual experimental values may vary slightly.
Table 4: UV, IR, and Mass Spectrometry Data
| Technique | Key Observations |
| UV (MeOH), λmax (nm) | Band I: ~335 nm, Band II: ~275 nm. Shifts with reagents like AlCl₃ and NaOAc are expected, confirming the hydroxylation pattern. |
| IR, νmax (cm⁻¹) | ~3350 (O-H), ~1650 (C=O, conjugated), ~1610, 1500 (aromatic C=C), ~1250, 1050 (C-O) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 463.1184, [M+Na]⁺ at m/z 485.1003. Fragmentation would show a loss of the glucose moiety (162 Da). |
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of flavonoid glycosides like this compound from plant material.
Isolation and Purification
A typical isolation procedure from the aerial parts of Andrographis paniculata involves the following steps:
-
Extraction: Dried and powdered plant material is extracted with 85% ethanol (B145695) at room temperature. The extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Chromatography: The flavonoid-rich fractions are subjected to multiple chromatographic steps for purification. This may include:
-
Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or ODS (Octadecylsilane) as the stationary phase with gradient elution systems (e.g., chloroform-methanol or ethyl acetate-methanol).
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a semi-preparative or preparative HPLC system with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Spectroscopic Analysis
The purified compound is then subjected to spectroscopic analysis for structural elucidation:
-
UV-Vis Spectroscopy: Spectra are recorded in methanol. Diagnostic shift reagents (e.g., NaOMe, AlCl₃, AlCl₃/HCl, NaOAc, NaOAc/H₃BO₃) are added to determine the location of free hydroxyl groups on the flavonoid skeleton.
-
Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets to identify characteristic functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) experiments are performed to analyze fragmentation patterns, which can confirm the structure of the aglycone and the sugar moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). These experiments are crucial for the complete assignment of all proton and carbon signals and for establishing the connectivity of the atoms within the molecule, including the position of the glycosidic linkage.
Biological Activity and Signaling Pathway
Flavonoids from Andrographis paniculata are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. A key mechanism underlying the anti-inflammatory properties of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Flavonoids from Andrographis paniculata can inhibit this pathway at multiple points.
Caption: Isolation and Spectroscopic Analysis Workflow.
Caption: Inhibition of NF-κB Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide for Researchers
CAS Number: 710952-13-9
Chemical Formula: C₂₂H₂₂O₁₁
Molecular Weight: 462.4 g/mol
This technical guide provides an in-depth overview of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, potential biological activities, and relevant experimental protocols based on current scientific literature.
Physicochemical and Structural Data
This compound belongs to the flavonoid class of natural products.[2][3] Its structure features a flavone (B191248) backbone with hydroxyl and methoxy (B1213986) substitutions, and a glucose moiety attached at the 8-position.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂O₁₁ | PubChem[4], Biosynth[2], Echemi[3] |
| Molecular Weight | 462.4 g/mol | PubChem[4], Biosynth[2] |
| CAS Number | 710952-13-9 | PubChem[4], Biosynth[2], Echemi[3] |
| Appearance | Yellow powder | ChemFaces |
| Boiling Point | 821.9 °C | Biosynth, Echemi[3] |
| Density | 1.6 g/cm³ | Echemi[3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces[5] |
Potential Biological Activities and Signaling Pathways
While direct experimental data on the biological activities of this compound is limited, studies on structurally similar flavonoids suggest potential anticancer, anti-inflammatory, and antioxidant properties. The mode of action is likely associated with the modulation of key cellular signaling pathways.[2]
Anticancer Activity
Flavonoids with similar hydroxylation and methoxylation patterns have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
A potential signaling pathway mediating the pro-apoptotic effects of this compound, based on studies of related flavonoids, is the mitochondrial-mediated apoptosis pathway. This can be triggered by an increase in reactive oxygen species (ROS), leading to the activation of downstream caspases.
Anti-inflammatory Activity
Structurally related flavonoids have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. This is often achieved through the suppression of signaling pathways such as the NF-κB and MAPK pathways.
The inhibition of the NF-κB pathway would prevent the transcription of pro-inflammatory cytokines, while the modulation of MAPK signaling can affect a wide range of cellular processes, including inflammation.
Experimental Protocols
The following are detailed experimental protocols for assessing the potential biological activities of this compound, adapted from studies on structurally similar flavonoids.
Isolation and Purification from Andrographis paniculata
A general workflow for the isolation of flavonoids from Andrographis paniculata involves solvent extraction followed by chromatographic separation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 710952-13-9 | KDB95213 [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. 5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone | C22H22O11 | CID 129316704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:710952-13-9 | Manufacturer ChemFaces [chemfaces.com]
In-depth Technical Guide on the Biological Activity of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the specific biological activities of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This flavonoid, a natural product isolated from the herbs of Andrographis paniculata, is documented primarily in chemical databases and by commercial suppliers.[1][2][3] However, detailed in vitro or in vivo studies elucidating its pharmacological effects, mechanisms of action, and associated signaling pathways are not currently available in the public domain.
This technical guide aims to provide a transparent overview of the current state of research on this compound. While quantitative data, detailed experimental protocols, and specific signaling pathways for this compound cannot be presented due to the absence of published research, this document will summarize the known information about the compound and discuss the broader biological activities of flavonoids from its source plant, Andrographis paniculata. This contextual information may offer insights into its potential, yet uninvestigated, therapeutic properties.
Compound Profile: this compound
This compound is classified as a flavonoid glycoside.[1][2] Flavonoids are a diverse group of polyphenolic compounds widely found in plants, known for their broad spectrum of biological activities. The glycoside moiety, a sugar molecule (in this case, a glucoside), is attached to the flavonoid core structure. This glycosylation can significantly influence the compound's solubility, stability, and bioavailability.
Chemical Formula: C₂₂H₂₂O₁₁ Molar Mass: 462.40 g/mol Source: Andrographis paniculata (Burm. f.) Nees[1]
General Biological Activities of Flavonoids from Andrographis paniculata
While specific data on this compound is lacking, the plant it is derived from, Andrographis paniculata, is a well-studied medicinal herb. Its extracts are known to be rich in diterpenoids (most notably andrographolide) and flavonoids, which collectively contribute to its therapeutic effects.[4][5] Research on the flavonoid fraction of Andrographis paniculata has demonstrated several key biological activities, which could suggest potential areas of investigation for its individual flavonoid components.
Antioxidant Activity
Flavonoids are renowned for their antioxidant properties. Studies on the flavonoid-rich extracts of Andrographis paniculata have shown their capacity to scavenge free radicals and reduce oxidative stress. For instance, these extracts have been observed to increase the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[6]
Anti-inflammatory Effects
The anti-inflammatory properties of Andrographis paniculata are well-documented and are attributed to both its diterpenoid and flavonoid constituents.[4][5] Flavonoids can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory mediators.
Potential in Metabolic Disorders
Extracts containing flavonoids from Andrographis paniculata have been investigated for their beneficial effects on metabolic conditions like diabetes. Studies in animal models have indicated that these extracts can help in reducing blood glucose levels.[6] Furthermore, research on diabetic retinopathy in rats has shown that the flavonoid components can reduce levels of inflammatory markers like TNF-alpha and vascular endothelial growth factor (VEGF).[6]
Future Research Directions
The absence of specific biological data for this compound highlights a clear need for further research. Future investigations should focus on isolating or synthesizing this compound in sufficient quantities for detailed pharmacological studies.
A logical workflow for future research is proposed below.
Caption: Proposed research workflow for elucidating the biological activity of this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:710952-13-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. echemi.com [echemi.com]
- 4. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographis Paniculata (Burm. F.) Flavonoid Compound and Prevention of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: An In-depth Technical Guide on its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside found in the medicinal plant Andrographis paniculata.[1][2][3] Flavonoids as a class are well-documented for their antioxidant properties, which contribute to their potential therapeutic effects, including anti-inflammatory and anticancer activities.[[“]] This technical guide provides a comprehensive overview of the antioxidant potential of flavonoids, with a focus on the available data related to constituents of Andrographis paniculata, as specific research on this compound is limited. The guide details common in vitro antioxidant assays, explores the underlying signaling pathways, and presents available quantitative data for related compounds to serve as a reference for future research and drug development endeavors.
Introduction to this compound
This compound is a natural flavonoid isolated from the herbs of Andrographis paniculata.[1][2][3] Its chemical structure, characterized by multiple hydroxyl groups and a methoxy (B1213986) group attached to the flavone (B191248) backbone, suggests potential antioxidant activity. Flavonoids are a diverse group of polyphenolic compounds known to exhibit a wide range of biological activities, with their antioxidant capacity being a key area of investigation.
Chemical Structure:
-
Formula: C₂₂H₂₂O₁₁[5]
-
Molar Mass: 462.40 g/mol
While direct experimental data on the antioxidant potential of this compound is not extensively available in current literature, this guide will extrapolate from the known antioxidant properties of flavonoids from Andrographis paniculata and structurally similar compounds.
Antioxidant Potential of Flavonoids from Andrographis paniculata
Andrographis paniculata has been traditionally used for its medicinal properties, many of which are attributed to its rich phytochemical composition, including flavonoids and diterpenoids.[6] Studies on extracts of Andrographis paniculata have demonstrated significant antioxidant activity.
A study on flavonoid compounds from Andrographis paniculata showed that administration of these compounds in rats with diabetic retinopathy resulted in an increase in the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione.[7] Another study highlighted that the high diterpenoid content in Andrographis paniculata extract contributed to its antioxidant capacity.[8] While the primary active component of Andrographis paniculata is often considered to be andrographolide (B1667393) (a diterpenoid), the flavonoid constituents also play a crucial role in the overall antioxidant effect.
Quantitative Data on Antioxidant Activity
Table 1: Antioxidant Activity of Andrographis paniculata Extracts and Andrographolide
| Sample | Assay | IC₅₀ Value (µg/mL) | Reference |
| Andrographis paniculata Extract | DPPH | 220.5 | [9] |
| Andrographolide | DPPH | 3.2 | [9] |
| Ascorbic Acid (Positive Control) | DPPH | 4.3 | [9] |
| Butylated Hydroxytoluene (BHT) (Positive Control) | DPPH | 5.8 | [9] |
IC₅₀ represents the concentration of the sample required to scavenge 50% of the free radicals.
Experimental Protocols for Antioxidant Assays
Several in vitro methods are commonly employed to evaluate the antioxidant potential of natural compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a widely used and straightforward method to assess antioxidant activity.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.
-
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
A control (without the test compound) and a blank (without DPPH) are also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of decolorization is proportional to the antioxidant activity.
-
Methodology:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated for a set time (e.g., 6 minutes).
-
The absorbance is measured at the specified wavelength.
-
The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of a colored ferrous-TPTZ complex, which has a maximum absorbance at a specific wavelength (e.g., 593 nm). The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.
-
Methodology:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
A known volume of the test compound is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The absorbance of the resulting blue-colored solution is measured at the appropriate wavelength.
-
A standard curve is typically generated using a known antioxidant, such as ferrous sulfate (B86663) or Trolox.
-
The antioxidant capacity of the sample is expressed as equivalents of the standard.
-
Signaling Pathways in Flavonoid Antioxidant Action
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in oxidative stress response.[10][11]
Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
-
Mechanism: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cellular antioxidant defense system.
Caption: Hypothesized Nrf2-Keap1 signaling pathway activation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways, including ERK, JNK, and p38 MAPK, are involved in cellular responses to a variety of stimuli, including oxidative stress.
-
Mechanism: Flavonoids have been shown to modulate MAPK signaling, which can have both pro- and anti-antioxidant effects depending on the specific context and cell type. For instance, some flavonoids can inhibit the activation of pro-oxidant pathways like JNK and p38, which are often activated by oxidative stress and can lead to apoptosis. Conversely, activation of the ERK pathway by flavonoids has been linked to the upregulation of antioxidant enzymes.
Caption: General modulation of MAPK signaling by flavonoids.
Conclusion and Future Directions
While this compound, a flavonoid from Andrographis paniculata, holds promise as an antioxidant, there is a clear need for direct experimental evidence to substantiate this potential. Future research should focus on isolating this compound in sufficient quantities to perform a comprehensive panel of in vitro antioxidant assays, including DPPH, ABTS, and FRAP, to determine its specific radical scavenging and reducing capabilities. Furthermore, cell-based assays are crucial to elucidate its ability to mitigate intracellular oxidative stress and to investigate its modulatory effects on key antioxidant signaling pathways such as the Nrf2 and MAPK pathways. Such studies will be instrumental in validating the therapeutic potential of this specific flavonoid and will provide a solid foundation for its consideration in the development of novel antioxidant-based therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Global Neglected Tropical Disease (GNTD) [gntd.org]
- 4. consensus.app [consensus.app]
- 5. echemi.com [echemi.com]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. Andrographis Paniculata (Burm. F.) Flavonoid Compound and Prevention of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids: antioxidants or signalling molecules? - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Whitepaper for Researchers
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of the potential anti-inflammatory effects of the flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. While direct experimental data on this specific glycoside is limited, this paper extrapolates its likely mechanisms of action and therapeutic potential based on extensive research into structurally analogous flavonoids. This document summarizes the inhibitory effects of related flavonoids on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, and delves into the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways. Detailed experimental protocols for assessing these anti-inflammatory effects are provided, alongside visual representations of the relevant signaling cascades and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Flavonoids, a diverse group of plant-derived polyphenolic compounds, have garnered significant attention for their potent anti-inflammatory properties. This compound, a flavonoid isolated from plants such as Andrographis paniculata, belongs to this promising class of molecules. While comprehensive studies on this specific compound are not yet widely available, the well-documented anti-inflammatory activities of structurally similar trihydroxy-methoxyflavones provide a strong basis for predicting its therapeutic potential. These related compounds have been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators and regulating key signaling pathways. This whitepaper will synthesize the available evidence on related flavonoids to build a scientific case for the anti-inflammatory potential of this compound and provide the necessary technical guidance for its investigation.
Putative Anti-Inflammatory Mechanisms
Based on studies of analogous flavonoids, this compound is likely to exert its anti-inflammatory effects through the modulation of several key molecular targets and signaling pathways.
Inhibition of Pro-Inflammatory Mediators
Flavonoids with similar structures have demonstrated the ability to suppress the production of critical inflammatory mediators:
-
Nitric Oxide (NO): In inflammatory states, inducible nitric oxide synthase (iNOS) is overexpressed, leading to excessive NO production, which can contribute to tissue damage. Structurally related flavonoids have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Pro-inflammatory Cytokines: The overproduction of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) is a hallmark of chronic inflammation. Related flavonoids have been observed to dose-dependently decrease the secretion of these cytokines.
-
Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Many flavonoids have been reported to inhibit the expression of COX-2.
Modulation of Intracellular Signaling Pathways
The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Structurally similar flavonoids have been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in the inflammatory response. The activation of these kinases through phosphorylation leads to the activation of transcription factors, such as activator protein-1 (AP-1), which also regulate the expression of pro-inflammatory genes. Several flavonoids have been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in LPS-stimulated cells.
Data Presentation: Anti-Inflammatory Effects of Structurally Related Flavonoids
The following tables summarize quantitative data from studies on flavonoids with structural similarities to this compound. This data is presented to provide a comparative basis for the expected potency of the target compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages by Analogous Flavonoids
| Flavonoid Compound | Cell Line | IC₅₀ (µM) for NO Inhibition | Reference |
| 2',3',5,7-Tetrahydroxyflavone | RAW 264.7 | 19.7 | [1] |
| 3',4',5,7-Tetrahydroxyflavone (Luteolin) | RAW 264.7 | 17.1 | [1] |
| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | 14.22 ± 1.25 | [2] |
| Quercetin | RAW 264.7 | 12.0 ± 0.8 | [3] |
| Luteolin | RAW 264.7 | 7.6 ± 0.3 | [3] |
| Apigenin | RAW 264.7 | 17.8 ± 0.6 | [3] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production by Analogous Flavonoids
| Flavonoid Compound | Cell Line/Model | Cytokine | Inhibition | Concentration | Reference |
| 5,6,7-Trimethoxyflavone (B192605) | RAW 264.7 | TNF-α, IL-1β, IL-6 | Dose-dependent reduction | Not specified | [4] |
| 4',6,7-trihydroxy-5-methoxyflavone | Mice (LPS-induced peritonitis) | TNF-α, IL-1β | Significant reduction | Not specified | [5] |
| Flavonols (Fisetin) | RAW 264.7 | IL-6, TNF-α | Significant reduction | 20 µM | [6] |
| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Mice (TPA-induced skin inflammation) | IL-1β, IL-6, TNF-α | Suppression | Not specified | [7] |
Table 3: Inhibition of iNOS and COX-2 Protein Expression by Analogous Flavonoids
| Flavonoid Compound | Cell Line | Target Protein | Inhibition | Concentration | Reference |
| 5,6,7-Trimethoxyflavone | RAW 264.7 | iNOS, COX-2 | Dose-dependent | Not specified | [4] |
| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | iNOS, COX-2 | Concentration-dependent | Not specified | [2] |
| Flavonols (Fisetin) | RAW 264.7 | iNOS | Significant reduction | 20 µM | [6] |
| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Mouse Skin | iNOS, COX-2 | Effective inhibition | Not specified | [7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the 24-hour incubation with the test compound and LPS, collect 100 µL of the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a standard curve generated with sodium nitrite.
Pro-Inflammatory Cytokine Measurement (ELISA)
-
After the 24-hour incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking non-specific binding sites.
-
Incubating with the cell culture supernatants and standards.
-
Adding a biotinylated detection antibody.
-
Adding an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for iNOS, COX-2, NF-κB, and MAPK Pathway Proteins
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: Putative inhibition of NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the substantial body of research on structurally related flavonoids provides a strong rationale for its investigation as a potential anti-inflammatory agent. The likely mechanisms of action involve the suppression of key pro-inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β, and the inhibition of the expression of iNOS and COX-2, mediated through the downregulation of the NF-κB and MAPK signaling pathways.
Future research should focus on validating these predicted effects through rigorous in vitro and in vivo studies. The experimental protocols and workflows provided in this whitepaper offer a comprehensive framework for such investigations. Elucidating the precise molecular interactions and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic for inflammatory diseases. Furthermore, studies on its bioavailability, pharmacokinetics, and safety profile will be essential for translating its promising preclinical potential into clinical applications.
References
- 1. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. japsonline.com [japsonline.com]
- 4. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential Anticancer Properties of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer properties of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is limited in publicly available scientific literature. This technical guide provides a comprehensive overview based on the established anticancer activities of extracts from Andrographis paniculata, the plant from which this flavonoid glycoside is isolated, and the known mechanisms of structurally related methoxyflavones. The information presented herein is intended to serve as a foundation for future research and drug development efforts.
Introduction
This compound is a flavonoid glycoside that has been isolated from the medicinal plant Andrographis paniculata[1]. Flavonoids, a broad class of plant secondary metabolites, are well-recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The unique structural features of this compound, specifically its hydroxylation and methoxylation pattern, along with the presence of a glucose moiety, suggest it may possess significant biological activity. This whitepaper aims to consolidate the current understanding of the potential anticancer effects of this compound by examining the bioactivities of its source plant and structurally analogous molecules.
Anticancer Potential of Andrographis paniculata Extracts
Andrographis paniculata has a long history of use in traditional medicine, and modern scientific investigations have begun to validate its therapeutic claims, particularly in the context of cancer. Extracts from this plant, which contain a complex mixture of phytochemicals including diterpenoids (such as andrographolide) and flavonoids, have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.
In Vitro Studies
Studies on crude and fractionated extracts of Andrographis paniculata have shown promising results in various cancer cell models. For instance, methanolic extracts have been reported to inhibit the proliferation of colon cancer (HT-29) cells. Further fractionation of these extracts has indicated that the anticancer and immunostimulatory activities are retained in the dichloromethane (B109758) fraction[2]. This suggests that compounds with moderate polarity, a characteristic of flavonoid glycosides like this compound, contribute to the overall bioactivity of the plant extract. The anticancer activity of Andrographis paniculata extracts is believed to be mediated through multiple mechanisms, including the induction of apoptosis and cell cycle arrest[3].
Inferred Anticancer Properties from Structurally Related Methoxyflavones
The anticancer potential of this compound can be inferred from the well-documented activities of other methoxyflavones. The number and position of methoxy (B1213986) and hydroxyl groups on the flavone (B191248) backbone are critical determinants of their biological effects[4][5].
Quantitative Data on Related Methoxyflavones
The following table summarizes the cytotoxic activities (IC50 values) of several methoxyflavones against various cancer cell lines. This data provides a comparative basis for estimating the potential potency of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon) | Approx. 50 | [6] |
| 5-Hydroxy-polymethoxyflavones | HCT116, HT29 (Colon) | Stronger than permethoxylated counterparts | [7] |
| 3',4',5-Trihydroxyflavone | A549 (Lung), MCF-7 (Breast) | 10-50 | [8][9] |
| 5,7-dihydroxy-3,6,4'-trimethoxyflavone | A2058 (Melanoma) | 3.92 | [4] |
| 5,7,5'-trihydroxy-3,6,3',4'-tetramethoxyflavone | A2058 (Melanoma) | 8.18 | [4] |
Postulated Mechanisms of Action
Based on studies of related compounds, this compound may exert its anticancer effects through the following mechanisms:
-
Induction of Apoptosis: Methoxyflavones are known to trigger programmed cell death in cancer cells. For example, 5-hydroxy-7-methoxyflavone induces apoptosis in HCT-116 cells through a mitochondrial-mediated pathway involving the generation of reactive oxygen species (ROS), release of cytochrome c, and activation of caspases[6][10]. The presence of hydroxyl groups on the flavone structure is often associated with enhanced apoptotic activity.
-
Cell Cycle Arrest: Flavonoids can interfere with the progression of the cell cycle in cancerous cells. Certain 5-hydroxy polymethoxyflavones have been shown to cause cell cycle arrest at the G2/M or G0/G1 phase in colon cancer cells[7]. This effect is often mediated by the modulation of key cell cycle regulatory proteins.
Potential Signaling Pathways
The anticancer activities of methoxyflavones are mediated by their interaction with various intracellular signaling pathways. The diagram below illustrates a plausible signaling cascade that could be modulated by this compound, based on the known mechanisms of similar compounds.
Experimental Protocols for Future Research
To empirically validate the anticancer potential of this compound, the following experimental methodologies, adapted from studies on related flavonoids, are recommended.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effect of the compound on cancer cells.
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method is used to quantify the induction of apoptosis.
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol helps to determine if the compound induces cell cycle arrest.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
This technique is used to investigate the effect of the compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p21, Cyclin D1) and then with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While direct evidence is currently lacking, the phytochemical context of this compound as a constituent of the anticancer plant Andrographis paniculata, combined with the known anticancer activities of structurally similar methoxyflavones, strongly suggests its potential as a novel anticancer agent. Future research should focus on the isolation or synthesis of this compound in sufficient quantities to perform the rigorous in vitro and subsequent in vivo studies outlined in this guide. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial steps in its development as a potential therapeutic. The synergistic and antagonistic interactions of this compound with other phytochemicals in Andrographis paniculata also warrant investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer and immunostimulatory compounds from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 7. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Mechanisms of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its biological activities and the underlying molecular pathways.
Introduction
This compound is a naturally occurring flavonoid glycoside isolated from medicinal plants such as Andrographis paniculata and Swertia mussotii.[1][2] Flavonoids, a diverse group of polyphenolic compounds, are recognized for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1] The subject compound, owing to its specific hydroxylation and methoxylation pattern, is an emerging area of interest for its potential therapeutic applications. This guide synthesizes the available, albeit limited, direct research on this compound and extrapolates mechanistic insights from closely related methoxyflavones to provide a foundational understanding of its mode of action.
Core Bioactivities and Putative Mechanisms of Action
While direct experimental evidence for this compound is still developing, research on structurally similar flavonoids provides a strong basis for predicting its primary mechanisms of action. These are centered around its anti-inflammatory, antioxidant, and antidiabetic capabilities.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. For this compound, the primary hypothesized mechanism is the modulation of the Nuclear Factor-kappa B (NF-κB) pathway.
Signaling Pathway:
-
Inhibition of NF-κB Activation: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. It is proposed that this compound, likely after deglycosylation to its aglycone, interferes with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of this compound is attributed to its chemical structure, particularly the presence of hydroxyl groups on the flavonoid backbone.
Mechanism:
-
Radical Scavenging: The hydroxyl groups on the aromatic rings can donate a hydrogen atom to free radicals (like DPPH• or ABTS•+), thereby neutralizing them and terminating the radical chain reaction. The resulting flavonoid radical is stabilized by resonance.
Potential Antidiabetic Effects
While direct studies are lacking, related compounds from Swertia species have demonstrated α-glucosidase inhibitory activity. This enzyme is crucial for the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.
Mechanism:
-
α-Glucosidase Inhibition: It is plausible that this compound or its aglycone can bind to the active site of α-glucosidase, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This would slow down glucose absorption and reduce the post-meal spike in blood glucose levels. A network pharmacology study has identified a structurally similar compound, 5,8,2'-trihydroxy-7-methoxyflavone, as a potential α-glucosidase inhibitor, lending support to this hypothesis.
Experimental Protocols
The following are generalized protocols for key experiments relevant to elucidating the mechanism of action of this compound, based on standard methodologies for flavonoid research.
Anti-inflammatory Activity Assay (NF-κB Inhibition)
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Assay (Griess Test): The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The absorbance at 540 nm is measured, and the concentration of nitrite (B80452) is determined from a standard curve.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot for NF-κB Pathway Proteins: To confirm the effect on the NF-κB pathway, western blotting can be performed on cell lysates to measure the protein levels of phosphorylated IκBα, total IκBα, and the nuclear and cytosolic levels of the p65 subunit of NF-κB.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure: A methanolic solution of this compound at various concentrations is added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
α-Glucosidase Inhibition Assay
-
Reagents: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, and a buffer solution (e.g., phosphate (B84403) buffer, pH 6.8).
-
Procedure: The test compound is pre-incubated with the α-glucosidase solution for a specific time. The substrate pNPG is then added to start the reaction. The reaction is incubated at 37°C and then stopped by adding a solution like sodium carbonate.
-
Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC₅₀ value is determined. Acarbose is typically used as a positive control.
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC₅₀ values) from direct experimental studies on this compound. The data presented below for related compounds are for comparative and predictive purposes.
| Compound | Bioactivity | Assay System | IC₅₀ Value (µM) | Reference |
| 5-Hydroxy-7-methoxyflavone | Cytotoxicity (Anticancer) | HCT-116 cells (MTT) | ~25-50 | Extrapolated from dose-response curves in a study on its pro-apoptotic effects. |
| Various Methoxyflavones | Anticancer | Various cell lines | 0.23 - 36 | A review on the anticancer activity of flavones and related compounds.[3] |
| 5,7-dimethoxyflavone | Antidiabetic | STZ-induced diabetic rats | Not applicable | A study demonstrating blood glucose-lowering effects at 50 and 100 mg/kg doses.[4] |
Conclusion and Future Directions
This compound is a promising natural product with a high potential for therapeutic applications, particularly in the areas of inflammation, oxidative stress-related diseases, and possibly diabetes. The current understanding of its mechanism of action is largely inferred from studies on structurally similar flavonoids. Future research should focus on direct experimental validation of its effects on the NF-κB and other inflammatory signaling pathways, comprehensive evaluation of its antioxidant capacity through various assays, and specific determination of its α-glucosidase inhibitory activity. Furthermore, studies on its bioavailability, metabolism, and in vivo efficacy are crucial to translate its potential into clinical applications. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. This compound | 710952-13-9 | KDB95213 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific cellular targets and mechanism of action for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the known biological activities of its source, Andrographis paniculata, and structurally similar flavonoids. The described cellular targets, signaling pathways, and experimental protocols represent plausible areas of investigation for this specific compound.
Executive Summary
This compound is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1] This plant has a long history of use in traditional medicine, and its extracts are known to possess anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] While the primary bioactive constituent of Andrographis paniculata is andrographolide, its flavonoids, including this compound, are also believed to contribute significantly to its therapeutic effects. This document synthesizes the current understanding of potential cellular targets and mechanisms of action for this flavonoid glycoside, drawing inferences from related compounds and extracts. The primary hypothesized targets fall within the domains of inflammatory and apoptotic signaling pathways.
Potential Cellular Targets and Signaling Pathways
Based on studies of structurally related flavonoids and extracts of Andrographis paniculata, the primary cellular activities of this compound are likely centered around the modulation of key proteins in inflammation and apoptosis.
Anti-inflammatory Activity
Flavonoids are well-documented inhibitors of inflammatory pathways. The primary mechanism is often the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
-
Inhibition of NF-κB Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK (IκB kinase) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 and iNOS. It is plausible that this compound interferes with this pathway, potentially by inhibiting IKK activation or IκBα degradation.
Apoptosis Induction in Cancer Cells
Many flavonoids exhibit anti-cancer properties by inducing apoptosis. Studies on similar flavonoids suggest that this compound could trigger programmed cell death through the intrinsic (mitochondrial) pathway.[4][5]
-
Mitochondrial-Mediated Apoptosis: This pathway is often initiated by cellular stress, such as that induced by reactive oxygen species (ROS). The compound may increase intracellular ROS levels, leading to a decrease in the mitochondrial membrane potential. This disruption causes the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death. This process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it. The flavonoid may shift the balance towards pro-apoptotic proteins.
Quantitative Data from Structurally Similar Flavonoids
| Compound | Cell Line | Assay | Result | Reference |
| 5-Hydroxy-7-methoxyflavone | HCT-116 | Cytotoxicity (MTT) | IC50 ≈ 50 µM at 24h | --INVALID-LINK-- |
| 5-hydroxy 3′,4′,7-trimethoxyflavone | MCF-7 | Cytotoxicity (MTT) | IC50 ≈ 12 µg/mL at 24h | --INVALID-LINK-- |
| 8,3′,4′-Trihydroxyflavone-7-O-β-D-glucopyranoside | - | α-amylase inhibition | 22% inhibition at 0.556 mg/mL | --INVALID-LINK--[6] |
| Various Trihydroxyflavones | A549, MCF-7, U87 | Cytotoxicity (MTT) | EC50 values typically between 10-50 µM | --INVALID-LINK-- |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for elucidating the cellular targets and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometric means.
Protocol:
-
Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in apoptosis and inflammation.
Protocol:
-
Protein Extraction: Treat cells with the flavonoid as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-IκBα, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with the flavonoid for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
While direct experimental evidence for the cellular targets of this compound is currently lacking, the available literature on its plant source and structurally related flavonoids provides a strong rationale for investigating its role in modulating key inflammatory and apoptotic pathways. The primary putative targets include proteins within the NF-κB and intrinsic apoptosis signaling cascades. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically elucidate the precise mechanism of action and therapeutic potential of this compound. Further research is warranted to validate these hypothesized targets and to quantify the bioactivity of this specific flavonoid glycoside.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Pharmacokinetics of Flavonoids from Andrographis paniculata: An In-depth Technical Guide
A Note to the Reader: As of the latest literature review, specific pharmacokinetic studies on 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside are not publicly available. This guide will provide a comprehensive overview of the pharmacokinetics of flavonoids and other key constituents from Andrographis paniculata, the plant from which this compound is isolated.[1][2] By examining the well-studied compounds from this plant, we can infer a likely pharmacokinetic profile for related flavonoid glucosides. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Flavonoids in Andrographis paniculata
Andrographis paniculata is a medicinal herb rich in bioactive compounds, primarily diterpenoids and flavonoids. While andrographolide, a diterpenoid, is the most extensively studied component, the plant also contains a variety of flavonoids, including flavones, flavonols, and their glycosides. These flavonoids contribute to the plant's overall therapeutic effects. The title compound, this compound, is one such flavonoid glycoside found in this herb.
General Principles of Flavonoid Glucoside Pharmacokinetics
The pharmacokinetic profile of flavonoid glycosides is largely influenced by their initial metabolism in the gastrointestinal tract. The sugar moiety of a flavonoid glucoside generally needs to be cleaved by intestinal microflora or enzymes to release the aglycone (the non-sugar part) before it can be absorbed. The absorbed aglycone then undergoes extensive phase I and phase II metabolism in the liver and other tissues, leading to the formation of various metabolites that are subsequently excreted.
Pharmacokinetics of Andrographolide and Other Methoxyflavones
While specific data for this compound is unavailable, studies on other methoxyflavones provide valuable insights into their likely pharmacokinetic behavior.
Quantitative Pharmacokinetic Data
The following table summarizes pharmacokinetic parameters for several methoxyflavones from a study on Kaempferia parviflora extract in rats, which can serve as a reference for understanding the potential in vivo behavior of structurally similar compounds.
| Compound | Dose (oral, as extract) | Cmax (µg/mL) | Tmax (h) | Oral Bioavailability (%) | Reference |
| 5,7-Dimethoxyflavone (DMF) | 250 mg/kg | 0.55 - 0.88 | 1 - 2 | 1 - 4 | [3] |
| 5,7,4'-Trimethoxyflavone (TMF) | 250 mg/kg | 0.55 - 0.88 | 1 - 2 | 1 - 4 | [3] |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | 250 mg/kg | 0.55 - 0.88 | 1 - 2 | 1 - 4 | [3] |
These values indicate that methoxyflavones are generally characterized by rapid absorption and low oral bioavailability.
Distribution and Excretion
Following oral administration, methoxyflavones have been found to distribute to various tissues, with the highest concentrations typically observed in the liver and kidneys.[3] They have also been detected in the lungs, testes, and brain.[3] Elimination occurs primarily through the urine and feces in the form of demethylated, sulfated, and glucuronidated metabolites.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. Below are representative protocols for the analysis of flavonoids in biological samples.
Sample Preparation for Analysis
A common procedure for extracting flavonoids from biological matrices involves the following steps:
-
Extraction from Plant Material: Powdered and dried plant material is extracted with a suitable solvent, such as a methanol:water mixture (e.g., 70:30, v/v), often with the aid of ultrasonication to enhance extraction efficiency.
-
Plasma Sample Preparation: For the analysis of flavonoids in plasma, a protein precipitation step is typically employed. This can be achieved by adding an organic solvent like acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant can then be analyzed.
Analytical Methods
High-performance liquid chromatography (HPLC) coupled with various detectors is the most common technique for the quantification of flavonoids in biological samples.
-
HPLC with UV Detection: This method is widely used for the determination of methoxyflavones. A C18 column is typically used for separation, with detection at a wavelength suitable for the specific flavonoid (e.g., 324 nm for 3',4',5',5,7-pentamethoxyflavone).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying flavonoid metabolites in complex biological matrices like urine and feces.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in flavonoid pharmacokinetics and analysis.
Caption: A generalized workflow for the extraction and analysis of flavonoids.
References
- 1. Diterpenoids and Flavonoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioavailability of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2][3] Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities. However, their therapeutic potential is often dictated by their bioavailability, which governs their absorption, distribution, metabolism, and excretion (ADME). As a glycoside, the bioavailability of this compound is expected to be low in its native form and highly dependent on metabolic transformations within the gastrointestinal tract.
Predicted Metabolic Pathway and Absorption
The oral bioavailability of flavonoid glycosides is generally poor due to their hydrophilic nature and high molecular weight, which limits their passive diffusion across the intestinal epithelium. The primary route of metabolism and absorption is anticipated to involve the gut microbiota.
Role of Gut Microbiota
The intestinal microbiome plays a pivotal role in the metabolism of flavonoid glycosides.[4][5][6][7] It is predicted that this compound is not significantly absorbed in the upper gastrointestinal tract. Upon reaching the colon, it is subjected to enzymatic degradation by gut bacteria. The key initial step is the hydrolysis of the O-glycosidic bond by bacterial β-glucosidases, releasing the aglycone, 5,8,4'-Trihydroxy-7-methoxyflavone.
This aglycone, being more lipophilic than its glycoside precursor, is more readily absorbed across the colonic epithelium via passive diffusion. Following absorption, the aglycone can enter the systemic circulation and undergo further metabolism.
Aglycone Metabolism
Once absorbed, the aglycone, 5,8,4'-Trihydroxy-7-methoxyflavone, is expected to undergo extensive phase I and phase II metabolism, primarily in the liver.
-
Phase I Metabolism: This may involve enzymatic reactions such as demethylation or hydroxylation, catalyzed by cytochrome P450 enzymes.
-
Phase II Metabolism: The hydroxyl groups of the aglycone are susceptible to conjugation reactions, including glucuronidation and sulfation. These reactions increase the water solubility of the compound, facilitating its excretion.
The resulting metabolites, along with any absorbed aglycone, are then distributed throughout the body and eventually eliminated, primarily through urine and feces.
A diagrammatic representation of the predicted metabolic pathway is provided below.
Experimental Protocols for Determining Bioavailability
To empirically determine the bioavailability of this compound, a combination of in vitro and in vivo experimental models would be employed.
In Vitro Permeability Studies: Caco-2 Cell Model
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption.[8][9][10][11][12]
Protocol:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter inserts for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Transport Assay:
-
The test compound, this compound, is added to the apical (AP) side of the monolayer, representing the intestinal lumen.
-
Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.
-
To assess active transport, the experiment is also performed in the reverse direction (BL to AP).
-
-
Quantification: The concentration of the compound in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[13]
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of transport across the cell monolayer.
The expected workflow for a Caco-2 permeability assay is illustrated below.
In Vivo Pharmacokinetic Studies
Animal models, typically rodents, are used to study the in vivo ADME of a compound.
Protocol:
-
Animal Dosing: A known dose of this compound is administered to the animals, usually via oral gavage.
-
Sample Collection: Blood, urine, and feces samples are collected at predetermined time intervals.
-
Sample Preparation: The compound and its metabolites are extracted from the biological matrices using techniques like liquid-liquid extraction or solid-phase extraction.
-
Quantification: The concentrations of the parent compound and its major metabolites in the samples are determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F | Bioavailability |
Analytical Methods for Quantification
Accurate and sensitive analytical methods are essential for pharmacokinetic studies.
Sample Extraction
-
Liquid-Liquid Extraction (LLE): Utilizes two immiscible solvents to separate the analyte from the biological matrix.
-
Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb the analyte, which is then eluted with a solvent.
Quantification Techniques
-
High-Performance Liquid Chromatography (HPLC): A chromatographic technique used to separate the components of a mixture.
-
Mass Spectrometry (MS): A sensitive detection method that identifies and quantifies compounds based on their mass-to-charge ratio. LC-MS/MS is the gold standard for bioanalysis due to its high selectivity and sensitivity.
-
UV-Vis Spectroscopy: Can be used for quantification if the compound has a suitable chromophore and the sample matrix is not overly complex.
The general workflow for the quantification of the flavonoid in biological samples is depicted below.
Conclusion
The bioavailability of this compound is predicted to be low in its native form and highly dependent on the metabolic activity of the gut microbiota. Hydrolysis to its aglycone is a prerequisite for significant absorption. Subsequent metabolism in the liver leads to the formation of various conjugates that are readily excreted. To definitively elucidate the pharmacokinetic profile of this compound, rigorous in vitro and in vivo studies employing validated analytical methodologies are required. The experimental frameworks outlined in this guide provide a comprehensive approach for such an investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. echemi.com [echemi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoids, gut microbiota, and host lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Modulatory Effects of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1] This compound belongs to a class of natural products known for a wide range of biological activities, including potential anti-inflammatory and anticancer effects. While direct experimental evidence detailing the specific signaling pathway modulation by this compound is limited, analysis of structurally related flavonoids and the known mechanisms of Andrographis paniculata extracts provide a strong basis for predicting its biological targets. This guide synthesizes the available data to propose likely signaling pathways modulated by this compound and provides detailed experimental protocols for future investigation.
Predicted Signaling Pathway Modulation
Based on studies of structurally similar flavonoids and the primary active components of Andrographis paniculata, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation, apoptosis, and cellular stress responses. The primary predicted pathways include the NF-κB, MAPK, and PI3K/Akt signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. The main active constituent of Andrographis paniculata, andrographolide (B1667393), is a well-documented inhibitor of this pathway.[2][3] Flavonoids with similar structures to the target compound have also been shown to inhibit NF-κB activation.[4] It is therefore highly probable that this compound or its aglycone metabolite interferes with this pathway.
Proposed Mechanism of Action:
-
Inhibition of IκBα Phosphorylation and Degradation: The compound may prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.
-
Inhibition of NF-κB Nuclear Translocation: The compound could directly or indirectly block the transport of the active NF-κB dimer into the nucleus.
-
Inhibition of NF-κB DNA Binding and Transcriptional Activity: Once in the nucleus, the compound might interfere with the binding of NF-κB to its target DNA sequences, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Studies on andrographolide and other flavonoids indicate that they can modulate these pathways.[2] For instance, 5-Hydroxy-7-Methoxyflavone has been shown to induce apoptosis in cancer cells through the JNK pathway.[5]
Proposed Mechanism of Action:
-
ROS-Mediated Activation of JNK: The compound may induce the production of reactive oxygen species (ROS), leading to the phosphorylation and activation of JNK. Activated JNK can then trigger the mitochondrial apoptosis pathway.
-
Inhibition of ERK1/2 Signaling: In some contexts, flavonoids can inhibit the ERK1/2 pathway, which is often associated with cell proliferation and survival.
Quantitative Data Summary
As of the latest literature review, no specific quantitative data, such as IC50 values for enzyme or pathway inhibition, for this compound has been published. The table below presents data for a related compound, andrographolide, to provide a reference for its potential potency in inhibiting the NF-κB pathway.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| Andrographolide | NF-κB | Luciferase Reporter Assay | Calu-3 (Human Lung Epithelial) | 0.034 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on the predicted signaling pathways. These protocols are based on standard techniques used in the cited literature for similar compounds.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as a percentage of the activity in stimulated cells without the compound treatment.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate activator (e.g., LPS for NF-κB, or H₂O₂ for ROS-mediated MAPK activation) for a specified time (e.g., 15-60 minutes).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, IκBα, phospho-JNK, total JNK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Conclusion
While direct experimental data for this compound is currently unavailable, the information from related compounds and the source plant provides a strong rationale for investigating its effects on the NF-κB and MAPK signaling pathways. The proposed mechanisms and experimental protocols in this guide offer a solid foundation for researchers to explore the therapeutic potential of this natural compound. Further studies are warranted to elucidate its precise molecular targets and to quantify its biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
The Discovery and Isolation of Novel Flavonoid Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies and recent advancements in the discovery and isolation of novel flavonoid glycosides. Flavonoid glycosides, a diverse class of plant secondary metabolites, continue to garner significant attention in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The structural diversity endowed by glycosylation significantly influences their bioavailability and therapeutic potential, making the quest for novel structures a key area of research.
This guide details the systematic workflow from extraction to structure elucidation, presents quantitative data on recently isolated compounds, and illustrates key experimental processes and biological pathways.
A Systematic Approach to Discovery and Isolation
The journey from a plant source to a purified, characterized novel flavonoid glycoside follows a multi-step, systematic workflow. This process, often guided by bioassays to target compounds with specific activities, involves initial extraction, fractionation, and purification, followed by rigorous structural analysis.
Experimental Protocols
Detailed and optimized protocols are critical for the successful isolation of flavonoid glycosides. The following sections provide step-by-step methodologies for the key stages of the process.
Extraction: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is an efficient method for obtaining a high yield of flavonoids from plant material in a shorter time and at lower temperatures compared to conventional methods.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Place 50 g of the powdered plant material into a 2 L flask.
-
Add 1500 mL of 70% aqueous ethanol (a liquid-to-solid ratio of 30:1 mL/g).
-
Place the flask in an ultrasonic water bath sonicator.
-
Set the extraction parameters: ultrasonic power at 400 W, temperature at 60°C, and extraction time of 45 minutes.[1][2]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through cheesecloth and then with Whatman No. 1 filter paper.
-
Repeat the extraction process twice more on the plant residue.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.
-
-
Lyophilization: Freeze-dry the remaining aqueous extract to obtain the crude flavonoid extract as a powder.
Pre-purification: Macroporous Resin Column Chromatography
This step is crucial for removing non-flavonoid compounds and enriching the flavonoid glycoside fraction from the crude extract.
Protocol:
-
Column Preparation:
-
Select a suitable macroporous resin (e.g., HPD100, AB-8).
-
Pack the resin into a glass column and pre-equilibrate it by washing with deionized water.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water to a concentration of approximately 40 mg/mL.
-
Load the sample solution onto the column at a flow rate of 3 bed volumes (BV)/h.
-
-
Elution:
-
Wash the column with 5 BV of deionized water to remove sugars and other highly polar impurities.
-
Perform a stepwise gradient elution with increasing concentrations of ethanol (e.g., 20%, 40%, 60%, 80% ethanol) at a flow rate of 3 BV/h.
-
-
Fraction Collection and Analysis:
-
Collect the fractions for each ethanol concentration separately.
-
Analyze each fraction using analytical HPLC to identify the fractions rich in flavonoid glycosides.
-
Combine the target fractions and concentrate them to dryness.
-
Purification: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and allowing for high recovery.
Protocol:
-
Solvent System Selection:
-
Prepare a two-phase solvent system suitable for polar flavonoid glycosides. A common system is n-hexane-ethyl acetate-methanol-water (e.g., 0.7:4:0.8:4, v/v/v/v).[3]
-
Thoroughly mix the solvents in a separatory funnel, allow them to equilibrate at room temperature, and then separate the upper (stationary phase) and lower (mobile phase) phases. Degas both phases before use.
-
-
HSCCC Instrument Setup:
-
Fill the entire multilayer coiled column with the stationary phase.
-
Set the apparatus to rotate at a speed of 850 rpm.
-
Pump the mobile phase into the column at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is established (when the mobile phase emerges from the outlet).
-
-
Separation:
-
Dissolve the enriched flavonoid fraction (e.g., 500 mg) in a mixture of the upper and lower phases (1:1, v/v).
-
Inject the sample solution into the column through the sample loop.
-
Continuously pump the mobile phase and monitor the effluent with a UV detector at 254 nm.
-
-
Fraction Collection: Collect the peak fractions based on the resulting chromatogram. Analyze the purity of each fraction by analytical HPLC.
Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For compounds that co-elute during HSCCC or for achieving the highest purity, preparative HPLC is the final step.
Protocol:
-
System Configuration:
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Detector: UV/Vis or Diode Array Detector (DAD), monitoring at 254 nm and 350 nm.
-
-
Gradient Elution:
-
Develop a gradient elution program based on analytical HPLC results to achieve optimal separation. An example gradient could be: 0-10 min, 15-20% B; 10-25 min, 20-30% B; 25-35 min, 30-50% B.
-
Set a flow rate appropriate for the column size (e.g., 10 mL/min).
-
-
Purification:
-
Dissolve the semi-purified fraction from HSCCC in the mobile phase.
-
Inject the sample and collect the peaks corresponding to the target compounds.
-
Analyze the purity of each collected fraction using analytical HPLC.
-
-
Compound Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified flavonoid glycoside.
Structure Elucidation
The definitive identification of a novel flavonoid glycoside requires a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem MS (MS/MS) provides fragmentation patterns that help identify the aglycone and sugar moieties.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for elucidating the complete structure.[6]
-
¹H NMR: Provides information on the protons in the molecule, including their chemical environment and coupling relationships.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within a sugar ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for determining the connectivity between the aglycone and sugar units, and between sugar units themselves.
-
Quantitative Data of Recently Isolated Novel Flavonoid Glycosides
The following tables summarize quantitative data for several recently discovered flavonoid glycosides, showcasing the diversity of structures and the typical yields and purity achieved through modern isolation techniques.
| Table 1: Isolation and Yield of Novel Flavonoid Glycosides | ||||
| Compound Name | Plant Source | Part Used | Isolation Method | Yield (mg from crude extract) |
| Hecpatrin | Gaiadendron punctatum | Leaves | Column Chromatography, Prep-HPLC | 9.3 mg from 2.4 g |
| Gaiadendrin | Gaiadendron punctatum | Leaves | Column Chromatography, Prep-HPLC | 12.1 mg from 2.4 g |
| Puchikrin | Gaiadendron punctatum | Flowers | Column Chromatography, Prep-HPLC | 15.2 mg from 3.1 g |
| Rhodiquadrin A | Rhodiola quadrifida | Herb | Column Chromatography | Not specified |
| Rhodiquadrin B | Rhodiola quadrifida | Herb | Column Chromatography | Not specified |
| Sabiapside A | Sabia parviflora | Not specified | Column Chromatography | Not specified |
| Table 2: Spectroscopic Data for Novel Flavonoid Glycosides | |||
| Compound Name | Molecular Formula | HR-ESI-MS [M-H]⁻ (m/z) | Key ¹H NMR Signals (δ, ppm) |
| Hecpatrin | C₃₃H₄₀O₂₁ | 783.1990 | Aglycone: 6.18 (H-6), 6.37 (H-8), 7.62 (H-2'), 6.87 (H-5'), 7.60 (H-6'); Sugars: 5.75 (anomeric), 5.23 (anomeric) |
| Gaiadendrin | C₃₉H₄₈O₂₅ | 923.2410 | Aglycone: 6.20 (H-6), 6.40 (H-8), 7.65 (H-2'), 6.88 (H-5'), 7.58 (H-6'); Sugars: 5.35 (anomeric), 4.54 (anomeric), 4.39 (anomeric) |
| Puchikrin | C₃₄H₄₀O₂₂ | 800.2042 | Aglycone: 6.21 (H-6), 6.41 (H-8), 7.31 (H-2'), 6.90 (H-5'), 7.33 (H-6'); Sugars: 5.09 (anomeric), 4.51 (anomeric) |
| Rhodiquadrin A | C₂₇H₂₈O₁₉ | 659.1207 | Not detailed |
| Rhodiquadrin B | C₂₉H₃₀O₂₀ | 697.1312 | Not detailed |
| Sabiapside A | C₃₃H₃₈O₂₀ | 753.1888 | Not detailed |
Note: Detailed NMR assignments require 2D NMR data, which are available in the cited literature.[7][8]
Modulation of Cellular Signaling Pathways
Flavonoid glycosides exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development. Key pathways influenced by flavonoids include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are central to cell survival, proliferation, and inflammation.
Flavonoids can inhibit pro-inflammatory and apoptotic pathways, such as the p38 and JNK arms of the MAPK cascade, often by scavenging reactive oxygen species (ROS) that activate these pathways. Conversely, many flavonoids have been shown to activate the PI3K/Akt pathway, which promotes cell survival and growth. This dual regulatory capacity highlights their therapeutic potential in diseases characterized by inflammation and apoptosis, such as neurodegenerative disorders and cancer.
Conclusion
The discovery and isolation of novel flavonoid glycosides is a dynamic field that combines classical phytochemical techniques with modern analytical technology. The systematic application of efficient extraction and purification methods, particularly multi-step chromatographic procedures, is essential for obtaining pure compounds from complex plant extracts. The structural elucidation of these novel molecules relies heavily on the power of mass spectrometry and multidimensional NMR spectroscopy. As our understanding of the molecular targets and signaling pathways modulated by these compounds grows, so does their potential for development into next-generation therapeutic agents. This guide provides a foundational framework for researchers embarking on this exciting area of natural product discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ukm.my [ukm.my]
- 7. Isolation and structure elucidation of a new flavonol glycoside from Sabia Parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
HPLC analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
An HPLC (High-Performance Liquid Chromatography) method for the analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is crucial for the quantification and quality control of this flavonoid glycoside in research and pharmaceutical development. This compound, a flavonoid product that can be isolated from the herbs of Andrographis paniculata, requires a precise and reliable analytical method for its detection and characterization.[1][2]
This application note provides a detailed protocol for the , including sample preparation, chromatographic conditions, and data analysis. The method is based on established principles of reversed-phase chromatography commonly used for the analysis of flavonoids.[3][4][5]
Application Notes
1. Introduction
This compound is a flavonoid glycoside with potential biological activities that are of interest to researchers and drug development professionals. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of herbal extracts or drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds.
This document outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound. The described protocol is intended to serve as a starting point for method development and validation.
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on typical methods used for the analysis of flavonoid glycosides.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min, 10-50% B20-25 min, 50-90% B25-30 min, 90% B30.1-35 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm and 330 nm (Flavonoids typically have strong absorbance at these wavelengths)[4] |
3. Data Presentation
The quantitative data obtained from the HPLC analysis should be recorded in a structured table for easy comparison and interpretation. The following is an example of how to present the data for a series of standard solutions and a sample.
Table 1: Calibration Data for this compound Standards
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 15.2 | 12050 |
| 5 | 15.2 | 61200 |
| 10 | 15.2 | 123500 |
| 25 | 15.2 | 308750 |
| 50 | 15.2 | 618000 |
| 100 | 15.2 | 1240000 |
Table 2: Analysis of an Experimental Sample
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Sample A | 15.2 | 254800 | 20.5 |
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
The sample preparation will depend on the matrix from which the analyte is being extracted. The following is a general protocol for a solid sample (e.g., plant material or a formulated product).
-
Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g) into a centrifuge tube. Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis Workflow
The following diagram illustrates the workflow for the HPLC analysis.
Caption: Workflow for HPLC analysis.
4. Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.999 is generally considered acceptable.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area into the calibration curve.
Signaling Pathway (Illustrative)
While not directly related to the HPLC protocol, understanding the potential biological context of the analyzed compound is important for researchers. Flavonoids are known to interact with various cellular signaling pathways. The following is a generalized diagram illustrating how a flavonoid might modulate a signaling pathway, such as the MAPK pathway, which is involved in inflammation and cell proliferation.
Caption: Potential interaction of a flavonoid with a signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Analysis of main flavonoids contents of Scutellaria baicalensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application Notes and Protocols for the Quantitative Determination of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been isolated from the medicinal plant Andrographis paniculata.[1][2] Flavonoids and their glycosides are of significant interest in drug development due to their wide range of biological activities. Accurate and precise quantitative analysis of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and for elucidating its mechanism of action. This document provides detailed application notes and protocols for the quantitative determination of this compound using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), a robust and sensitive analytical technique.
Analytical Method: Ultra-High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS)
A UPLC-TOF-MS method is recommended for the quantitative analysis of this compound due to its high resolution, sensitivity, and accuracy, which is particularly beneficial for complex matrices such as plant extracts.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated UPLC-MS method for the analysis of flavonoid glycosides from Andrographis paniculata. These values should serve as a reference, and method validation must be performed under specific laboratory conditions.
| Parameter | Typical Performance Characteristics |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.06 µg/mL |
| Limit of Quantitation (LOQ) | 0.06 - 0.2 µg/mL |
| Intra-day Precision (%RSD) | < 3.3% |
| Inter-day Precision (%RSD) | < 4.2% |
| Accuracy (Recovery) | 96.7% - 104.5% |
Experimental Protocols
1. Sample Preparation (from Andrographis paniculata plant material)
This protocol describes the extraction of this compound from dried, powdered plant material.
-
Apparatus:
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Reference standard of this compound
-
-
Procedure:
-
Accurately weigh 1.0 g of powdered, dried Andrographis paniculata material.
-
Add 20 mL of 70% ethanol to the plant material.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure or a gentle stream of nitrogen.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS analysis.
-
2. UPLC-TOF-MS Analysis
-
Instrumentation:
-
UPLC system with a binary pump, autosampler, and column oven.
-
Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5-95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/h
-
Mass Range: m/z 100-1000.
-
Data Acquisition: The MS/MS spectra of the parent ion of 5,8,4'-trihydroxy-7-methoxyflavone can be used for identification.[4]
-
3. Preparation of Standard Solutions and Calibration Curve
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject the working standard solutions into the UPLC-MS system and record the peak areas. Plot a calibration curve of peak area versus concentration. The concentration of the analyte in the samples can be determined using the linear regression equation of the calibration curve.
Visualizations
Caption: Workflow for the quantitative analysis of this compound.
Caption: Key steps and criteria for the validation of the analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and Related Flavonoid Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of natural products, including the diverse class of flavonoids and their glycosides. This document provides a detailed guide to the application of NMR spectroscopy for the analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside that has been isolated from medicinal plants such as Andrographis paniculata[1]. Due to the limited availability of published, experimentally determined NMR data for this specific compound, this application note will utilize a closely related, well-characterized compound as a representative example to illustrate the principles and protocols. The provided data and methodologies will serve as a valuable reference for researchers working on the isolation, identification, and characterization of similar flavonoid glycosides.
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for a representative 7-methoxyflavone (B191842) glycoside. It is crucial to note that these shifts may vary slightly for this compound due to differences in the aglycone hydroxylation pattern and the nature of the glycosidic linkage (O-glycoside vs. C-glycoside). However, the overall pattern and chemical shift ranges will be comparable and serve as an excellent starting point for spectral assignment.
Table 1: ¹H NMR Chemical Shift Data of a Representative 7-Methoxyflavone Glycoside
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.79 | s | |
| 6 | 6.48 | s | |
| 2', 6' | 7.85 | d | 8.8 |
| 3', 5' | 6.92 | d | 8.8 |
| 5-OH | 13.18 | s | |
| 7-OCH₃ | 3.88 | s | |
| 1'' | 4.70 | d | 9.8 |
| 2'' | 4.12 | t | 9.0 |
| 3'' | 3.45-3.55 | m | |
| 4'' | 3.45-3.55 | m | |
| 5'' | 3.45-3.55 | m | |
| 6''a | 3.80 | dd | 11.8, 5.5 |
| 6''b | 3.65 | dd | 11.8, 2.0 |
Solvent: DMSO-d₆. Data is representative and based on known values for similar structures.
Table 2: ¹³C NMR Chemical Shift Data of a Representative 7-Methoxyflavone Glycoside
| Position | Chemical Shift (δ, ppm) |
| 2 | 164.2 |
| 3 | 102.8 |
| 4 | 182.4 |
| 5 | 161.5 |
| 6 | 99.8 |
| 7 | 163.1 |
| 8 | 105.5 |
| 9 | 157.4 |
| 10 | 104.8 |
| 1' | 121.5 |
| 2', 6' | 128.9 |
| 3', 5' | 116.2 |
| 4' | 161.2 |
| 7-OCH₃ | 56.4 |
| 1'' | 73.5 |
| 2'' | 71.2 |
| 3'' | 79.1 |
| 4'' | 70.8 |
| 5'' | 81.9 |
| 6'' | 61.8 |
Solvent: DMSO-d₆. Data is representative and based on known values for similar structures.
Experimental Protocols
Detailed methodologies for the acquisition of high-quality NMR data for flavonoid glycosides are provided below.
1. Sample Preparation:
-
Sample Purity: Ensure the flavonoid glycoside sample is of high purity, as impurities will complicate spectral interpretation. Purification can be achieved using techniques such as column chromatography or preparative HPLC.
-
Solvent Selection: The choice of a deuterated solvent is critical for solution-state NMR. For flavonoid glycosides, polar aprotic solvents are generally preferred due to their excellent dissolving power for these often sparingly soluble compounds.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for a wide range of flavonoids and their glycosides. Hydroxyl protons are often observable in this solvent. Its high viscosity can lead to broader signals, and it is hygroscopic, which may result in a significant water resonance in the ¹H NMR spectrum[2].
-
Methanol-d₄ (CD₃OD): Another common choice. Hydroxyl protons will exchange with deuterium (B1214612) and will not be observed.
-
Pyridine-d₅: Useful for resolving overlapping signals but can be more reactive.
-
-
Sample Concentration:
-
For ¹H NMR, dissolve 2-5 mg of the sample in 0.5-0.6 mL of the deuterated solvent.
-
For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 10-20 mg in 0.5-0.6 mL of solvent is recommended.
-
-
Procedure:
-
Weigh the purified sample accurately into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-14 ppm to encompass aromatic, glycosidic, and chelated hydroxyl protons.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
1D ¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Experiments for Structural Elucidation:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, crucial for identifying adjacent protons within the flavonoid and sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly important for identifying quaternary carbons and establishing the connectivity between the aglycone and the sugar unit, as well as the position of the methoxy (B1213986) group.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry of the glycosidic linkage.
-
Mandatory Visualization: NMR Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a flavonoid glycoside using NMR spectroscopy.
This application note provides a comprehensive framework for the NMR analysis of this compound and related compounds. By following these protocols and utilizing the provided reference data, researchers can confidently undertake the structural characterization of these important natural products.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside with potential pharmacological activities. Its chemical formula is C₂₂H₂₂O₁₁ and it has a molecular weight of 462.40 g/mol . Accurate characterization of this and similar molecules is crucial for research and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of flavonoid glycosides. This document provides a detailed protocol for the analysis of this compound using LC-MS/MS and outlines its expected fragmentation pattern based on established principles of flavonoid mass spectrometry.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is detailed below. This protocol is a composite of established methods for the analysis of flavonoid glycosides and may require optimization for specific instrumentation and sample matrices.
Sample Preparation
For plant-based samples, a standard extraction procedure is as follows:
-
Maceration : Freeze-dry plant material and grind it into a fine powder.
-
Extraction : Extract the powdered material with 80% methanol (B129727) in an ultrasonic bath for 30 minutes.
-
Centrifugation : Centrifuge the extract at 10,000 rpm for 15 minutes.
-
Filtration : Filter the supernatant through a 0.22 µm syringe filter before injection into the LC-MS system.
Liquid Chromatography (LC) Conditions
-
Column : A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase :
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution : A typical gradient would be:
-
0-5 min: 5% B
-
5-20 min: 5-40% B
-
20-25 min: 40-90% B
-
25-30 min: 90% B
-
30-31 min: 90-5% B
-
31-35 min: 5% B
-
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 30 °C
-
Injection Volume : 5 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode : Electrospray Ionization (ESI), typically in both positive and negative ion modes for comprehensive analysis.
-
Scan Mode : Full scan MS and tandem MS (MS/MS) of the precursor ion.
-
Mass Range : m/z 100-1000
-
Capillary Voltage : 3.5 kV
-
Cone Voltage : 30 V
-
Source Temperature : 120 °C
-
Desolvation Temperature : 350 °C
-
Cone Gas Flow : 50 L/h
-
Desolvation Gas Flow : 600 L/h
-
Collision Energy : A ramp of collision energies (e.g., 10-40 eV) should be applied in the MS/MS experiments to obtain a rich fragmentation spectrum.
Data Presentation
The following table summarizes the predicted quantitative data for the mass spectrometry fragmentation of this compound in positive ion mode. The fragmentation of flavonoid O-glycosides typically begins with the neutral loss of the sugar moiety.[1][2] Subsequent fragmentation of the aglycone can occur through various pathways, including retro-Diels-Alder (RDA) reactions and losses of small neutral molecules such as H₂O, CO, and CH₃ from the methoxy (B1213986) group.[3][4]
| Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | C₂₂H₂₃O₁₁⁺ | 463.1235 | Precursor Ion |
| [Aglycone+H]⁺ | C₁₆H₁₃O₆⁺ | 301.0707 | [M+H - 162.0528]⁺ (Loss of Glucose) |
| Fragment 1 | C₁₅H₉O₅⁺ | 271.0445 | [Aglycone+H - H₂O - CH₃]⁺ |
| Fragment 2 | C₁₅H₁₁O₅⁺ | 271.0601 | [Aglycone+H - CO]⁺ |
| Fragment 3 | C₈H₇O₃⁺ | 151.0390 | ¹,³A⁺ (RDA fragmentation of Aglycone) |
| Fragment 4 | C₈H₆O₃ | 150.0317 | ¹,³B⁺ (RDA fragmentation of Aglycone) |
Predicted Fragmentation Pathway
The proposed fragmentation pathway for this compound is initiated by the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da) and the formation of the protonated aglycone at m/z 301.0707. The aglycone can then undergo further fragmentation. Common fragmentation routes for flavonoid aglycones include the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring and provides information about the substitution pattern of the A and B rings.[3] Additionally, losses of small neutral molecules are frequently observed. The presence of a methoxy group can lead to the loss of a methyl radical (•CH₃).
Caption: Proposed fragmentation pathway of this compound.
Workflow for Analysis
The logical workflow for the identification and characterization of this compound is depicted below.
Caption: Logical workflow for the LC-MS/MS analysis of the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to exploring the potential biological activities of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside found in various plant species. While specific experimental data for this compound is limited, this document outlines detailed protocols for a range of relevant in vitro assays based on established methodologies for flavonoids. The potential bioactivities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects, are discussed in the context of the broader flavonoid class.
Overview of Potential Bioactivities
This compound belongs to the flavonoid family, a class of polyphenolic compounds renowned for their diverse pharmacological effects. As a flavonoid glycoside, its bioactivity may be influenced by its structure, including the arrangement of hydroxyl and methoxy (B1213986) groups, and the presence of the 8-O-glucoside moiety. The potential therapeutic applications of this compound are likely linked to its ability to modulate cellular signaling pathways and its antioxidant properties.
In Vitro Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of this compound can be evaluated using common in vitro assays such as the DPPH and ABTS radical scavenging assays.
Data Presentation: Antioxidant Activity of Representative Flavonoids
The following table summarizes the antioxidant activity of several well-characterized flavonoids, providing a comparative context for interpreting results from assays with this compound. A lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| Quercetin | DPPH | 5.4 | |
| Gallic Acid | DPPH | 4.4 | |
| (+)-Catechin | DPPH | 8.2 | |
| Ferulic Acid | ABTS | 8.8 | |
| Rutin | ABTS | ~11.5 (converted) |
Experimental Protocols
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, methanol).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentrations.
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS•+ radical solution by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each sample dilution.
-
Add 190 µL of the diluted ABTS•+ working solution.
-
Incubate at room temperature for 6-10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
In Vitro Anti-Inflammatory Activity
Many flavonoids exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. The murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) is a widely used model to screen for anti-inflammatory activity.
Data Presentation: Anti-Inflammatory Activity of Representative Flavonoids
This table presents the inhibitory effects of known flavonoids on nitric oxide production in LPS-stimulated RAW 264.7 cells.
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| Apigenin | RAW 264.7 | 23 | |
| Wogonin | RAW 264.7 | 17 | |
| Luteolin | RAW 264.7 | 27 |
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with bacterial lipopolysaccharide (LPS). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in the culture medium.
-
Pre-treat the cells with the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production relative to the LPS-stimulated control and calculate the IC50 value.
-
A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
-
In Vitro Anticancer Activity
Flavonoids have been extensively studied for their potential anticancer effects, which include inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest. The MTT assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Data Presentation: Anticancer Activity of Representative Flavonoids
The following table shows the cytotoxic activity of some flavonoids against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Quercetin | MCF-7 (Breast Cancer) | MTT | ~15-20 (converted) | |
| Luteolin | MCF-7 (Breast Cancer) | MTT | ~14-19 (converted) | |
| Apigenin | A549 (Lung Cancer) | MTT | ~25 |
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which is solubilized for measurement, is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2 to 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement and Calculation:
-
Measure the absorbance at a wavelength between 570 and 600 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
In Vitro Enzyme Inhibition
Flavonoids are known to inhibit various enzymes involved in different physiological processes. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.
Data Presentation: α-Glucosidase Inhibition by Representative Flavonoids
This table provides examples of the α-glucosidase inhibitory activity of different flavonoids.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Epigallocatechin gallate (EGCG) | Saccharomyces cerevisiae | ~1-5 | |
| Myricetin | Saccharomyces cerevisiae | ~10-20 | |
| Luteolin | Saccharomyces cerevisiae | ~30-40 | |
| Genistein | Saccharomyces cerevisiae | ~50-60 |
Experimental Protocol: α-Glucosidase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae, 0.05 U/mL) in 100 mM phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of pNPG (600 µM) in the same buffer.
-
Prepare a series of dilutions of the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound at 37°C for 5 minutes.
-
Add the pNPG substrate to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of enzyme inhibition and the IC50 value.
-
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for in vitro bioactivity screening.
Caption: LPS-induced inflammatory pathway and potential inhibition by flavonoids.
Application Notes and Protocols for Cell-Based Assays for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid isolated from the herbs of Andrographis paniculata.[1] The protocols detailed herein are foundational for determining the anti-proliferative and cytotoxic potential of this compound in various cell lines, a critical step in preclinical drug discovery and development.
While specific experimental data on the cytotoxicity of this compound is limited in publicly available literature, the methodologies described are standard for evaluating the cytotoxic properties of flavonoids. Flavonoids are known to exert cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways related to cell survival and proliferation.[2]
Data Presentation: Summarized Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from the cell-based assays described in this document. The data presented are illustrative and based on typical results observed for flavonoids and extracts from Andrographis paniculata against various cancer cell lines.[3][4][5]
Table 1: In-Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) |
| HCT-116 | Colon Carcinoma | MTT | 48 | Hypothetical Data |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | Hypothetical Data |
| A549 | Lung Carcinoma | LDH | 48 | Hypothetical Data |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Hypothetical Data |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 24 | Hypothetical Data |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Apoptosis Induction by this compound in HCT-116 Cells
| Treatment Concentration (µM) | Incubation Time (hrs) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 10 | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 50 | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 100 | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[6][8]
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the flavonoid dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the flavonoid) and blank wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[8]
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the log of the flavonoid concentration.
Membrane Integrity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]
-
After incubation, centrifuge the plate at 250 x g for 3-5 minutes.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Add 50 µL of the stop solution provided in the kit to each well.[12]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting background and comparing the sample LDH release to the spontaneous and maximum release controls.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding buffer (provided in the kit)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test flavonoid at various concentrations for 24 hours.
-
Harvest the cells (including floating and attached cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for assessing flavonoid cytotoxicity.
Generalized Signaling Pathway for Flavonoid-Induced Apoptosis
While the specific signaling pathway for this compound is not yet fully elucidated, many flavonoids are known to induce apoptosis through the mitochondrial pathway, often initiated by an increase in reactive oxygen species (ROS). A related compound, 5-Hydroxy-7-methoxyflavone, has been shown to trigger mitochondrial-associated cell death via ROS signaling in human colon carcinoma cells.[15] The following diagram depicts a generalized pathway for flavonoid-induced apoptosis.
Caption: Generalized pathway of flavonoid-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rbmb.net [rbmb.net]
- 3. Diterpenoids and Flavonoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative assessment of in vitro cytotoxic activity and phytochemical profiling of Andrographis nallamalayana J.L.Ellis and Andrographis paniculat ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07496B [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Flavonoids Structurally Related to 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
Disclaimer: No in vivo studies using the specific compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in animal models were identified in the available scientific literature. The following application notes and protocols are based on studies conducted with structurally similar flavonoids, such as Scutellarein (5,6,7,4'-tetrahydroxyflavone) and its glycoside Scutellarin (B1681692), as well as Wogonin (5,7-dihydroxy-8-methoxyflavone). These compounds share a similar flavonoid backbone and substitution patterns, suggesting potential overlap in their biological activities. Researchers should interpret these protocols as a starting point and adapt them based on the specific properties of this compound.
I. Investigation of Anti-Inflammatory Effects in a Murine Model of Acute Pancreatitis
This section outlines a protocol for evaluating the anti-inflammatory potential of a test flavonoid in an L-arginine-induced acute pancreatitis model in mice, based on methodologies used for studying Scutellarein.[1]
Quantitative Data Summary
| Parameter | Animal Model | Treatment Groups | Dosage | Duration | Key Findings |
| Serum Amylase | Mice | Control, L-arginine, L-arginine + Scutellarein | 15-60 mg/kg | Single dose | Scutellarein administration significantly reduced elevated serum amylase levels.[1] |
| Pancreatic MPO, MDA, ROS | Mice | Control, L-arginine, L-arginine + Scutellarein | 15-60 mg/kg | Single dose | Scutellarein inhibited the activity of myeloperoxidase (MPO), malondialdehyde (MDA), and reactive oxygen species (ROS) in pancreatic tissues.[1] |
| Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) | Mice | Control, L-arginine, L-arginine + Scutellarein | 15-60 mg/kg | Single dose | Scutellarein reduced the production of pro-inflammatory cytokines.[1] |
Experimental Protocol
1. Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old, are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
2. Induction of Acute Pancreatitis:
-
Acute pancreatitis is induced by two intraperitoneal (i.p.) injections of L-arginine hydrochloride (8% solution, pH 7.0) at an interval of 1 hour.
3. Dosing and Administration:
-
The test flavonoid (e.g., Scutellarein) is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Mice are randomly divided into control, L-arginine model, and flavonoid-treated groups.
-
The flavonoid is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 15, 30, and 60 mg/kg) 1 hour before the first L-arginine injection.
4. Sample Collection and Analysis:
-
24 hours after the final L-arginine injection, blood samples are collected for serum amylase measurement.
-
Pancreatic tissue is harvested for histopathological examination and to measure levels of MPO, MDA, and ROS.
-
Levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in pancreatic tissue homogenates are quantified using ELISA kits.
Workflow Diagram
Caption: Experimental workflow for the acute pancreatitis model.
II. Evaluation of Therapeutic Efficacy in a Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
This protocol is adapted from studies on Scutellarein in a DSS-induced ulcerative colitis mouse model, designed to assess the anti-inflammatory and barrier-protective effects of flavonoids.[2]
Quantitative Data Summary
| Parameter | Animal Model | Treatment Groups | Dosage | Duration | Key Findings |
| Disease Activity Index (DAI) | Mice | Control, DSS, DSS + Scutellarein, DSS + 5-ASA | 20 mg/kg | Daily | Scutellarein significantly decreased the DAI score.[2] |
| Colon MPO Activity | Mice | Control, DSS, DSS + Scutellarein, DSS + 5-ASA | 20 mg/kg | Daily | Scutellarein dose-dependently reduced MPO activity in colonic tissues.[2] |
| Inflammatory Cytokine mRNA (Tnf-α, Il-1β, etc.) | Mice | Control, DSS, DSS + Scutellarein, DSS + 5-ASA | 20 mg/kg | Daily | Scutellarein reduced the mRNA expression levels of inflammatory mediators.[2] |
| Barrier Protein Expression (E-cadherin, Occludin, ZO-1) | Mice | Control, DSS, DSS + Scutellarein, DSS + 5-ASA | 20 mg/kg | Daily | Scutellarein inhibited the DSS-induced downregulation of barrier proteins.[2] |
Experimental Protocol
1. Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old.
-
Standard housing and feeding conditions.
2. Induction of Colitis:
-
Mice are given 3% (w/v) DSS in their drinking water for 7 days to induce acute colitis.
3. Dosing and Administration:
-
The test flavonoid is administered by oral gavage daily.
-
A positive control group treated with 5-aminosalicylic acid (5-ASA) can be included.
-
Treatment with the flavonoid can be prophylactic (starting before DSS) or therapeutic (starting after DSS induction).
4. Monitoring and Assessment:
-
Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment (e.g., day 8), mice are euthanized, and the colon is removed.
-
Colon length is measured, and tissue samples are collected for histology, MPO assay, RT-qPCR for cytokine expression, and Western blot for barrier proteins.
Signaling Pathway Diagram
Reviews on structurally similar flavonoids like Scutellarin indicate that they exert their anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[3][4]
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
III. Neuroprotective Effects in an Oxidative Stress-Induced Neurodegeneration Model
This protocol is based on a study investigating the neuroprotective effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a compound with a similar methoxyflavone core.[5]
Quantitative Data Summary
| Parameter | Animal Model | Treatment Groups | Dosage | Duration | Key Findings |
| Behavioral Performance (Morris Water Maze) | D-galactose-treated mice | Control, D-gal, D-gal + TMF | 4 or 8 mg/kg/day | 2 weeks | TMF significantly improved behavioral performance.[5] |
| Hippocampal GSH/GSSG Ratio | D-galactose-treated mice | Control, D-gal, D-gal + TMF | 4 or 8 mg/kg/day | 2 weeks | TMF increased the ratio of reduced to oxidized glutathione.[5] |
| Hippocampal BDNF Levels | D-galactose-treated mice | Control, D-gal, D-gal + TMF | 4 or 8 mg/kg/day | 2 weeks | TMF upregulated the level of brain-derived neurotrophic factor.[5] |
| Hippocampal CREB Phosphorylation | D-galactose-treated mice | Control, D-gal, D-gal + TMF | 4 or 8 mg/kg/day | 2 weeks | TMF increased the phosphorylation of cAMP-response element-binding protein.[5] |
Experimental Protocol
1. Animal Model:
-
Male ICR mice.
-
D-galactose is used to induce a model of accelerated aging and oxidative stress.
2. Model Induction and Dosing:
-
Mice receive daily subcutaneous injections of D-galactose.
-
The test flavonoid is administered daily via intraperitoneal (i.p.) injection for a specified period (e.g., 2 weeks).
3. Behavioral Testing:
-
The Morris water maze test is performed to assess spatial learning and memory.
4. Biochemical Analysis:
-
Following behavioral testing, mice are euthanized, and the hippocampus is dissected.
-
Hippocampal tissue is used to measure the GSH/GSSG ratio, BDNF levels (ELISA), and the phosphorylation status of CREB (Western blot).
Signaling Pathway Diagram
Caption: Proposed neuroprotective signaling of a test flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Scutellarein ameliorates dextran sulfate sodium-induced ulcerative colitis by inhibiting colonic epithelial cell proinflammation and barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for dissolving 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been isolated from medicinal plants. As with many flavonoid compounds, it holds potential for investigation in various biological assays. This document provides a detailed protocol for the dissolution of this compound to aid researchers in their experimental design. Proper handling and dissolution are critical for obtaining reliable and reproducible results.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C22H22O11 | [1] |
| Molecular Weight | 462.40 g/mol | [1][2] |
| Appearance | Solid powder | Inferred from general flavonoid properties |
| Storage | 2-8°C for up to 24 months | [3] |
Solubility Data
The solubility of this compound has been reported in several organic solvents. Quantitative data is limited, but the following table summarizes the available information. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
| Solvent | Concentration | Notes | Source |
| Dimethyl Sulfoxide (B87167) (DMSO) | 10 mM | Commercially available as a stock solution. | [3] |
| Methanol | Soluble | Qualitative data. | [3] |
| Ethanol | Soluble | Qualitative data. | [3] |
| Pyridine | Soluble | Qualitative data. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.624 mg of the compound.
-
Adding Solvent: Add the appropriate volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution, if you weighed 4.624 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. It is recommended to use the solution within two weeks for optimal activity.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general method for diluting the stock solution for use in cell-based assays. It is crucial to maintain a low final concentration of the organic solvent (typically ≤0.5% v/v DMSO) to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Intermediate Dilution (Optional): Depending on the desired final concentration, an intermediate dilution step in cell culture medium may be necessary.
-
Final Dilution: To prepare a working solution, add the required volume of the stock solution to the pre-warmed cell culture medium. To minimize precipitation, add the medium to the stock solution dropwise while gently vortexing.
-
Vehicle Control: It is essential to prepare a vehicle control containing the same final concentration of DMSO as the experimental samples. This allows for the differentiation of the effects of the compound from those of the solvent.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for experimental use.
Caption: Workflow for preparing stock and working solutions.
Putative Signaling Pathway
While direct studies on the signaling pathways modulated by this compound are limited, based on the known activities of other methoxyflavones, a potential mechanism of action could involve the modulation of inflammatory and apoptotic pathways.[4][5] The following diagram illustrates a hypothetical signaling pathway.
Caption: Proposed mechanism of action for the flavonoid.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:710952-13-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Research Model for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive research model for the scientific investigation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2][3] This document outlines a phased research plan, from initial characterization and in vitro screening to in vivo efficacy studies and preliminary pharmacokinetic profiling. Detailed protocols for key experiments are provided to ensure methodological consistency and reproducibility. The proposed research aims to elucidate the therapeutic potential of this compound, with a primary focus on its hypothesized anti-inflammatory and antioxidant activities.
Introduction
This compound belongs to the flavonoid class of polyphenolic secondary metabolites, which are widely recognized for their diverse biological activities.[4][5] Flavonoids have garnered significant interest in drug discovery for their potential roles in preventing and treating a variety of diseases.[6][7] The mode of action for this compound is thought to be linked to its antioxidant properties and its ability to modulate cellular signaling pathways.[5] This research model provides a systematic approach to validate these hypotheses and explore the compound's therapeutic applicability.
Compound Profile:
| Property | Value |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chromen-4-one |
| Molecular Formula | C22H22O11 |
| Molecular Weight | 462.40 g/mol [1] |
| CAS Number | 710952-13-9[2] |
| Natural Source | Andrographis paniculata[1][2][3] |
Phased Research Plan
A tiered approach is recommended to systematically evaluate the biological activities and therapeutic potential of this compound.
Phase I: Compound Characterization and In Vitro Screening
This initial phase focuses on the physicochemical characterization of the compound and a broad-spectrum screening of its biological activities using cell-based assays.
Key Objectives:
-
Confirm the identity and purity of the isolated compound.
-
Evaluate its antioxidant capacity.
-
Assess its anti-inflammatory properties in relevant cell models.
-
Determine its cytotoxic potential against a panel of cancer cell lines.
Phase II: Mechanistic In Vitro Studies
Based on the findings from Phase I, this phase will delve deeper into the molecular mechanisms underlying the observed biological effects.
Key Objectives:
-
Identify and characterize the key signaling pathways modulated by the compound.
-
Investigate the expression and activity of target proteins.
-
Explore the potential for synergistic effects with existing drugs.
Phase III: In Vivo Efficacy and Preliminary Pharmacokinetics
This phase involves the evaluation of the compound's efficacy and safety in appropriate animal models of disease.
Key Objectives:
-
Assess the in vivo anti-inflammatory and antioxidant efficacy.
-
Determine the preliminary pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Evaluate the acute and sub-chronic toxicity.
Detailed Experimental Protocols
Extraction and Purification of this compound from Andrographis paniculata
This protocol provides a general procedure for the extraction and purification of flavonoids from plant material.[8]
Materials:
-
Dried, powdered Andrographis paniculata
-
n-hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Protocol:
-
Extraction: Macerate 100 g of dried, powdered plant material in 1 L of 80% ethanol for 72 hours at room temperature.[9] Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Fractionation: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The flavonoid glycosides are expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography.[8]
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.[8]
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC, visualizing with UV light. Pool fractions containing the compound of interest based on their TLC profiles.[8]
-
Final Purification: Subject the pooled fractions to further purification by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
In Vitro Antioxidant Activity Assays
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of the test compound in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in cells.[10]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP)
-
Quercetin (B1663063) (positive control)
-
96-well plate reader with fluorescence capabilities
Protocol:
-
Seed HepG2 cells in a 96-well plate and incubate for 24 hours.[10]
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Treat the cells with the test compound or quercetin diluted in medium containing 25 µM DCFH-DA for 1 hour.[10]
-
Remove the medium and treat the cells with 600 µM ABAP.[10]
-
Immediately measure the fluorescence kinetics every 5 minutes for 1 hour.[10]
-
Calculate the CAA units based on the area under the curve.[10]
In Vitro Anti-inflammatory Activity Assay
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Dexamethasone (B1670325) (positive control)
-
96-well plate
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration from a standard curve of sodium nitrite.
In Vivo Anti-inflammatory Efficacy Model: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats (180-200 g)
-
This compound
-
1% Carrageenan solution in saline
-
Indomethacin (B1671933) (positive control)
-
Plethysmometer
Protocol:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or indomethacin orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| DPPH Scavenging | [Insert experimental value] | Ascorbic Acid: [Insert value] |
| CAA | [Insert experimental value] | Quercetin: [Insert value] |
Table 2: Effect of this compound on LPS-Induced NO Production in RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | [Insert value] |
| LPS (1 µg/mL) | - | 100 |
| Test Compound + LPS | 10 | [Insert value] |
| Test Compound + LPS | 25 | [Insert value] |
| Test Compound + LPS | 50 | [Insert value] |
| Dexamethasone + LPS | 10 | [Insert value] |
Table 3: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Test Compound | 25 | [Insert value] |
| Test Compound | 50 | [Insert value] |
| Test Compound | 100 | [Insert value] |
| Indomethacin | 10 | [Insert value] |
Visualization of Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Workflow for In Vitro Screening
The diagram below outlines the general workflow for the initial in vitro screening of the compound.
Caption: General workflow for in vitro screening.
Logical Relationship for Pharmacokinetic Study Design
This diagram shows the logical flow for designing a preliminary pharmacokinetic study.
Caption: Logical flow for pharmacokinetic study design.
Conclusion
This document provides a foundational research model for the systematic evaluation of this compound. The detailed protocols and phased approach are designed to guide researchers in elucidating the compound's mechanism of action and assessing its therapeutic potential. The successful completion of this research plan will provide critical data for the further development of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Global Neglected Tropical Disease (GNTD) [gntd.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 710952-13-9 | KDB95213 [biosynth.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2] As a member of the flavonoid class of compounds, it is investigated for its potential therapeutic properties, which may include anti-inflammatory and anticancer activities. The use of a well-characterized reference standard is crucial for the accurate identification, quantification, and functional analysis of this compound in various experimental settings. These application notes provide detailed protocols and data for utilizing this compound as a reference standard in analytical and biological research.
Chemical Information:
| Property | Value |
| Molecular Formula | C22H22O11 |
| Molecular Weight | 462.40 g/mol |
| CAS Number | 710952-13-9 |
| Appearance | Typically a solid |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO |
| Storage | Store at 2-8°C, protected from light |
Analytical Applications: Protocols for Use as a Reference Standard
As a reference standard, this compound is essential for the qualitative and quantitative analysis of herbal extracts and formulated products. Below are generalized protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general method for the quantification of this compound in a sample matrix, such as an extract of Andrographis paniculata.
2.1.1. Experimental Protocol
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 1 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions with methanol to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from Andrographis paniculata extract):
-
Accurately weigh 1 g of dried, powdered plant material.
-
Extract with 20 mL of 70% ethanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
The following conditions are a starting point and may require optimization.
-
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient Program | 0-5 min, 10-25% A; 5-20 min, 25-50% A; 20-25 min, 50-10% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm and 330 nm |
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of the compound in the sample using the calibration curve.
-
Workflow for HPLC Quantification:
Caption: Workflow for HPLC quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
This protocol is designed for the qualitative identification and structural confirmation of this compound.
2.2.1. Experimental Protocol
-
Solution Preparation:
-
Prepare a 10 µg/mL solution of the reference standard in methanol.
-
Prepare the sample extract as described in the HPLC protocol.
-
-
LC-MS Conditions:
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B) |
| Flow Rate | 0.3 mL/min |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Range | m/z 100-1000 |
| Collision Energy | Ramped for MS/MS fragmentation |
-
Analysis:
-
Inject the reference standard to determine its retention time and obtain its mass spectrum and fragmentation pattern.
-
Inject the sample and compare the retention time and mass spectral data with the reference standard for positive identification.
-
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M+H]+ | 463.1235 |
| [M-H]- | 461.1089 |
| [M+Na]+ | 485.1054 |
Biological Applications: Investigating Potential Signaling Pathways
While direct experimental evidence for the signaling pathways modulated by this compound is limited, studies on structurally similar methoxyflavones suggest potential involvement in anti-inflammatory and anticancer activities.
Potential Anti-Inflammatory Signaling Pathway
Many flavonoids exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is hypothesized that this compound may act similarly.
Hypothesized Anti-Inflammatory Mechanism:
Caption: Hypothesized inhibition of the NF-κB pathway by the flavonoid.
Experimental Protocol: NF-κB Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
-
Analysis:
-
Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Western Blot: Analyze the protein expression of key signaling molecules like phosphorylated IκBα, total IκBα, and the nuclear translocation of NF-κB p65.
-
Potential Anticancer Signaling Pathway
Similar flavonoids have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the mitochondrial pathway.
Hypothesized Apoptosis Induction Mechanism:
Caption: Hypothesized ROS-mediated mitochondrial apoptosis pathway.
Experimental Protocol: Apoptosis Assay
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa, MCF-7) in appropriate media.
-
-
Treatment:
-
Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 or 48 hours.
-
-
Analysis:
-
Cell Viability: Assess cell viability using the MTT assay.
-
Apoptosis Detection: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic cells.
-
ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Western Blot: Analyze the expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3.
-
Conclusion
This compound serves as a critical reference standard for the reliable analysis of Andrographis paniculata and its derived products. The provided protocols offer a foundation for its analytical quantification and identification. Furthermore, the hypothesized signaling pathways provide a framework for investigating its potential biological activities, although further research is required to validate these mechanisms for this specific compound. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
References
Application Notes and Protocols for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid compound isolated from the medicinal plant Andrographis paniculata.[1] Flavonoids from this plant have garnered significant interest in cancer research due to their potential cytotoxic and apoptotic effects on various cancer cell lines.[2][3] While specific in-vitro studies on this compound are limited, research on structurally similar methoxyflavones provides valuable insights into its potential mechanisms of action and experimental applications.
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, with a focus on assessing its anti-cancer properties. The protocols and data presented are based on studies of closely related methoxyflavones, such as 5-Hydroxy-7-methoxyflavone, and serve as a foundational framework for your research.[4][5]
Product Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Not Available |
| CAS Number | 710952-13-9 |
| Molecular Formula | C₂₂H₂₂O₁₁ |
| Molecular Weight | 462.40 g/mol |
| Source | Andrographis paniculata |
| Appearance | Pale yellow to yellow powder |
| Solubility | Soluble in DMSO, methanol, and ethanol |
| Storage | Store at -20°C for long-term storage. Protect from light. |
Biological Activity
Flavonoids derived from Andrographis paniculata have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Methoxyflavone derivatives, in particular, have been demonstrated to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6] The proposed mechanisms of action often involve the modulation of key signaling pathways related to cell survival and death.
Based on studies of the related compound 5-Hydroxy-7-methoxyflavone (HMF), the potential anticancer effects of this compound may be mediated through the induction of reactive oxygen species (ROS), leading to mitochondrial-associated apoptosis.[4][5]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of a structurally similar compound, 5-Hydroxy-7-methoxyflavone (HMF), on human colon carcinoma cells (HCT-116). This data can be used as a reference for designing experiments with this compound.
Table 1: Effect of 5-Hydroxy-7-methoxyflavone on HCT-116 Cell Viability (MTT Assay)
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| 25 | 24 | ~80 |
| 50 | 24 | ~60 |
| 100 | 24 | ~40 |
Data is representative and based on studies of a structurally similar compound.[4]
Table 2: Induction of Apoptosis by 5-Hydroxy-7-methoxyflavone in HCT-116 Cells (Hoechst 33342 Staining)
| Concentration (µM) | Incubation Time (hours) | Apoptotic Index (%) |
| 0 (Control) | 24 | ~5 |
| 25 | 24 | ~25 |
| 50 | 24 | ~45 |
| 100 | 24 | ~65 |
Data is representative and based on studies of a structurally similar compound.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells/well.
-
Incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound for the desired time.
-
After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptotic Signaling Pathways
This protocol is to investigate the effect of the compound on key proteins involved in apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Potential Signaling Pathway
Based on studies with the related compound 5-Hydroxy-7-methoxyflavone, this compound may induce apoptosis through a ROS-mediated mitochondrial pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| MTT Assay: High background absorbance | Contamination of medium or reagents | Use sterile techniques; check for contamination. |
| Incomplete solubilization of formazan | Increase incubation time with solubilizer; mix thoroughly. | |
| Apoptosis Assay: Low Annexin V staining | Compound concentration too low or incubation time too short | Perform a dose-response and time-course experiment. |
| Cell loss during washing steps | Be gentle during washing; reduce centrifugation speed. | |
| Western Blot: Weak or no signal | Insufficient protein loading | Increase the amount of protein loaded. |
| Primary antibody concentration is too low | Optimize antibody dilution. | |
| Inefficient protein transfer | Check transfer conditions and membrane type. | |
| Western Blot: High background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Primary or secondary antibody concentration is too high | Decrease antibody concentrations. | |
| Insufficient washing | Increase the number and duration of washing steps. |
Conclusion
These application notes provide a detailed framework for investigating the in-vitro anticancer effects of this compound. The provided protocols and representative data from a closely related compound offer a solid starting point for researchers. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup. Further investigation into the precise molecular mechanisms of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preferentially Cytotoxic Constituents of Andrographis paniculata and their Preferential Cytotoxicity against Human Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 5. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been isolated from the medicinal plant Andrographis paniculata.[1][2][3][4] Flavonoid glycosides are a broad class of secondary metabolites in plants, known for their diverse pharmacological activities. The efficient extraction and purification of these compounds are crucial for research into their therapeutic potential and for the development of new drugs.
This document provides detailed methodologies for the extraction and purification of this compound from plant materials. The protocols described are based on established techniques for the isolation of flavonoid glycosides from various plant sources, including Scutellaria baicalensis, a well-studied model for flavonoid extraction.[5][6][7][8][9]
Data Presentation: Comparison of Extraction and Purification Methods
The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of the target compound. The following table summarizes quantitative data from studies on the extraction and purification of flavonoid glycosides, providing a comparative overview of different techniques.
| Method | Plant Material | Key Parameters | Yield | Purity | Reference |
| Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES) | Scutellaria baicalensis | Solvent: Betaine/acetic acid (1:4 M ratio, 40% water); Temp: 52°C; Time: 23 min | Higher than conventional reflux extraction | Not specified | [6] |
| Solvent Extraction | Scutellaria baicalensis | Solvent: 60% aqueous ethanol (B145695); Method: Dipping for 4 h | 43.05% (total extract) | Not specified for individual compounds | [7] |
| High-Speed Counter-Current Chromatography (HSCCC) | Scutellaria baicalensis Georgi | Two-phase solvent system: n-butanol-water (1:1) | 86.0% recovery from crude extract | 96.5% | [9] |
| Macroporous Resin Chromatography | Chionanthus retusa leaf | Elution with 50% ethanol | 121.28 mg/g (total flavonoids) | 88.51% (total flavonoids) | [10] |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Psidium guajava leaves | C18 column, gradient elution | Not specified | High purity | [11] |
Experimental Workflow
The general workflow for the extraction and purification of this compound from plant material is depicted in the following diagram.
Caption: General workflow for the extraction and purification of the target flavonoid glycoside.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoid Glycosides
This protocol is based on modern, efficient extraction methods that utilize ultrasound to enhance the extraction process.[8]
1. Preparation of Plant Material:
-
Dry the plant material (e.g., leaves and stems of Andrographis paniculata) at a controlled temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh).
2. Extraction Procedure:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of the extraction solvent. A 70-80% aqueous ethanol solution is a common and effective choice.[12]
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Preliminary Purification using Macroporous Adsorption Resins
This step is crucial for removing non-flavonoid impurities like sugars and chlorophyll, thereby enriching the flavonoid content of the extract.[10]
1. Resin Preparation:
-
Select a suitable macroporous resin (e.g., Amberlite XAD-7).
-
Pre-treat the resin by washing sequentially with ethanol and deionized water until the eluent is clear.
2. Column Packing and Equilibration:
-
Pack the pre-treated resin into a glass column.
-
Equilibrate the column by passing deionized water through it.
3. Sample Loading and Elution:
-
Dissolve the crude extract in a small amount of the equilibration solvent (deionized water) and load it onto the column.
-
Wash the column with several bed volumes of deionized water to remove highly polar impurities.
-
Elute the adsorbed flavonoids with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification
HPLC is a high-resolution technique used for the final purification of the target compound to a high degree of purity.[12]
1. HPLC System and Column:
-
Use a preparative or semi-preparative HPLC system.
-
A reversed-phase C18 column is commonly used for flavonoid glycoside separation.[12]
2. Mobile Phase Preparation:
-
Prepare two mobile phases:
- Mobile Phase A: Water with 0.1% formic acid (to improve peak shape).
- Mobile Phase B: Acetonitrile or methanol.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Use a gradient elution program to effectively separate the components. An example gradient is:
- 0-10 min: 10-30% B
- 10-40 min: 30-60% B
- 40-50 min: 60-10% B
-
Set the flow rate according to the column dimensions (e.g., 5-20 mL/min for preparative scale).
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm) based on the UV-Vis spectrum of the target compound.
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and remove the solvent under vacuum to obtain the purified this compound.
Signaling Pathways and Logical Relationships
While the direct signaling pathways of this compound are a subject for further research, flavonoids, in general, are known to modulate various cellular signaling pathways. A generalized representation of potential flavonoid interactions is provided below.
Caption: Potential modulation of cellular signaling pathways by flavonoid glycosides.
Disclaimer: These protocols provide a general framework. Optimization of parameters such as solvent composition, temperature, and time may be necessary depending on the specific plant material and the desired scale of extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Global Neglected Tropical Disease (GNTD) [gntd.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The process of extracting baicalin flavonoid glycosides from Scutellaria baicalensis extract. [greenskybio.com]
- 9. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 11. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,4'-Trihydroxy-7-methoxyflavone, also known as Isoscutellarein, is a flavone (B191248) that has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Glycosylation, the attachment of a sugar moiety, can significantly enhance the solubility, stability, and bioavailability of flavonoids, making their glycoside derivatives promising candidates for drug development. This document provides detailed application notes and protocols for the chemical synthesis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and its derivatives, along with methodologies for evaluating their biological activities.
Synthetic Strategies
The synthesis of this compound derivatives can be approached through several established methods for flavonoid glycosylation. The choice of strategy often depends on the desired regioselectivity and the availability of starting materials. Two primary approaches are chemical synthesis via the Koenigs-Knorr reaction and enzymatic synthesis.
Chemical Synthesis: Modified Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classical and versatile method for the formation of glycosidic bonds.[1] A modified protocol for the synthesis of the target 8-O-glucoside is outlined below. This strategy involves the protection of reactive hydroxyl groups, regioselective glycosylation at the C8 position, and subsequent deprotection.
Experimental Workflow: Chemical Synthesis
References
Application Notes and Protocols for Analytical Techniques in Flavonoid Glycoside Profiling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical techniques used in the profiling of flavonoid glycosides. These complex molecules, widely distributed in plants, are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Accurate and comprehensive profiling is crucial for quality control, drug discovery, and understanding their biological roles.
Overview of Analytical Workflow
The profiling of flavonoid glycosides typically involves a multi-step process beginning with sample preparation and extraction, followed by separation and detection using chromatographic and spectroscopic techniques, and culminating in data analysis for identification and quantification.
Sample Preparation Protocols
Effective sample preparation is critical to ensure the efficient extraction of target analytes and the removal of interfering substances.[3] Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME).[3]
Protocol 1: Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME)
This method is effective for separating and enriching target analytes from aqueous solutions while minimizing matrix interference.[3]
Application: Determination of flavonoid glycosides in liquid samples like fruit juices.[3][4]
Methodology:
-
Sample Preparation: Add 1 mL of the liquid sample (e.g., lemonade) to a 4 mL centrifuge tube.[3]
-
Addition of Solvents: Add 500 µL of a disperser solvent (e.g., acetonitrile) and 1.5 mL of an extraction solvent (e.g., ethyl acetate).[3]
-
Extraction: Vortex the mixture vigorously for 30 seconds to form a cloudy solution.
-
Phase Separation: Centrifuge the emulsion at high speed (e.g., 5000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully collect the upper organic layer containing the extracted flavonoids.
-
Final Step: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is used for sample clean-up and concentration, providing cleaner extracts than LLE.
Application: Isolation of flavonoids from complex plant extracts.
Methodology:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 100% acetonitrile (B52724) followed by deionized water (acidified with 0.01% formic acid).[5]
-
Sample Loading: Dissolve the crude plant extract in an appropriate solvent (e.g., 50% acetonitrile:water) and apply it uniformly to the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with a low-polarity solvent to remove non-polar interferences.
-
Elution: Elute the flavonoid glycosides using a step gradient of increasing solvent polarity (e.g., water:acetonitrile mixtures from 0% to 100% acetonitrile).[5]
-
Collection: Collect the fractions containing the target compounds.
-
Final Step: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC coupled with Diode Array Detection (DAD) or UV-Vis is a robust and reliable method for the separation and quantification of flavonoid glycosides.[1][3]
Protocol 3: Reversed-Phase HPLC-DAD Method
Application: Simultaneous determination of flavonoid glycosides and their aglycones in plant materials.[6]
Methodology:
-
LC System: Agilent 1200 series or equivalent.[7]
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna® C18, 250 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: DAD detection, monitoring at wavelengths relevant for flavonoids (e.g., 280 nm, 350 nm, 370 nm).[10]
-
Gradient Elution:
-
0-1 min: 18% B
-
1-20 min: Linear gradient from 18% to 60% B
-
20-22 min: Hold at 60% B
-
22-25 min: Linear gradient from 60% to 18% B
-
25-30 min: Hold at 18% to re-equilibrate the column. (Note: This is an example gradient and must be optimized for specific applications).[6]
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical quantitative data for an HPLC method used to analyze various flavonoid glycosides.
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Rutin | 0.2 - 200 | > 0.999 | 0.05 | 0.17 |
| Hesperidin | 5 - 200 | > 0.999 | 0.83 | 2.5 |
| Quercitrin | 0.2 - 60 | > 0.999 | 0.06 | 0.20 |
| Kaempferol-3-O-rutinoside | 0.2 - 200 | > 0.999 | 0.05 | 0.17 |
| Sutherlandin A | 4 - 180 | > 0.999 | 1.20 | 4.00 |
| Sutherlandin B | 4 - 200 | > 0.999 | 1.30 | 4.00 |
| Data compiled from references[3][5][6]. LOD: Limit of Detection; LOQ: Limit of Quantitation. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Profiling
LC-MS is a highly sensitive and selective technique essential for the comprehensive profiling and structural characterization of flavonoid glycosides.[1][11] High-resolution mass spectrometers like Time-of-Flight (TOF) and Quadrupole-Time-of-Flight (QTOF) provide accurate mass measurements, enabling the determination of elemental compositions.[3][4][12]
Protocol 4: UPLC-DAD-QTOF/MS Analysis
Application: Characterization and quantification of flavonoid glycosides in complex mixtures like plant extracts.[10]
Methodology:
-
LC System: UPLC system (e.g., Waters Acquity).[10]
-
Column: C18 column suitable for UPLC (e.g., Kinetex 1.7 µm XB C18, 150 × 2.1 mm).[10]
-
Mobile Phase A: 0.5% formic acid in water.[10]
-
Mobile Phase B: 0.5% formic acid in acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Gradient Elution:
-
0-30 min: Linear gradient from 5% to 90% B
-
30-32 min: Hold at 90% B
-
32-35 min: Return to 5% B
-
35-40 min: Hold at 5% B to re-equilibrate.[10]
-
-
MS System: QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative mode (negative often preferred for phenolics).[13]
-
MS Parameters (Example):
-
Data Acquisition: Data-independent acquisition (DIA) or MSE can be used for comprehensive fragmentation data.[13][14] For quantification, targeted MS/MS or Multiple Reaction Monitoring (MRM) is used with triple quadrupole (QqQ) instruments.[3][11]
Data Presentation: Example Mass Transitions for Targeted Quantification (MRM)
This table provides precursor and product ion pairs for the targeted quantification of specific flavonoid glycosides in negative ion mode.
| Flavonoid Glycoside | Precursor Ion (m/z) | Product Ion (m/z) | Aglycone Fragment |
| Isoorientin | 447.2 | 327.0 | Luteolin |
| Orientin | 447.2 | 327.0 | Luteolin |
| Rutin | 609.2 | 300.1 | Quercetin |
| Hesperidin | 609.2 | 301.1 | Hesperetin |
| Eriocitrin | 595.2 | 287.1 | Eriodictyol |
| Narirutin | 579.2 | 271.1 | Naringenin |
| Data compiled from reference[15]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
While LC-MS is excellent for identification, NMR spectroscopy is the gold standard for the unambiguous structure elucidation of novel flavonoid glycosides.[16][17][18] It provides detailed information about the carbon-hydrogen framework, including the type and position of sugar moieties and the stereochemistry of glycosidic linkages.[16][19]
Protocol 5: General Sample Preparation and NMR Analysis
Application: Complete structural characterization of a purified flavonoid glycoside.
Methodology:
-
Isolation: The flavonoid glycoside must first be isolated and purified to >95% purity, typically using preparative HPLC.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often used as it can dissolve a wide range of polar compounds and does not obscure hydroxyl proton signals.[20]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400-600 MHz).[19]
-
1D Spectra: ¹H NMR, ¹³C NMR, and DEPT-135 (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons.[16]
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons within the aglycone and sugar rings.[21]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[21]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the glycosylation site (e.g., correlation between the anomeric proton of the sugar and a carbon on the aglycone).[16][21]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps confirm stereochemistry, such as the α or β configuration of the anomeric proton.[19]
-
-
-
Structure Elucidation: Systematically interpret the spectra to assemble the aglycone structure, identify the sugar units, determine their linkage points, and establish the overall stereochemistry of the molecule.[16][21]
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. ukm.my [ukm.my]
- 17. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 20. researchgate.net [researchgate.net]
- 21. ukaazpublications.com [ukaazpublications.com]
Troubleshooting & Optimization
improving solubility of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, with a focus on improving its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: Based on commercially available preparations, this compound is soluble in DMSO.[1] One supplier provides this compound in DMSO at a concentration of 10 mM.[1] However, achieving this concentration with a solid form of the compound may require specific handling and preparation techniques.
Q2: I am having difficulty completely dissolving this compound in DMSO. What are the common reasons for this?
A2: Several factors can hinder the complete dissolution of flavonoid glucosides like this compound in DMSO:
-
Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease its ability to dissolve many organic compounds, including flavonoids.[2]
-
Compound Purity and Form: The physical state (e.g., crystalline versus amorphous) and purity of the compound can impact its solubility.[2]
-
Temperature: Dissolution can be slower at room temperature.[2]
-
Inadequate Agitation: Insufficient mixing may lead to localized saturation of the solvent, preventing the remaining solid from dissolving.[2]
Q3: What methods can I use to improve the solubility of this compound in DMSO?
A3: To enhance the solubility of this compound, you can employ the following techniques:
-
Use of Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO from a sealed container to minimize moisture content.[2]
-
Gentle Warming: Heating the solution in a water bath at a temperature between 37-50°C for a short duration (10-15 minutes) can aid dissolution. It is crucial to avoid excessive heat to prevent potential degradation of the compound.[2][3]
-
Sonication: Utilizing a water bath sonicator can provide the necessary mechanical energy to break down compound aggregates and facilitate dissolution.[2]
-
Co-solvents: While DMSO is a powerful solvent, in some cases, the use of a co-solvent might be considered, though this should be approached with caution to ensure compatibility with downstream experiments.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot solubility issues with this compound in DMSO.
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve | Moisture in DMSO | Use a fresh, sealed bottle of anhydrous, high-purity DMSO. |
| Insufficient agitation | Vigorously vortex the solution. If undissolved particles remain, use a water bath sonicator for 15-30 minutes. | |
| Low temperature | Gently warm the solution in a 37-50°C water bath for 10-15 minutes. | |
| Precipitation occurs after dissolution | Supersaturation | The initial concentration may be too high. Try preparing a more dilute solution. |
| Change in temperature | Ensure the solution is maintained at a stable temperature, especially if it was warmed during preparation. | |
| Solution appears cloudy or hazy | Insoluble impurities | Centrifuge the solution to pellet any insoluble material and carefully transfer the supernatant. Consider filtering the solution through a 0.22 µm syringe filter. |
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound in DMSO.
| Compound | Solvent | Reported Concentration | Source |
| This compound | DMSO | 10 mM | ChemFaces[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol is adapted from best practices for dissolving poorly soluble flavonoid glycosides.
Materials:
-
This compound (solid form)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 462.40 g/mol ) to prepare the desired volume of a 10 mM solution. For example, for 1 mL of a 10 mM stock, you would need 4.624 mg.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication (Optional): If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.
-
Gentle Warming (Optional): If solids persist, place the vial in a 37°C water bath for 10-15 minutes. Follow this with another 1-2 minutes of vortexing.
-
Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for preparing and using a DMSO stock solution.
Caption: Postulated signaling pathway for a related methoxyflavone.
References
Technical Support Center: Stability of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in Solution
Frequently Asked Questions (FAQs)
Q1: My solution of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is changing color. What could be the cause?
A1: Color changes in flavonoid solutions, such as turning yellow or brown, often indicate degradation. This can be caused by several factors, including:
-
Oxidation: Flavonoids are susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[1][2]
-
pH Changes: The stability of flavonoids is highly dependent on the pH of the solution. Alkaline conditions (high pH) can promote the degradation of many flavonoids.[1]
-
Exposure to Light: Many flavonoids are light-sensitive and can degrade upon exposure to UV or even ambient light.[1][2]
Q2: I'm observing a decrease in the concentration of my flavonoid compound over a short period in my cell culture medium. Why is this happening?
A2: Rapid degradation in cell culture media is a common issue for flavonoids.[1] Potential reasons include:
-
Oxidative Degradation: The composition of cell culture media, including the presence of metal ions and high oxygen levels, can accelerate the oxidation of flavonoids.[1]
-
pH of the Medium: The physiological pH of most culture media (around 7.4) can be slightly alkaline, which may contribute to the degradation of certain flavonoids.[1]
-
Enzymatic Degradation: If using a system with cells or cellular components, endogenous enzymes could be metabolizing the compound.[3]
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: To ensure the long-term stability of your flavonoid stock solution, the following storage conditions are recommended:
-
Temperature: Store stock solutions at low temperatures, such as in a refrigerator (2-8°C) or, for longer-term storage, a freezer (below -18°C).[2]
-
Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil and storing it in the dark.[1][2]
-
Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound in the assay medium. | Prepare fresh solutions of the flavonoid immediately before each experiment. Test the stability of the compound in the assay medium over the time course of the experiment by analyzing samples at different time points using HPLC. |
| Interaction with other components in the medium. | Evaluate the compatibility of the flavonoid with other supplements or drugs in your assay medium. |
| Photodegradation during the experiment. | Minimize the exposure of your experimental setup to light by using amber-colored plates or by covering them with foil.[1] |
Issue 2: Low Recovery of the Compound After Extraction
| Potential Cause | Troubleshooting Steps |
| Degradation during the extraction process. | Optimize the extraction solvent and temperature. Many flavonoids are more stable in slightly acidic conditions (pH 4-6).[2] Avoid excessive heat. |
| Oxidation during extraction. | Consider adding antioxidants, such as ascorbic acid, to the extraction solvent.[2] Perform the extraction under an inert atmosphere if possible.[2] |
| Inappropriate solvent selection. | The polarity of the solvent significantly impacts extraction efficiency. For flavonoid glycosides, which are generally polar, aqueous-organic mixtures (e.g., 70% ethanol) are often effective.[2] |
Summary of Factors Affecting Flavonoid Glycoside Stability
| Factor | General Effect on Stability | Recommendations for this compound |
| pH | Generally less stable at neutral to alkaline pH. More stable in acidic conditions.[1] | Maintain a slightly acidic pH (4-6) for solutions. Buffer the solution if necessary for the experiment. |
| Temperature | Higher temperatures accelerate degradation.[4][5] | Store solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term). Avoid repeated freeze-thaw cycles.[1] |
| Light | Exposure to UV and visible light can cause degradation.[1][6] | Protect solutions from light using amber vials or by wrapping containers in foil.[1][2] |
| Oxygen | Can lead to oxidative degradation, often indicated by a color change.[1][2] | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen). Adding antioxidants can also help.[2] |
| Solvents | The choice of solvent can influence stability. Protic solvents may participate in degradation reactions. | Use high-purity solvents. For long-term storage, aprotic solvents like DMSO might be preferable if the compound is soluble and stable in them. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways under various stress conditions.
1. Objective: To assess the stability of this compound under stress conditions.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade methanol (B129727) and water
-
Volumetric flasks and pipettes
-
pH meter
-
Calibrated oven and photostability chamber
3. Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw aliquots at short intervals (e.g., 15 min, 1, 2 hours), neutralize with 0.1 M HCl, and dilute for analysis. Flavonoids can be very unstable in basic conditions.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified times for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C. Also, incubate a solution of the compound at 60°C. Analyze samples at various time points.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
5. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., with a C18 column and a gradient of water with 0.1% formic acid and acetonitrile).
-
Determine the percentage of the compound remaining and identify and quantify any significant degradation products, potentially using LC-MS for identification.
Visualizations
Caption: General workflow for a forced degradation stability study of a flavonoid glycoside.
Caption: A hypothetical degradation pathway for a flavonoid glycoside under stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
optimizing HPLC method for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside separation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and other structurally related flavonoid glycosides.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing polar compounds like flavonoid glycosides. The primary causes and their solutions are:
-
Secondary Interactions: Residual silanol (B1196071) groups on the C18 column can interact with the polar hydroxyl groups of the flavonoid, leading to tailing.[1]
-
Solution: Use an end-capped C18 column. Alternatively, adding a small amount of a competitive base, such as triethylamine, to the mobile phase can help to block these silanol interactions. Adjusting the mobile phase to a lower pH can also minimize this effect.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]
-
Solution: Try reducing the concentration of your sample or decreasing the injection volume.[1]
-
-
Column Contamination: Buildup of strongly retained compounds from your sample matrix can create active sites that cause tailing.[1]
Q2: I am observing peak fronting for my analyte. What could be the cause?
A2: Peak fronting is often caused by:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause the peak to front.
-
Solution: Whenever feasible, dissolve your sample in the initial mobile phase.
-
-
Column Overload: Severe mass overload can also result in peak fronting.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Issue 2: Poor Resolution and Co-elution
Q3: I am struggling to achieve baseline separation between this compound and other components in my sample. How can I improve the resolution?
A3: Achieving good resolution is critical for accurate quantification.[1] Consider the following optimization strategies:
-
Mobile Phase Composition: The choice of organic solvent and the gradient profile are crucial for selectivity.[2]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Action: Decrease the flow rate in small increments to assess the impact on your separation.[1]
-
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of separation.
-
Action: Optimizing the column temperature, often around 35°C for flavonoids, can lead to better peak shapes and resolution.[4]
-
Issue 3: Inconsistent Retention Times
Q4: The retention time for my target compound is shifting between injections. What are the potential causes and solutions?
A4: Fluctuating retention times can compromise the reliability of your analysis. Common causes include:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Solution: Ensure a sufficient equilibration time is built into your method between runs.[1]
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile organic solvent can lead to retention time drift.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention time shifts.
-
Solution: Perform regular maintenance on your HPLC system, including pump seals and check valves.
-
Data Presentation: HPLC Method Parameters
Below is a table summarizing typical starting parameters for the HPLC analysis of flavonoid glycosides, which can be adapted for this compound.
| Parameter | Recommended Condition | Notes |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | A common choice for flavonoid separation.[4][5] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidifying the mobile phase improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better selectivity.[3] |
| Gradient | Start with a low percentage of B, increase linearly | A typical gradient might be 10-80% B over 30 minutes. |
| Flow Rate | 0.8 - 1.0 mL/min | Can be adjusted to optimize resolution.[5] |
| Column Temperature | 30 - 40 °C | A slightly elevated temperature can improve efficiency.[4] |
| Detection Wavelength | Diode Array Detector (DAD) scanning, ~280 nm and ~330 nm | Flavonoids typically have two major absorption maxima. |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload. |
Experimental Protocols
Protocol 1: Standard Preparation
-
Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the desired concentration range for calibration.
-
Storage: Store the stock and working standard solutions at 4°C and protect them from light.
Protocol 2: Sample Preparation (from plant material)
-
Extraction: Extract the powdered plant material with a suitable solvent, such as 80% methanol, using sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.
-
Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the calibration range.
Mandatory Visualization
References
Technical Support Center: Purification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the purification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from Andrographis paniculata.[1] This resource is designed to assist in optimizing purification protocols, improving yield and purity, and overcoming common experimental hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Question 1: Why is the yield of the target flavonoid glycoside consistently low after initial extraction?
Potential Causes & Solutions:
-
Incomplete Extraction: The polarity of the extraction solvent may not be optimal for this highly polar glycoside. While methanol (B129727) is effective, a mixture of methanol and water can enhance the extraction of polar compounds.[2]
-
Degradation During Extraction: Flavonoids can be sensitive to high temperatures.[3][4] Prolonged exposure to heat during solvent evaporation can lead to degradation.
-
Improper Plant Material Preparation: The particle size of the plant material can affect extraction efficiency. Finely ground powder provides a larger surface area for solvent penetration.
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different ratios of methanol:water (e.g., 80:20, 70:30) to find the optimal polarity for extraction.
-
Control Temperature: Use a rotary evaporator at a reduced temperature (e.g., < 50°C) for solvent removal.
-
Ensure Proper Grinding: Mill the dried Andrographis paniculata leaves to a fine powder (e.g., 40-60 mesh) before extraction.
Question 2: I am observing significant peak tailing and poor resolution during preparative HPLC purification. What could be the cause?
Potential Causes & Solutions:
-
Column Overload: Injecting too much crude extract onto the preparative column can lead to band broadening and peak tailing.
-
Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the separation of the target compound from closely related impurities. The pH of the mobile phase can also affect the peak shape of phenolic compounds.
-
Column Degradation: The stationary phase of the column may be degraded due to extreme pH or incompatible solvents.
Troubleshooting Steps:
-
Reduce Sample Load: Decrease the amount of sample injected onto the column.
-
Optimize Mobile Phase:
-
Adjust the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with a formic acid modifier) to improve separation.
-
Experiment with a small percentage of formic acid (e.g., 0.1%) in the aqueous phase to improve peak shape.
-
-
Column Maintenance: Flush the column with an appropriate solvent to remove any strongly adsorbed compounds. If the problem persists, consider replacing the column.
Question 3: My purified fractions of this compound show the presence of impurities, even after preparative HPLC. What are the likely contaminants and how can I remove them?
Potential Causes & Solutions:
-
Co-eluting Compounds: Andrographis paniculata is rich in diterpenoid lactones, such as andrographolide, which are major constituents and may have similar polarities to flavonoid glycosides, leading to co-elution.[3] Other flavonoids with similar structures are also likely to be present.
-
Insufficient Chromatographic Separation: The chosen purification strategy may not be sufficient to separate all impurities. A multi-step purification approach is often necessary.
Troubleshooting Steps:
-
Multi-Step Purification: Employ a combination of chromatographic techniques. A common and effective strategy is to first use macroporous resin chromatography for initial enrichment, followed by Sephadex LH-20 column chromatography to remove smaller molecules and some pigments, and finally, preparative HPLC for final purification.
-
Optimize Preparative HPLC:
-
Use a shallower gradient during the elution of the target compound to enhance the separation from closely eluting impurities.
-
Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) which may offer different selectivity.
-
Question 4: The purified flavonoid glycoside appears to be degrading during storage. What are the optimal storage conditions?
Potential Causes & Solutions:
-
Instability of Flavonoid Glycosides: Flavonoid glycosides can be susceptible to hydrolysis, oxidation, and photodegradation, especially in solution and when exposed to light and high temperatures.
Troubleshooting Steps:
-
Storage as a Solid: Whenever possible, store the purified compound as a dry, solid powder.
-
Low Temperature and Darkness: Store the solid compound and any solutions at low temperatures (e.g., -20°C) and protected from light in amber vials.
-
Use of Aprotic Solvents: For short-term storage in solution, use aprotic solvents like DMSO or DMF. For longer-term storage, it is best to evaporate the solvent and store the compound as a solid.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the purification of this compound from Andrographis paniculata.
Extraction of Crude Flavonoids
This protocol describes the initial extraction of flavonoids from the plant material.
-
Plant Material: Dried and powdered leaves of Andrographis paniculata.
-
Solvent: 80% Methanol in water.
-
Procedure:
-
Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Preliminary Purification using Macroporous Resin Chromatography
This step enriches the flavonoid glycosides and removes highly polar impurities like sugars.
-
Resin: AB-8 macroporous adsorption resin.
-
Procedure:
-
Pre-treat the AB-8 resin by washing sequentially with ethanol (B145695) and then water until the eluent is clear.
-
Dissolve the crude extract in deionized water and load it onto the equilibrated resin column.
-
Wash the column with deionized water to remove sugars and other highly polar, non-flavonoid compounds.
-
Elute the flavonoid-enriched fraction with 70% ethanol.
-
Collect the eluate and concentrate it to dryness under reduced pressure.
-
Sephadex LH-20 Column Chromatography
This step further purifies the flavonoid fraction by size exclusion and partition chromatography.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Procedure:
-
Swell the Sephadex LH-20 resin in methanol for several hours and then pack it into a glass column.
-
Dissolve the flavonoid-enriched fraction from the macroporous resin step in a minimal amount of methanol.
-
Load the sample onto the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.
-
Pool the relevant fractions and concentrate under reduced pressure.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This is the final purification step to obtain the high-purity target compound.
-
Column: C18 preparative column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient could be:
-
0-10 min: 10-25% B
-
10-40 min: 25-40% B
-
40-45 min: 40-10% B
-
45-50 min: 10% B
-
-
Flow Rate: 10-20 mL/min (depending on the column dimensions).
-
Detection: UV at 254 nm and 330 nm.
-
Procedure:
-
Dissolve the partially purified fraction from the Sephadex LH-20 step in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to the retention time of this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Combine pure fractions and remove the solvent under reduced pressure to obtain the final purified compound.
-
Data Presentation
The following table summarizes typical quantitative data that can be expected during the purification process. The values are illustrative and can vary depending on the quality of the plant material and the precise experimental conditions.
| Purification Step | Starting Material (g) | Fraction Weight (g) | Purity of Target Compound (%) | Recovery (%) |
| Crude Methanolic Extract | 1000 (dried leaves) | 150 | ~1-2 | - |
| Macroporous Resin Eluate | 150 | 30 | ~10-15 | ~80 |
| Sephadex LH-20 Fraction | 30 | 5 | ~50-60 | ~70 |
| Preparative HPLC | 5 | 0.1 | >98 | ~50 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: A multi-step workflow for the purification of the target flavonoid glycoside.
The following diagram illustrates a decision-making process for troubleshooting common issues in preparative HPLC.
Caption: A troubleshooting decision tree for common preparative HPLC problems.
References
- 1. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classification of Andrographis paniculata extracts by solvent extraction using HPLC fingerprint and chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
Technical Support Center: Overcoming Poor Bioavailability of Flavonoid Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor flavonoid glycoside bioavailability in vivo.
Frequently Asked Questions (FAQs)
Q1: Why do my flavonoid glycosides show low bioavailability in animal studies despite high in vitro activity?
A1: This is a common challenge. The discrepancy often arises from several in vivo factors that are not fully replicated in in vitro models. The primary reasons for low bioavailability of flavonoid glycosides include:
-
Limited Intestinal Absorption: Most flavonoid glycosides, with the exception of some glucosides, are not readily absorbed in the small intestine. Their sugar moiety increases their molecular size and hydrophilicity, hindering passive diffusion across the intestinal epithelium.[1][2]
-
Enzymatic Metabolism: Once ingested, flavonoid glycosides are subject to extensive metabolism. This includes deglycosylation by intestinal enzymes and the gut microbiota, followed by Phase I and Phase II metabolism (e.g., glucuronidation, sulfation, and methylation) in the enterocytes and liver.[3][4] These modifications alter the structure and activity of the parent compound.
-
Role of Gut Microbiota: The gut microbiota plays a crucial role in metabolizing flavonoid glycosides that reach the colon.[4][5][6] Bacterial enzymes hydrolyze the glycosidic bonds, releasing the aglycone, which can then be absorbed or further metabolized into smaller phenolic compounds.[7][8] The composition of an individual's gut microbiota can significantly influence the extent and nature of this metabolism.
-
Efflux Transporters: Absorbed flavonoids and their metabolites can be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein and Breast Cancer Resistance Protein (BCRP), further limiting their systemic availability.
Q2: What is the difference in bioavailability between flavonoid glycosides and their corresponding aglycones?
A2: Generally, flavonoid aglycones exhibit higher absorption than their glycoside counterparts because they are more lipophilic and can be absorbed via passive diffusion in the small intestine.[9] However, the sugar moiety in some glycosides, particularly glucosides, can facilitate active transport via transporters like the sodium-dependent glucose cotransporter 1 (SGLT1), leading to more rapid absorption compared to other glycosides.[2] For instance, quercetin (B1663063) glucosides are absorbed much faster and result in higher plasma concentrations than quercetin rutinosides.[3]
Here is a summary of the comparative bioavailability of quercetin glycosides from different sources:
| Flavonoid Glycoside Source | Relative Bioavailability | Cmax (µg/mL) | Tmax (h) | Reference |
| Quercetin-4'-O-glucoside | High | 2.1 ± 1.6 | 0.7 ± 0.3 | [3] |
| Quercetin-3-O-rutinoside | Low | 0.3 ± 0.3 | 7.0 ± 2.9 | [3] |
| Onion (rich in quercetin glucosides) | Higher | - | - | [10] |
| Apple (rich in various quercetin glycosides) | Lower | - | - | [10] |
Q3: How can I improve the bioavailability of my flavonoid glycoside of interest?
A3: Several strategies can be employed to enhance the bioavailability of flavonoid glycosides:
-
Enzymatic Hydrolysis: Pre-treating flavonoid glycosides with specific enzymes to remove the sugar moiety and yield the aglycone can improve absorption.
-
Novel Drug Delivery Systems: Encapsulating flavonoids in systems like nanoparticles, liposomes, nanoemulsions, or nanogels can protect them from degradation, improve solubility, and facilitate targeted delivery.[1][11][12][13][14][15]
-
Co-administration with other compounds: Co-administering certain flavonoids can inhibit efflux transporters or metabolic enzymes, thereby increasing the systemic concentration of the target flavonoid.[16]
-
Structural Modification: Chemical modifications, such as glycosylation with specific sugars, can enhance solubility and absorption.[17][18]
Below is a diagram illustrating the main strategies to enhance flavonoid bioavailability.
Caption: Strategies to enhance flavonoid bioavailability.
Troubleshooting Guides
Problem 1: Inconsistent results in bioavailability studies between different animal batches.
Possible Cause & Solution:
-
Gut Microbiota Variation: The composition of the gut microbiota can vary significantly between animal batches, even from the same supplier. This variation can lead to different metabolic profiles of the flavonoid glycoside.
-
Troubleshooting:
-
Normalize Gut Microbiota: Co-house animals for a period before the experiment to encourage a more uniform gut microbiota composition.
-
Microbiota Analysis: Collect fecal samples before and after the study to analyze the gut microbiota composition (e.g., via 16S rRNA sequencing). This can help correlate bioavailability with specific microbial profiles.
-
Antibiotic Treatment: In mechanistic studies, you can use a broad-spectrum antibiotic cocktail to deplete the gut microbiota and assess its contribution to flavonoid metabolism.
-
-
Problem 2: Low yield of aglycone after enzymatic hydrolysis of a plant extract.
Possible Cause & Solution:
-
Sub-optimal Enzyme or Reaction Conditions: The chosen enzyme may not be effective for the specific glycosidic linkage in your flavonoid, or the reaction conditions (pH, temperature, time) may not be optimal.
-
Troubleshooting:
-
Screen Different Enzymes: Test a panel of enzymes known to hydrolyze flavonoid glycosides, such as snailase, cellulase, β-glucosidase, and pectinase.[19] Snailase, a crude enzyme mixture, often shows broad activity against various glycosides.
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and incubation time for the chosen enzyme to determine the optimal conditions for your specific extract.
-
Compare with Acid Hydrolysis: As a positive control, perform acid hydrolysis (e.g., with HCl) to estimate the maximum possible yield of the aglycone.[19]
-
-
Here is a table comparing the aglycone yield from Trifolium pratense extract using different hydrolysis methods:
| Hydrolysis Method | Biochanin A (µg/g) | Formononetin (µg/g) | Genistein (µg/g) | Reference |
| Snailase | 60-61 | 36 | 25.4-30.7 | [19] |
| Cellobiase | Comparable to Snailase | Comparable to Snailase | Comparable to Snailase | [19] |
| HCl (1 M, 100°C) | 60-61 | 36 | 25.4-30.7 | [19] |
| HCl (2 M, 70°C) | Lower than 100°C | Lower than 100°C | Lower than 100°C | [19] |
Problem 3: The developed nanoparticle formulation for my flavonoid does not show improved bioavailability in vivo.
Possible Cause & Solution:
-
Poor Formulation Stability or Release Profile: The nanoparticles may not be stable in the gastrointestinal tract, leading to premature release of the flavonoid. Alternatively, the release profile might not be optimal for absorption.
-
Troubleshooting:
-
In Vitro Stability and Release Studies: Conduct in vitro experiments simulating the conditions of the stomach (low pH) and intestine (higher pH, presence of enzymes) to assess the stability and release kinetics of your nanoparticle formulation.
-
Characterize Nanoparticles: Thoroughly characterize the physicochemical properties of your nanoparticles, including size, surface charge, and encapsulation efficiency, as these can significantly impact their in vivo fate.
-
Modify Formulation: If stability or release is an issue, consider modifying the nanoparticle composition (e.g., using different polymers or lipids) or coating the nanoparticles to protect them in the harsh gut environment.
-
-
Below is a workflow for developing and troubleshooting flavonoid-loaded nanoparticles.
Caption: Nanoparticle development and troubleshooting workflow.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Flavonoid Glycosides in a Plant Extract
This protocol provides a general method for the enzymatic hydrolysis of flavonoid glycosides from a plant extract using snailase.
Materials:
-
Plant extract containing flavonoid glycosides
-
Snailase (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Methanol (B129727) or other suitable solvent for extraction
-
HPLC or LC-MS for analysis
Procedure:
-
Sample Preparation: Dissolve a known amount of the plant extract in a minimal amount of the extraction solvent.
-
Enzymatic Reaction:
-
To the dissolved extract, add sodium acetate buffer (pH 5.0) to achieve the desired final concentration of the extract.
-
Add snailase to the mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 10-20 mg/mL of the extract solution can be used.
-
Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a specific duration (e.g., 2-24 hours). The incubation time should be optimized based on preliminary experiments.
-
-
Reaction Termination: Stop the reaction by adding a sufficient volume of a solvent like methanol to denature the enzyme.
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of aglycone released. Compare this to a non-enzyme-treated control.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay for Flavonoids
This protocol describes a method to assess the intestinal permeability of a flavonoid using the Caco-2 cell line, a model for the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)
-
Flavonoid compound of interest
-
Lucifer yellow (as a marker for monolayer integrity)
-
HPLC or LC-MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts at a high density. Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the flavonoid compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of the flavonoid in the collected samples using HPLC or LC-MS.
-
Calculate Apparent Permeability Coefficient (Papp): The Papp value can be calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of flavonoid appearance in the basolateral chamber, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
Below is a diagram illustrating the Caco-2 cell permeability assay workflow.
Caption: Caco-2 cell permeability assay workflow.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Flavonoids, gut microbiota, and host lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Flavonoid-Based Nanogels: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. archives.ijper.org [archives.ijper.org]
- 18. researchgate.net [researchgate.net]
- 19. frontiersin.org [frontiersin.org]
Technical Support Center: Troubleshooting Assays for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This guide provides troubleshooting advice and answers to frequently asked questions to address common issues encountered during experimental assays, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid answers to common problems you may encounter during the analysis of this compound.
Sample Preparation and Handling
Q1: My this compound solution appears cloudy or precipitates upon addition to my aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue due to the limited aqueous solubility of many flavonoids.[1] Here are several steps to address this:
-
Check Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO, ethanol) in the aqueous solution is minimal and does not exceed a level that affects your assay (typically <0.5%).
-
Optimize pH: The solubility of flavonoids can be pH-dependent. Experiment with slight adjustments to the pH of your buffer to see if solubility improves.
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
Gentle Warming: Gently warm the solution, but be cautious as excessive heat can degrade the compound.
-
Use of a Co-solvent: In some cases, a small percentage of a biocompatible co-solvent may be necessary, but this should be validated to ensure it doesn't interfere with the assay.
Q2: I'm seeing a gradual loss of activity or concentration of my compound in solution over time. Why is this happening?
A2: Flavonoid glycosides can be susceptible to degradation under certain conditions.
-
Light Sensitivity: Protect your solutions from light by using amber vials or covering them with foil.
-
pH Instability: Extreme pH values can lead to hydrolysis of the glycosidic bond or degradation of the flavonoid structure. Prepare fresh solutions and store them at an appropriate pH.
-
Storage Conditions: Store stock solutions at -20°C or -80°C. For working solutions, it is best to prepare them fresh for each experiment.
Chromatographic Analysis (HPLC)
Q3: I am observing peak tailing in my HPLC chromatogram for this compound. How can I resolve this?
A3: Peak tailing can be caused by several factors.[2]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column can interact with the polar hydroxyl groups of the flavonoid.[1][2] Using an end-capped column or adding a small amount of a competitive base like triethylamine (B128534) to the mobile phase can help.[1]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample.[2]
-
Column Contamination: Use a guard column to protect your analytical column from strongly retained matrix components.[2]
Q4: My peak resolution is poor, and I'm having trouble separating this compound from other compounds in my sample.
A4: Optimizing your chromatographic conditions is key.[2]
-
Mobile Phase Composition: Experiment with different solvent gradients. Acetonitrile often provides better resolution for polar compounds compared to methanol.[2] Adjusting the pH of the aqueous component can also significantly impact separation.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution.[2]
Cell-Based Assays
Q5: I am observing high background fluorescence in my cell-based assay when using this compound.
A5: Many flavonoids exhibit natural fluorescence (autofluorescence), which can interfere with fluorescent assays.[1]
-
Include a "Compound Only" Control: Always run a control with your compound in cell-free media to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Wavelength Selection: If possible, choose fluorescent dyes that have excitation and emission spectra distinct from the autofluorescence of your compound.
Q6: In my MTT or similar cell viability assay, I am getting inconsistent or unexpected results, such as an increase in signal with increasing compound concentration.
A6: This can be due to interference of the flavonoid with the assay chemistry.
-
Direct Reaction with Assay Reagents: Some antioxidant compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[3] Run a control with your compound and the MTT reagent in the absence of cells to check for any direct reaction.
-
Compound Precipitation: As mentioned in Q1, precipitation can interfere with absorbance readings. Visually inspect your assay plates for any signs of precipitation.
Data Presentation: Quantitative Assay Parameters
The following tables summarize key quantitative parameters for common assays involving flavonoids. These are starting points and may require optimization for your specific experimental conditions.
Table 1: HPLC Analysis Parameters for Flavonoid Glycosides
| Parameter | Recommended Setting | Notes |
| Column | C18 reversed-phase (end-capped) | A guard column is recommended to extend column life.[2] |
| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% formic acid) | Acetonitrile often provides better resolution than methanol.[2] Formic acid helps to improve peak shape. |
| Flow Rate | 0.8 - 1.2 mL/min | Lower flow rates can improve resolution.[2] |
| Detection Wavelength | Diode Array Detector (DAD) scanning 240-400 nm | Flavonoids typically have two main absorption maxima, one around 240-285 nm and another between 300-400 nm.[2] |
| Injection Volume | 5 - 20 µL | Avoid column overload by not injecting too high a concentration or volume.[2] |
Table 2: Cell Viability (MTT) Assay Parameters
| Parameter | Recommended Setting | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Optimize for your specific cell line's growth rate. |
| Compound Incubation Time | 24 - 72 hours | Varies depending on the expected mechanism of action. |
| MTT Reagent Concentration | 0.5 mg/mL | |
| MTT Incubation Time | 2 - 4 hours | |
| Solubilization Agent | DMSO or isopropanol (B130326) with HCl | Ensure complete dissolution of formazan (B1609692) crystals. |
| Absorbance Reading | 570 nm | |
| Crucial Controls | Vehicle control, untreated cells, compound + media (no cells) | The "compound + media" control is essential to check for direct MTT reduction.[3] |
Experimental Protocols
Protocol 1: General HPLC Analysis of this compound
-
Sample Preparation: Dissolve the compound in an appropriate solvent (e.g., methanol, DMSO) to create a stock solution. Further dilute with the mobile phase to the desired concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: DAD set to acquire data from 200-400 nm, with specific monitoring at ~280 nm and ~360 nm.[2]
-
-
Injection and Data Acquisition: Inject the prepared sample. Record the chromatogram and the UV-Vis spectrum of the eluting peaks.
-
Quantification: Create a calibration curve using standards of known concentrations of this compound to quantify the amount in your sample.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This protocol is adapted from methods used to assess the intracellular antioxidant activity of flavonoids.[4]
-
Cell Culture: Seed HepG2 cells (or other suitable cell line) in a 96-well microplate at a density of 6 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Loading: Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.[4]
-
Washing: Wash the cells with Phosphate Buffered Saline (PBS) to remove extracellular compound and dye.
-
Induction of Oxidative Stress: Add 600 µM ABAP (a free radical generator) to the cells.[4]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence at an emission of 535 nm and excitation of 485 nm every 5 minutes for 1 hour at 37°C.[4]
-
Data Analysis: Calculate the area under the curve for both control and treated wells. A reduction in fluorescence in the presence of the compound indicates antioxidant activity.
Visualizations
Caption: A generalized workflow for in vitro assays involving this compound.
Caption: A troubleshooting guide for common HPLC issues encountered during flavonoid analysis.
References
Technical Support Center: Optimization of Extraction for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
Welcome to the technical support center for the optimization of extraction yield for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a flavonoid glycoside.[1] It is naturally found in and can be isolated from the herbs of Andrographis paniculata.[1]
Q2: What are the common solvents used for the extraction of this compound?
A2: Based on its chemical structure as a flavonoid glycoside, polar solvents are suitable for its extraction. Commercially available standards of this compound are soluble in DMSO, Pyridine, Methanol, and Ethanol (B145695). Therefore, methanol, ethanol, and their aqueous solutions are commonly employed for extraction from plant material.
Q3: Which extraction techniques are most effective for flavonoid glycosides like this one?
A3: Both conventional and modern extraction techniques can be utilized. Conventional methods include maceration and Soxhlet extraction. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred due to their efficiency, reduced extraction time, and lower solvent consumption.[2][3]
Q4: How can I improve the purity of my crude extract?
A4: Post-extraction purification is crucial. A common initial step is treatment with activated charcoal to remove pigments.[4] Subsequently, column chromatography using stationary phases like silica (B1680970) gel is a standard method for isolating and purifying flavonoid glycosides from the crude extract.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for the target molecule. | For flavonoid glycosides, aqueous hydroalcoholic solutions (e.g., 50-70% ethanol or methanol) are often more effective than absolute alcohols. |
| Inadequate Solid-to-Liquid Ratio: Insufficient solvent may lead to incomplete extraction. | Increase the solvent volume. A common starting point is a 1:20 to 1:40 solid-to-liquid ratio (g/mL). | |
| Insufficient Extraction Time or Temperature: The compound may not have fully diffused from the plant matrix. | Optimize extraction time and temperature. For UAE, 15-30 minutes is a typical range. For maceration, 24-48 hours may be necessary. Temperatures between 40-60°C can enhance solubility and diffusion, but excessive heat may cause degradation. | |
| Poor Quality of Plant Material: The concentration of the target compound can vary based on the age, handling, and storage of the plant material. | Ensure the use of high-quality, properly dried, and finely ground plant material to maximize surface area for extraction. | |
| Degradation of the Target Compound | Excessive Heat: Flavonoid glycosides can be sensitive to high temperatures. | Maintain a controlled temperature during extraction and concentration steps. Use a rotary evaporator at a temperature below 50°C for solvent removal. |
| Extreme pH: The stability of flavonoids can be pH-dependent. | Avoid highly acidic or alkaline conditions during extraction unless a specific protocol requires it. | |
| Enzymatic Degradation: Endogenous enzymes in fresh plant material can degrade glycosides. | Use dried plant material or blanch fresh material to deactivate enzymes. | |
| Co-extraction of Impurities | Inappropriate Solvent Polarity: The chosen solvent may be co-extracting a wide range of other compounds. | Consider a multi-step extraction. Start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before extracting with a more polar solvent. |
| Complex Plant Matrix: The source plant, Andrographis paniculata, contains numerous other compounds. | Employ post-extraction purification techniques such as column chromatography to separate the target compound from impurities. |
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low extraction yield.
Data Presentation: Optimization of Extraction Parameters
Table 1: Optimal Conditions for Maximizing Total Methoxyflavone Content [2][5]
| Parameter | Optimal Value |
| Solvent Concentration (Ethanol) | 95.00% v/v |
| Extraction Time | 15.99 min |
| Solvent-to-Solid Ratio | 50.00 mL/g |
| Predicted Methoxyflavone Content | 327.25 mg/g of extract |
Table 2: Optimal Conditions for Maximizing Overall Extraction Yield [2]
| Parameter | Optimal Value |
| Solvent Concentration (Ethanol) | 54.24% v/v |
| Extraction Time | 25.25 min |
| Solvent-to-Solid Ratio | 49.63 mL/g |
| Predicted Extraction Yield | 16.95% |
Experimental Protocols
The following are detailed methodologies for key experiments related to the extraction and purification of flavonoid glycosides from plant materials like Andrographis paniculata.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to accelerate the extraction process.
-
Sample Preparation: Weigh 5 g of dried and finely powdered Andrographis paniculata plant material.
-
Extraction:
-
Place the powdered sample in a beaker.
-
Add the extraction solvent (e.g., 70% ethanol) at a 1:20 solvent-to-solid ratio (100 mL).[6]
-
Place the beaker in an ultrasonic water bath.
-
Set the temperature to 40-50°C and sonicate for 20-30 minutes.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant residue.
-
Repeat Extraction: To maximize yield, the plant residue can be subjected to the extraction process two more times with fresh solvent.[6]
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Microwave-Assisted Extraction (MAE)
This technique employs microwave energy to heat the solvent and plant material, enhancing extraction efficiency.
-
Sample Preparation: Use 5 g of dried, powdered Andrographis paniculata.
-
Extraction:
-
Filtration and Concentration: After extraction, allow the mixture to cool, then filter and concentrate as described in the UAE protocol.
Protocol 3: Purification by Column Chromatography
This is a standard procedure for isolating the target compound from the crude extract.
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane.
-
Pack the slurry into a glass column, allowing the solvent to drain until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the dry crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.[4]
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of n-hexane to ethyl acetate (B1210297), followed by ethyl acetate to methanol).
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the desired compound.
-
Final Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
General Experimental Workflow
Caption: A general workflow from raw plant material to the pure compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassay-Guided extraction of andrographis paniculata for intervention of in-vitro prostate cancer progression in metabolic syndrome environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
preventing degradation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside during storage. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experiments.
Troubleshooting Guide
Proper storage and handling are critical to maintain the integrity of this compound. The following table outlines potential issues, their probable causes, and recommended solutions to prevent degradation.
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of potency or altered biological activity | Degradation of the parent compound into less active or inactive products. | Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products due to hydrolysis or oxidation. | Implement a stability testing protocol to identify degradation products. Optimize storage conditions to minimize their formation. |
| Change in physical appearance (e.g., color change) | Oxidation or other chemical transformations of the flavonoid structure. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use amber vials to protect from light. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate and of high purity. For long-term storage of solutions, use aliquots to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] Storing in a desiccator within this temperature range is also advisable to minimize exposure to humidity.
Q2: How should I store solutions of this compound?
A2: Stock solutions should be prepared in a high-purity solvent such as DMSO, methanol (B129727), or ethanol.[3] It is recommended to store these solutions in small aliquots in tightly sealed vials at -20°C for short-term storage, generally usable for up to two weeks.[3] For longer-term storage, freezing at -80°C is preferable. Avoid repeated freeze-thaw cycles by using single-use aliquots.
Q3: What are the primary degradation pathways for this flavonoid glycoside?
A3: The two primary degradation pathways for this compound are likely hydrolysis and oxidation.
-
Hydrolysis: The O-glycosidic bond at the 8-position is susceptible to cleavage under acidic or basic conditions, or through enzymatic action, which would yield the aglycone (5,8,4'-Trihydroxy-7-methoxyflavone) and a glucose molecule.[4][5][6]
-
Oxidation: The multiple hydroxyl groups on the flavonoid rings make the molecule susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.[7][8] This can lead to the formation of quinones and other oxidative degradation products.
Q4: How can I minimize the risk of degradation during my experiments?
A4: To minimize degradation during experimental procedures:
-
Prepare solutions fresh whenever possible.
-
If using stock solutions, allow them to equilibrate to room temperature before use to prevent condensation from forming inside the vial.[3]
-
Work with solutions on ice and minimize their exposure to light by using amber-colored tubes or by wrapping them in aluminum foil.
-
Use high-purity solvents and de-gas them if necessary to remove dissolved oxygen.
-
Maintain an appropriate pH for your experimental buffer system, as extreme pH values can accelerate hydrolysis.
Q5: How can I detect and quantify the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for detecting and quantifying the degradation of this compound.[7][8] This method should be able to separate the intact parent compound from its potential degradation products, such as the aglycone. UV detection is typically used for flavonoids.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[9]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound in a neutral solvent (e.g., methanol/water) at 70°C for 48 hours.
- Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[10] A control sample should be stored in the dark under the same temperature conditions.
3. Sample Analysis:
- At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
- Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.[5]
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more non-polar aglycone after the more polar glycoside. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: Re-equilibrate at 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at the lambda max of the flavonoid, typically between 254 nm and 370 nm.
Visualizations
Caption: Potential degradation pathways of the flavonoid glycoside.
Caption: Workflow for stability testing and analysis.
References
- 1. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of the Stability-Indicating HPLC Method for the Major ...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Accurate Quantification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
Welcome to the technical support center for the method refinement and accurate quantification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for quantifying this compound?
A1: The most common and reliable methods for the quantification of flavonoid glycosides, such as this compound, are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector or a Mass Spectrometer (MS).[1][2]
-
HPLC-UV/DAD: This method is robust, widely available, and suitable for routine quantification, especially when reference standards are available. Detection is typically performed at the wavelength of maximum absorbance of the flavonoid, usually around 350 nm.[3]
-
LC-MS/MS: This technique offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices or when very low concentrations need to be measured. It can also aid in structural confirmation.[1][4] The negative ion mode is often more sensitive and selective for flavonoid glycosides.[1][4]
Q2: How can I effectively extract this compound from my sample matrix?
A2: The choice of extraction method depends on the sample matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method uses immiscible solvents to partition the analyte. However, it can be time-consuming and require significant amounts of organic solvents.[1]
-
Solid-Phase Extraction (SPE): SPE offers cleaner extracts and is more efficient than LLE, but the cartridges can be costly.[1]
-
Dispersive Liquid-Liquid Microextraction (DLLME): This is a newer technique that is fast, requires minimal solvent, and can effectively separate and enrich the target analyte while reducing matrix interference.[1] A vortex-assisted DLLME procedure can further enhance extraction efficiency.[1]
-
Ultrasonic-assisted extraction: Using solvents like methanol-water mixtures with sonication has been shown to be efficient for extracting glycosylated flavonoids from plant materials.[5]
Q3: What are the common challenges encountered during the LC-MS analysis of flavonoid glycosides?
A3: Several challenges can arise during LC-MS analysis of flavonoid glycosides:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6]
-
Isobaric and Isomeric Interferences: Flavonoid glycosides with the same molecular weight or structure can be difficult to distinguish without optimal chromatographic separation and tandem mass spectrometry (MS/MS) for unique fragmentation patterns.[6][7]
-
In-source Fragmentation: The glycosidic bond can break in the ion source of the mass spectrometer, leading to the premature formation of the aglycone and complicating quantification.[6]
-
Aglycone Interference: The presence of the aglycone (5,8,4'-Trihydroxy-7-methoxyflavone) in the sample can interfere with the quantification of the glycoside, especially if in-source fragmentation occurs.[6]
Q4: How do I validate my analytical method for accuracy and reliability?
A4: Method validation should be performed according to established guidelines and typically includes the following parameters:
-
Linearity: Assessing the relationship between the concentration of the analyte and the instrumental response.[2][8][9]
-
Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies.[2][3][8]
-
Precision: Evaluating the repeatability (intra-day) and intermediate precision (inter-day) of the method.[3][8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.[2][3][8]
-
Specificity/Selectivity: Ensuring the method can accurately measure the analyte in the presence of other components in the sample.[2][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For flavonoid glycosides, a gradient elution with acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1-0.2% formic acid), often provides good separation.[1][5] The acid helps to improve peak shape and ionization in LC-MS.[1] |
| Column Degradation | Check the column performance with a standard. If necessary, wash the column according to the manufacturer's instructions or replace it. A C18 column is commonly used for flavonoid analysis.[2][5][9] |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase to avoid peak distortion. |
Issue 2: Inaccurate or Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression/Enhancement) | Improve sample cleanup using methods like SPE or DLLME.[1] Use a matrix-matched calibration curve or an internal standard to compensate for matrix effects. |
| In-source Fragmentation | Optimize the ion source parameters of the mass spectrometer (e.g., cone voltage, source temperature) to minimize fragmentation. |
| Standard Degradation | Prepare fresh stock and working solutions of the reference standard. Store stock solutions properly, protected from light and at a low temperature. |
| Poor Extraction Recovery | Optimize the extraction procedure. Evaluate different solvents, pH, and extraction times. Perform recovery experiments to assess the efficiency of the extraction. |
Issue 3: Difficulty in Differentiating Isomeric Flavonoid Glycosides
| Potential Cause | Troubleshooting Step |
| Co-elution of Isomers | Optimize the HPLC gradient to achieve better separation. Consider using a longer column or a column with a different stationary phase. |
| Similar Fragmentation Patterns | Utilize tandem mass spectrometry (MS/MS or MSn) to generate unique fragmentation patterns that can distinguish between isomers.[6][10] The position of the glycosidic linkage can influence the relative abundance of fragment ions.[6] |
Experimental Protocols
Protocol 1: Quantification by HPLC-UV/DAD
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation (using Ultrasonic-assisted Extraction):
-
Accurately weigh the sample (e.g., 100 mg of dried plant material).[5]
-
Add a suitable extraction solvent (e.g., 5 mL of methanol-water, 60:40, v/v).[5]
-
Sonicate the mixture for a specified time (e.g., 1 hour) at room temperature.[5]
-
Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[5] A typical gradient could be: 0-40 min, 10-26% B; 40-70 min, 26-65% B.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection: Diode Array Detector (DAD) at the maximum absorbance wavelength of the compound (e.g., 350 nm).[3]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Quantification by LC-MS/MS
-
Standard and Sample Preparation:
-
Follow the same procedures as for HPLC-UV/DAD. Ensure high-purity solvents are used.
-
-
LC-MS/MS Conditions:
-
LC System: Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system for better resolution and faster analysis times.
-
Column and Mobile Phase: Similar to HPLC-UV/DAD, but with UHPLC-grade solvents.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for flavonoid glycosides.[1][4]
-
MS Parameters: Optimize the following parameters by infusing a standard solution of the analyte:
-
Parent ion and product ion(s) for Multiple Reaction Monitoring (MRM).
-
Collision energy.
-
Cone voltage/fragmentor voltage.
-
-
Data Acquisition: Acquire data in MRM mode for the highest sensitivity and selectivity.
-
-
Quantification:
-
Use the peak area from the MRM chromatogram for quantification against a calibration curve. The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Quantitative Data Summary
The following tables summarize typical method validation parameters for the quantification of flavonoid glycosides using HPLC-based methods. These values can serve as a reference for what to expect during method development and validation for this compound.
Table 1: Linearity and Range for Flavonoid Glycosides
| Compound | Method | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Quercitrin | HPLC | 0.2 - 60 | > 0.99 | |
| Rutin | HPLC | 0.2 - 200 | > 0.99 | |
| Kaempferol-3-O-rutinoside | HPLC | 0.2 - 200 | > 0.99 | |
| Quercetin | HPLC | 0.75 - 10 | > 0.998 | [2] |
| Kaempferol | HPLC | 1.0 - 10 | > 0.998 | [2] |
Table 2: LOD, LOQ, and Recovery for Flavonoid Glycosides
| Compound | Method | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Quercetin | HPLC | 0.075 | - | 98.0 - 105.3 | [2] |
| Kaempferol | HPLC | 0.10 | - | 95.0 - 101.1 | [2] |
| 12 Flavonol glycosides | UHPLC-PDA | < 0.32 mg/kg | < 0.97 mg/kg | 85.44 - 108.79 | [3] |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for addressing inaccurate quantitative results.
References
- 1. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Flavonoid Glycoside Isomers Using Vision Transformer and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inhort.pl [inhort.pl]
- 10. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
dealing with matrix effects in LC-MS analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
Welcome to the technical support center for the LC-MS analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and related flavonoid glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1] For this compound, this can result in inaccurate quantification, poor reproducibility, and decreased sensitivity of the assay.[2][3] Ion suppression is the more frequent issue, where the presence of matrix components reduces the analyte's signal intensity.[3]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure) with the response of the analyte in a neat solvent at the same concentration.[2][4] A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion Method: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][5] A solution of the analyte is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal baseline indicates at what retention times co-eluting matrix components are causing interference.[2][5]
Q3: What are the most common sources of matrix effects when analyzing plant extracts or biological samples for flavonoids?
A3: In complex matrices like plant extracts, co-eluting compounds such as other flavonoids, phenolic acids, sugars, and lipids can cause matrix effects.[6][7] When analyzing biological fluids like plasma or serum, phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression.[3][8] These compounds are notorious for co-extracting with analytes and eluting in the same chromatographic window, leading to reduced sensitivity and reproducibility.[8]
Q4: What is the best internal standard to use for the analysis of this compound to compensate for matrix effects?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[2][9] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same degree of matrix effect.[10][11][12] This allows for accurate correction of signal variability.[12] If a SIL IS is not available, a structural analog (another flavonoid with similar properties not present in the sample) can be used, but it may not compensate for matrix effects as effectively.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your LC-MS experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of analyte signal across different samples | Significant and variable matrix effects between samples. | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[2][10] 2. Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[13] 3. Optimize Chromatography: Adjust the gradient, mobile phase, or column chemistry to better separate the analyte from interfering peaks. |
| Low analyte signal or poor sensitivity (Ion Suppression) | Co-elution of matrix components (e.g., phospholipids, other phenolics) with the analyte. | 1. Modify Sample Preparation: Use techniques specifically designed to remove problematic components, such as phospholipid removal plates or mixed-mode SPE.[8][13] 2. Adjust Chromatographic Conditions: Modify the LC gradient to move the analyte's retention time away from regions of high ion suppression, which can be identified using the post-column infusion method.[2][5] 3. Reduce Injection Volume: Injecting a smaller amount of the sample can lessen the concentration of interfering compounds in the ion source.[2] 4. Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components.[2] |
| Inaccurate quantification (results are unexpectedly high or low) | Matrix effects are causing non-linear detector response or signal suppression/enhancement that is not being properly corrected. | 1. Use Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to normalize the ionization efficiency between the standards and the samples. 2. Implement the Standard Addition Method: This involves spiking known amounts of the analyte into the actual sample and creating a calibration curve for each sample. This is highly accurate but also labor-intensive.[2][6] 3. Verify Internal Standard Performance: Ensure your chosen internal standard co-elutes and responds similarly to the analyte in the presence of the matrix. |
| Peak tailing or broadening | Column contamination from matrix components or interaction of the flavonoid with active sites on the column hardware. | 1. Use a Guard Column: This will protect your analytical column from strongly retained matrix components. 2. Implement a Column Wash Step: After each run or batch, wash the column with a strong solvent to remove contaminants. 3. Consider Metal-Free or PEEK-Lined Columns: Some flavonoids can chelate with metal ions from stainless steel column hardware, leading to poor peak shape and signal loss.[14] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
This protocol provides a method to quantitatively assess the extent of matrix effects.
-
Sample Preparation:
-
Prepare a blank matrix sample (e.g., plasma, plant extract from a source known to not contain the analyte) by performing the complete extraction procedure.
-
Prepare a neat solvent solution that mimics the final composition of your sample extract.
-
-
Spiking:
-
Set A (Analyte in Solvent): Spike a known concentration of this compound into the neat solvent solution.
-
Set B (Analyte in Matrix): Spike the same concentration of the analyte into the prepared blank matrix extract.
-
-
LC-MS Analysis:
-
Analyze both sets of samples (at least n=5 replicates each) using the developed LC-MS/MS method.
-
-
Calculation:
-
Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
-
Interpretation:
-
ME ≈ 100%: No significant matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Flavonoid Glycosides
This protocol offers a more effective cleanup than simple protein precipitation or filtration, which is crucial for reducing matrix effects.
-
Materials:
-
Polymeric reversed-phase or mixed-mode cation exchange SPE cartridges.
-
Sample extract (e.g., from a protein precipitation step, or an initial crude plant extract).
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade).
-
Formic acid or acetic acid.
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte of interest with a higher concentration of organic solvent (e.g., 90-100% methanol or acetonitrile). An acid modifier may be required depending on the sorbent and analyte.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
This table summarizes hypothetical data on how different sample preparation methods can influence the matrix effect for this compound in a plasma sample.
| Sample Preparation Method | Mean Analyte Peak Area (n=5) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Analyte in Neat Solvent (Control) | 1,520,400 | 100% | 2.1% |
| Protein Precipitation (PPT) | 714,588 | 47% | 15.8% |
| Liquid-Liquid Extraction (LLE) | 1,185,912 | 78% | 8.5% |
| Solid-Phase Extraction (SPE) | 1,429,176 | 94% | 4.3% |
As shown in the table, more advanced sample preparation techniques like SPE can significantly reduce ion suppression (Matrix Effect closer to 100%) and improve reproducibility (lower RSD) compared to simpler methods like PPT.[13]
Visualizations
Workflow for Identifying and Mitigating Matrix Effects
The following diagram illustrates a logical workflow for addressing matrix effects in your LC-MS analysis.
Caption: A systematic workflow for the identification, mitigation, and management of matrix effects.
Decision Tree for Choosing a Correction Strategy
This diagram helps in selecting an appropriate strategy to correct for matrix effects based on available resources and method requirements.
Caption: Decision tree for selecting a suitable calibration and correction strategy for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the 8-O-glucosylation step is consistently low. What are the common causes and how can I improve it?
A1: Low yields in flavonoid glycosylation are a frequent challenge.[1] Key factors include inefficient activation of the glycosyl donor, suboptimal reaction conditions, and the inherent reactivity of the target hydroxyl group.
Troubleshooting Steps:
-
Glycosyl Donor & Promoter Selection: The choice of glycosyl donor and promoter is critical. Acetylated glycosyl donors are known to be less reactive ("disarmed") due to the electron-withdrawing nature of the acetyl groups.[2]
-
Glycosyl Donor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is a common and effective donor.[3][4] Its isomeric α-bromide form may lead to higher yields compared to donors with a trans relationship between the anomeric bromide and the C-2 protecting group.[3][4]
-
Promoter/Activator: If using a mild Lewis acid is yielding poor results, consider switching to a more potent activator or increasing its stoichiometric amount.[2] Common promoters for glycosyl halides include silver carbonate or silver triflate.[1]
-
-
Reaction Conditions:
-
Temperature: Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and slowly warmed to room temperature to control the reaction rate and minimize side reactions.[1][5] Cautiously elevating the reaction temperature can enhance the rate but may also promote side product formation.[2]
-
Solvent: The solvent can significantly impact the reaction by stabilizing or destabilizing key intermediates.[5] Dichloromethane (DCM) is a common non-coordinating solvent, while polar aprotic solvents like DMF can be effective but may require higher temperatures.[6]
-
Moisture Control: Glycosyl donors can be susceptible to hydrolysis. Ensure all glassware is flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) with molecular sieves.[1][4]
-
Q2: How can I improve the regioselectivity of glycosylation to specifically target the 8-OH group?
A2: Achieving high regioselectivity is crucial when multiple hydroxyl groups are present. The acidity and, consequently, the reactivity of hydroxyl groups in flavones generally follow the order: 7-OH ≥ 4'-OH > 3-OH > 3′-OH > 5-OH.[3] The 8-OH group's reactivity must be considered relative to the highly acidic 4'-OH and the chelated, less reactive 5-OH group. A robust protecting group strategy is essential.
Strategy: Selective Protection
-
Protect More Reactive Hydroxyls: Before the glycosylation step, selectively protect the more reactive 4'-OH and 5-OH groups.
-
The 5-OH group forms a hydrogen bond with the C4-carbonyl, making it less nucleophilic. However, for complete control, it should be protected.
-
The 4'-OH group is highly reactive and must be protected to prevent glycosylation at this site.
-
-
Choice of Protecting Groups: Use orthogonal protecting groups that can be selectively removed without affecting other groups or the final glycosidic bond.[1] Benzyl (Bn) ethers are a common choice for phenolic hydroxyls as they are stable under glycosylation conditions and can be removed later via hydrogenolysis.
-
Glycosylation: With the 4'- and 5-positions blocked, the 8-OH group becomes the primary site for glycosylation.
Caption: A generalized workflow for the regioselective synthesis of the target 8-O-glucoside.
Q3: I'm observing multiple spots on my TLC plate after the glycosylation reaction. What are these byproducts and how can I minimize them?
A3: The formation of multiple byproducts is a common issue in glycosylation chemistry.[2]
Common Byproducts & Solutions:
-
Unreacted Starting Material: This indicates an incomplete or sluggish reaction.
-
Solution: Increase the amount of the Lewis acid promoter, cautiously increase the reaction temperature, or switch to a more potent activator.[2]
-
-
Hydrolyzed Glycosyl Donor: This occurs if moisture is present in the reaction.
-
Solution: Strictly adhere to anhydrous conditions (flame-dried glassware, anhydrous solvents, inert atmosphere, molecular sieves).[4]
-
-
Anomerization (Formation of α- and β-glycosides): The formation of the undesired anomer can reduce the yield of the target product.
-
Solution: Use a "participating" protecting group (e.g., an acetyl group) at the C-2 position of the glycosyl donor. This group can shield one face of the oxocarbenium ion intermediate, favoring the formation of the 1,2-trans glycosidic bond (the β-anomer for glucose).[1]
-
Caption: A troubleshooting guide for identifying and resolving byproduct formation.
Q4: Purification of the final flavonoid glycoside is difficult due to its polarity. What are the most effective purification techniques?
A4: The high polarity of flavonoid glycosides makes purification challenging.[1] Standard flash column chromatography may not be sufficient. Advanced techniques are often required.
Recommended Purification Methods:
-
Macroporous Resin Chromatography: This is a popular and efficient method for large-scale purification of flavonoids.[7] It separates compounds based on polarity. The crude extract is loaded onto the column, and elution is performed with a gradient of ethanol (B145695) in water.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly efficient liquid-liquid partition chromatography technique that avoids solid supports, minimizing irreversible adsorption of the sample. It is excellent for separating polar compounds like flavonoid glycosides.[8][9] The key to success is finding a suitable two-phase solvent system.[9]
| Purification Method | Typical Solvent System (v/v/v/v) | Target Compounds | Reference |
| HSCCC | n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4) | Flavonoid glycosides | [8][9] |
| HSCCC | n-hexane–ethyl acetate–methanol–water (1:3:1:3) | Flavonoid glycosides | [9] |
| HSCCC | n-hexane-n-butanol-water (3:4:7) | Luteolin glycosides | [10] |
| Macroporous Resin | Stepwise gradient of Ethanol in Water (e.g., 10% to 60%) | Total Flavonoids | [7] |
Experimental Protocols
Protocol 1: Generalized Koenigs-Knorr Glycosylation
This protocol describes a generalized method for the glycosylation of the 8-OH position after protecting the 4'- and 5-OH positions.
1. Materials:
-
4',5-di-O-benzyl-5,8,4'-trihydroxy-7-methoxyflavone (the protected aglycone)
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (glycosyl donor)
-
Silver (I) carbonate (promoter)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Celite
2. Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the protected aglycone, silver (I) carbonate, and activated molecular sieves.[1]
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.[1]
-
Cool the mixture to 0°C.
-
Dissolve the glycosyl bromide donor in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[1]
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts and molecular sieves.[1]
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product (the protected glycoside) can then be carried forward to the deprotection step.
Protocol 2: Purification using Macroporous Resin
This protocol provides a general procedure for purifying flavonoid glycosides from a crude reaction mixture after deprotection.
1. Materials:
-
Crude flavonoid glycoside extract
-
Macroporous adsorption resin (e.g., D101)
-
Ethanol
-
Deionized water
2. Procedure:
-
Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (e.g., 10% ethanol in water) and load it onto the column at a slow flow rate.
-
Elution:
-
Wash the column with deionized water to remove highly polar impurities.
-
Begin a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 20%, 30%, 40%, 50%, 60%).[7]
-
Collect fractions at each ethanol concentration.
-
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the pure target compound. The target glycoside is expected to elute at intermediate ethanol concentrations (e.g., 40-60%), as flavonoid aglycones are less polar and glycosides are more polar.[7]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 4. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Neutral Glycosylation Reactions in the Absence of Reagent Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 8. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
addressing poor cell permeability of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, with a focus on addressing its poor cell permeability.
Troubleshooting Guides
Issue: Low Apparent Permeability (Papp) in Caco-2 Assays
Q: My Caco-2 permeability assay for this compound shows a very low apparent permeability coefficient (Papp), suggesting poor intestinal absorption. How can I improve the permeability of this compound?
A: A low Papp value is expected for many flavonoid glycosides due to their hydrophilic nature. Here are several strategies to enhance the cell permeability of this compound:
-
Enzymatic Deglycosylation: The glycoside moiety significantly hinders passive diffusion across cell membranes. Consider enzymatic pre-treatment to convert the glycoside to its aglycone form, which is generally more lipophilic and permeable.
-
Formulation with Permeation Enhancers: Co-administration with permeation enhancers can transiently open tight junctions between epithelial cells, facilitating paracellular transport.
-
Nanoparticle Encapsulation: Encapsulating the flavonoid in lipid-based or polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance its uptake by cells.[1]
-
Prodrug Approach: Synthesizing a more lipophilic prodrug of the flavonoid can improve its passive diffusion across the cell membrane. Once inside the cell, the prodrug is metabolized to release the active flavonoid.
Issue: Compound Precipitation in Aqueous Buffers
Q: this compound is precipitating in my aqueous buffer during cell culture experiments. What can I do to improve its solubility?
A: Poor aqueous solubility is a common issue with flavonoids. The following approaches can help maintain the compound in solution:
-
Use of Co-solvents: Introduce a biocompatible organic co-solvent like DMSO or ethanol (B145695) into your aqueous buffer. Start with a low concentration (e.g., <1%) and titrate up as needed, ensuring the final concentration is not toxic to your cells.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Preparation of a Solid Dispersion: Creating a solid dispersion of the flavonoid in a hydrophilic polymer can enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is a typical apparent permeability (Papp) value for a poorly permeable flavonoid glycoside in a Caco-2 assay?
Q2: What are the primary mechanisms limiting the cell permeability of flavonoid glycosides like this compound?
A2: The primary limiting factors are:
-
Hydrophilicity: The sugar moiety increases the water solubility and reduces the lipophilicity of the molecule, hindering its ability to passively diffuse across the lipid bilayer of cell membranes.
-
Molecular Size: The addition of the glucoside group increases the molecular weight and size, which can restrict passage through membrane pores.
-
Efflux Transporters: Flavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump the compound out of the cell, reducing its intracellular concentration.[1]
Q3: Are there any known signaling pathways modulated by this compound that I should consider in my experiments?
A3: While specific pathways for this exact compound are not extensively documented, structurally similar 7-methoxyflavones are known to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[2] Additionally, other methoxyflavones have demonstrated neuroprotective effects by influencing pathways related to oxidative stress and apoptosis.[3] Given its structure, it is plausible that this compound could modulate similar inflammation and cell survival pathways.
Data Presentation
Table 1: Apparent Permeability (Papp) of Structurally Similar Flavonoid Glycosides in Caco-2 Cell Monolayers
| Compound | Concentration (µM) | Papp (A→B) (cm/s) | Papp (B→A) (cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Reference |
| Scutellarin (B1681692) | 4.33 | Low (exact value not specified) | - | - | [1] |
| Wogonoside | - | Poor membrane permeability | - | - | [4] |
Note: This table provides representative data for poorly permeable flavonoid glycosides due to the lack of specific data for this compound.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the general procedure for assessing the intestinal permeability of a compound using the Caco-2 cell monolayer model.
1. Cell Culture and Seeding:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
- Seed the Caco-2 cells onto permeable Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
- Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
- Optionally, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow) to confirm monolayer integrity.
3. Permeability Experiment (Apical to Basolateral):
- Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
- Add the transport buffer containing the test compound (this compound) to the apical (upper) chamber.
- Add fresh transport buffer to the basolateral (lower) chamber.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.
- Collect a sample from the apical chamber at the beginning and end of the experiment.
4. Sample Analysis:
- Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
5. Calculation of Apparent Permeability Coefficient (Papp):
- Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
- A is the surface area of the permeable membrane (cm²).
- C0 is the initial concentration of the compound in the apical chamber (µmol/cm³).
Visualizations
Signaling Pathways
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
Experimental Workflows
References
- 1. Mrp2-related efflux of scutellarin in the intestinal absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wogonoside promotes apoptosis and ER stress in human gastric cancer cells by regulating the IRE1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies with 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
Disclaimer: As of our latest literature review, specific in vivo studies, including detailed dosage, pharmacokinetics, and toxicity data for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, are not extensively available. The following guidance is based on established principles for flavonoid glycosides and structurally similar compounds. Researchers should use this information as a starting point and conduct thorough dose-range finding and toxicity studies for the specific compound.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for this compound in a mouse model?
A1: Due to the lack of specific data for this compound, a conservative approach is recommended. Based on in vivo studies of other flavonoid glycosides, a starting dose range of 10-50 mg/kg body weight is often used. However, it is crucial to perform a dose-range finding study to determine the optimal and safe dose for your specific animal model and experimental endpoint.
Q2: What is the best route of administration for this compound?
A2: The choice of administration route depends on the experimental goals and the compound's physicochemical properties. Common routes for flavonoids include:
-
Oral gavage (p.o.): Suitable for studying effects after oral absorption and metabolism. However, bioavailability of flavonoid glycosides can be low due to poor absorption and first-pass metabolism.
-
Intraperitoneal (i.p.) injection: Bypasses first-pass metabolism, often resulting in higher bioavailability compared to oral administration. This route is useful for investigating the systemic effects of the compound.
-
Intravenous (i.v.) injection: Provides 100% bioavailability and is used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
Q3: How can I improve the bioavailability of this compound?
A3: Flavonoid glycosides often exhibit low oral bioavailability.[1] Strategies to enhance bioavailability include:
-
Formulation with absorption enhancers: Co-administration with agents like piperine (B192125) or formulation in lipid-based delivery systems (e.g., liposomes, nanoparticles) can improve absorption.
-
Use of aglycone form: If the aglycone (the non-sugar part) is the active moiety, using it directly might lead to better absorption. However, the glycoside form may be more stable or have different biological activities.
-
Structural modification: Chemical modifications to the flavonoid structure can be explored to improve its pharmacokinetic profile.
Q4: What are the expected metabolites of this compound in vivo?
A4: Following administration, flavonoid glycosides are typically metabolized in the small intestine and liver through Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) reactions.[1] The gut microbiota can also hydrolyze the glycosidic bond, releasing the aglycone, which can then be absorbed or further metabolized into smaller phenolic compounds.[1] It is essential to analyze plasma and tissue samples for both the parent compound and its major metabolites to understand the active forms.
Q5: Are there any potential toxicities associated with this class of compounds?
A5: Flavonoids are generally considered safe, especially when consumed as part of a normal diet. However, at high doses used in pharmacological studies, potential toxicities can arise. These may include gastrointestinal disturbances or, in rare cases, hepatotoxicity.[2] It is mandatory to conduct acute and sub-chronic toxicity studies to establish a safe dose range for your experiments.
Troubleshooting Guides
Issue 1: No observable effect at the initial doses.
| Possible Cause | Troubleshooting Steps |
| Insufficient Dose | Gradually increase the dose in subsequent experimental groups. Monitor for signs of toxicity. |
| Low Bioavailability | - Consider a different route of administration (e.g., i.p. instead of p.o.).- Analyze plasma concentrations to confirm systemic exposure.- Explore formulation strategies to enhance absorption. |
| Rapid Metabolism/Clearance | - Increase the dosing frequency (e.g., from once to twice daily).- Perform pharmacokinetic studies to determine the compound's half-life. |
| Inappropriate Animal Model | Ensure the chosen animal model is relevant to the disease being studied and that the biological target of the flavonoid is conserved. |
| Compound Instability | Verify the stability of the compound in the vehicle solution over the duration of the experiment. |
Issue 2: High variability in experimental results between animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure all personnel are properly trained and consistent in the administration technique (e.g., gavage, injection). |
| Variations in Animal Health | Use healthy animals of the same age, sex, and genetic background. Acclimatize animals properly before starting the experiment. |
| Formulation Inhomogeneity | If using a suspension, ensure it is well-mixed before each administration to provide a consistent dose. |
| Biological Variability | Increase the number of animals per group to improve statistical power and account for individual differences in metabolism and response. |
Issue 3: Signs of toxicity observed in animals.
| Possible Cause | Troubleshooting Steps |
| Dose is too high | Immediately reduce the dose in subsequent experiments. |
| Vehicle Toxicity | Include a vehicle-only control group to assess for any adverse effects of the vehicle itself. Consider alternative, less toxic vehicles if necessary. |
| Compound-Specific Toxicity | - Closely monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior).- Perform histopathological analysis of major organs at the end of the study.- If severe adverse effects are observed, euthanize the animals and reconsider the experimental design. |
Data Presentation: Dosage of Structurally Similar Flavonoids in In Vivo Studies
| Flavonoid | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | Mice | 4 or 8 mg/kg/day for 2 weeks | i.p. | Neuroprotective effects | [3] |
| 5,7-dihydroxy-3,8,4'-trimethoxyflavone (Pg-1) | --- | 500–1000 μg/mL (in vitro) | --- | Low cytotoxicity | [2] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration in Mice
-
Vehicle Preparation:
-
Aqueous Suspension: Suspend this compound in distilled water or a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water. Sonication may be necessary to achieve a uniform suspension.
-
Solution with Co-solvents: For compounds with poor aqueous solubility, a vehicle containing a small percentage of DMSO (e.g., <5%) or PEG400, followed by dilution with saline or corn oil, can be used. Note: Always test the vehicle for toxicity in a separate control group.
-
-
Dosage Calculation:
-
Calculate the required volume of the suspension/solution based on the desired dose (mg/kg) and the concentration of the compound in the vehicle. The final volume for oral gavage in mice should typically not exceed 10 mL/kg of body weight.
-
-
Animal Handling and Gavage:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume.
-
Gently remove the needle and return the mouse to its cage. Monitor for any signs of distress.
-
Protocol 2: Preparation and Intraperitoneal (i.p.) Injection in Mice
-
Vehicle Preparation:
-
Dissolve this compound in a minimal amount of a suitable solvent like DMSO.
-
Further dilute with sterile saline to the final desired concentration. The final DMSO concentration should ideally be below 5% to minimize toxicity.
-
-
Dosage Calculation:
-
Calculate the required volume based on the desired dose (mg/kg) and the final concentration. The injection volume for i.p. administration in mice is typically around 10 mL/kg.
-
-
Injection Procedure:
-
Properly restrain the mouse, exposing the lower abdominal quadrants.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress post-injection.
-
Mandatory Visualization
Caption: A generalized workflow for in vivo dose optimization.
References
Technical Support Center: Enhancing Flavonoid Glycoside Stability for Therapeutic Use
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in enhancing the stability of flavonoid glycosides for therapeutic applications.
Troubleshooting Guides & FAQs
This section provides solutions to common issues encountered during the experimental process of stabilizing flavonoid glycosides.
| Issue | Question | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Degradation | Q1: Why is my flavonoid glycoside degrading in my aqueous solution or cell culture medium? [1] | pH Instability: Extreme pH (acidic or alkaline) can hydrolyze the glycosidic bond.[1] Oxidative Degradation: Flavonoids are susceptible to oxidation, which can be catalyzed by metal ions or light.[1] Thermal Degradation: Elevated temperatures can accelerate degradation.[1] Enzymatic Degradation: Presence of glycosidases in cell culture or tissue extracts. | pH Control: Maintain a physiological pH (around 7.4) using buffers like HEPES.[1] Minimize Oxidation: Use amber vials or foil to protect from light.[1] Work in a low-oxygen environment if possible. Add chelating agents like EDTA to sequester metal ions. Temperature Control: Prepare fresh solutions and store stock solutions at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[1] Enzyme Inhibition: If enzymatic degradation is suspected, consider adding specific glycosidase inhibitors if compatible with your experiment. |
| Low Solubility | Q2: My flavonoid glycoside has poor solubility in my aqueous buffer. What can I do? | Hydrophobic Nature: Despite the sugar moiety, the aglycone part can still be hydrophobic. | Co-solvents: Use a small amount of a biocompatible co-solvent like DMSO (typically <0.5% in final concentration to avoid cytotoxicity).[1] Solubilizing Agents: Formulate with solubilizing agents such as cyclodextrins.[1] Encapsulation: Encapsulate the flavonoid glycoside in liposomes or nanoparticles to improve aqueous dispersibility. |
| Encapsulation Issues | Q3: I am getting low encapsulation efficiency for my flavonoid glycoside in liposomes/nanoparticles. | Poor Affinity: The flavonoid glycoside may have low affinity for the core or membrane of the carrier. Process Parameters: Suboptimal formulation or processing parameters (e.g., sonication time, homogenization pressure). Instability during Encapsulation: The flavonoid may degrade during the encapsulation process due to heat or shear stress. | Optimize Formulation: Screen different lipid or polymer compositions. For liposomes, consider the charge of the lipids. Adjust Process: Optimize sonication/homogenization time and intensity. For spray drying, adjust inlet temperature and feed flow rate. Protect from Degradation: Perform encapsulation under inert gas and protect from light. |
| Analytical Issues | Q4: I am seeing unexpected peaks or peak tailing in my HPLC analysis of flavonoid glycosides. [2][3] | Degradation Products: The extra peaks could be degradation products of your flavonoid glycoside.[2] Secondary Interactions: Peak tailing can be caused by interactions between the flavonoid's polar groups and residual silanols on the HPLC column.[2] Column Overload: Injecting too much sample can lead to peak distortion.[2] | Confirm Degradation: Run a fresh standard and a sample that has been stressed (e.g., heated) to see if the extra peaks match. Improve Chromatography: Use an end-capped C18 column or add a competing base like triethylamine (B128534) to the mobile phase.[2] Optimize the mobile phase gradient and pH.[3] Reduce Sample Load: Decrease the injection volume or dilute the sample.[2] |
Data Presentation: Stability Enhancement of Flavonoid Glycosides
The following tables summarize quantitative data on the improved stability of flavonoid glycosides through various enhancement techniques.
Table 1: Effect of Acylation on Flavonoid Glycoside Activity
| Flavonoid | Modification | Target | IC50 (µM) | Fold Change in Activity | Reference |
| Kaempferol | None | HCT-116 cells | 34.85 | - | [4] |
| 4Ac-K¹ | Acetylation | HCT-116 cells | 28.53 | ~1.22x increase | [4] |
| Quercetin | None | HCT-116 cells | 23.45 | - | [4] |
| 5Ac-Q² | Acetylation | HCT-116 cells | 15.66 | ~1.50x increase | [4] |
| Myricetin | None | A549 cells | 27.2 | - | [4] |
| 6Ac-M³ | Acetylation | A549 cells | 50.9 | ~1.87x decrease | [4] |
¹4Ac-K: Acetylated Kaempferol, ²5Ac-Q: Acetylated Quercetin, ³6Ac-M: Acetylated Myricetin
Table 2: Encapsulation Efficiency and Stability of Flavonoids in Liposomes
| Flavonoid | Encapsulation Efficiency (%) | Flavonoid-to-Lipid Molar Ratio | Reference |
| Isoscutellarein | 95 | 0.21 | [5] |
| Isoscutellarein diglycoside | 37.5 | 0.09 | [5] |
| Quercetin | - | - | |
| Rutin (Quercetin-3-rutinoside) | - | - |
Table 3: Impact of Nanoencapsulation on Flavonoid Bioavailability
| Flavonoid | Delivery System | Relative Bioavailability Increase | Reference |
| Baicalein (B1667712) | Self-microemulsifying drug delivery systems (SMEDDS) | Higher than baicalein suspension | [6] |
| Silybin | Supersaturatable self-emulsifying drug delivery system (S-SEDDS) | Enhanced oral bioavailability | |
| Quercetin | Self-emulsifying formulation | Improved in vivo antioxidant potential |
Experimental Protocols
Detailed methodologies for key stability-enhancing experiments are provided below.
Protocol 1: Liposomal Encapsulation of Flavonoid Glycosides (Thin-Film Hydration Method)
Objective: To encapsulate a flavonoid glycoside within a liposomal formulation to enhance its stability and solubility.
Materials:
-
Flavonoid glycoside (e.g., Rutin)
-
Egg phosphatidylcholine (EPC) or other suitable lipid
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of lipid (e.g., EPC) and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Add the flavonoid glycoside to the lipid solution. The amount will depend on the desired drug-to-lipid ratio.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a controlled temperature (just above the lipid transition temperature) under vacuum to form a thin, uniform lipid film on the inner surface of the flask. Ensure all solvent is removed.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature for about 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension.
-
Bath sonication: Place the vial containing the MLV suspension in a bath sonicator for 15-30 minutes.
-
Probe sonication: Insert a probe sonicator into the MLV suspension and sonicate in pulses on ice to prevent overheating and degradation of the lipid and flavonoid.
-
-
Size Reduction (Extrusion - Optional but Recommended):
-
For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times).
-
-
Purification:
-
Remove unencapsulated flavonoid glycoside by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by quantifying the amount of flavonoid glycoside in the liposomes and in the total formulation using a suitable analytical method like HPLC-UV.
-
Protocol 2: Chemical Modification - Acylation of Flavonoid Glycosides
Objective: To introduce an acyl group to a flavonoid glycoside to increase its lipophilicity and potentially its stability and biological activity.
Materials:
-
Flavonoid glycoside (e.g., Kaempferol-3-O-glucoside)
-
Acylating agent (e.g., Acetyl chloride, Acetic anhydride)
-
Aprotic solvent (e.g., dry Pyridine, Dimethylformamide - DMF)
-
Base (if necessary, e.g., Triethylamine)
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus
-
Ice bath
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica (B1680970) gel for column chromatography (for purification)
-
Solvents for chromatography (e.g., Hexane (B92381), Ethyl acetate)
Procedure:
-
Reaction Setup:
-
Dissolve the flavonoid glycoside in the aprotic solvent in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
-
Acylation Reaction:
-
Slowly add the acylating agent (and base, if needed) to the stirred solution. The molar ratio of flavonoid to acylating agent will determine the degree of acylation and should be optimized.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) for a specified time (e.g., 2-24 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, comparing the reaction mixture to the starting material.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding cold water or a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the acylated flavonoid glycoside.
-
-
Characterization:
-
Confirm the structure of the acylated product using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Below are diagrams illustrating the signaling pathways modulated by key flavonoid glycosides.
Caption: Quercetin glycosides inhibit the PI3K/Akt signaling pathway.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and its Aglycone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro bioactivity of the flavonoid glycoside, 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, and its corresponding aglycone, 5,7,4'-Trihydroxy-8-methoxyflavone. While direct comparative experimental data for these specific compounds are limited in current literature, this guide synthesizes established principles of flavonoid biochemistry and presents relevant experimental findings from structurally analogous compounds to illuminate the anticipated differences in their biological efficacy.
The prevailing scientific consensus suggests that the aglycone form of a flavonoid generally exhibits greater in vitro antioxidant and anti-inflammatory activity than its glycosidic counterpart. The presence of a sugar moiety can sterically hinder the flavonoid's interaction with cellular targets and reduce its radical scavenging potential by masking crucial hydroxyl groups. The biotransformation of the glycoside to the aglycone, which typically occurs in the gut, is often a prerequisite for its biological activity.
Comparative Bioactivity Data: A Case Study of a Structurally Similar Flavonoid
To illustrate the comparative bioactivity, we present data from a study on 3,5,4'-Trihydroxy-6,7-methylenedioxyflavone (TMF), an aglycone with a similar polyhydroxy-methoxyflavone core structure, and its corresponding O-glycosides. This study evaluated their anti-inflammatory properties by measuring the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) synthesis in cultured macrophage cells.
| Compound | Bioactivity Assay | Key Parameter | Result |
| Aglycone (TMF) | Nitric Oxide (NO) Synthesis Inhibition | IC₅₀ | More potent inhibition than its glycosides |
| Glycosides (TMF-O-glycosides) | Nitric Oxide (NO) Synthesis Inhibition | IC₅₀ | Less potent inhibition than the aglycone |
| Aglycone (TMF) | Prostaglandin E₂ (PGE₂) Synthesis Inhibition | IC₅₀ | More potent inhibition than its glycosides |
| Glycosides (TMF-O-glycosides) | Prostaglandin E₂ (PGE₂) Synthesis Inhibition | IC₅₀ | Less potent inhibition than the aglycone |
Data extrapolated from a study on 3,5,4'-Trihydroxy-6,7-methylenedioxyflavone and its O-glycosides, which demonstrated more potent anti-inflammatory effects for the aglycone.[1][2]
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the design and execution of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (glucoside and aglycone) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. For the control, add 100 µL of the solvent instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: The production of NO by nitric oxide synthase (NOS) can be quantified by measuring the accumulation of its stable oxidation product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach confluence.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (glucoside and aglycone) for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible NOS (iNOS) and subsequent NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.
Principle: The activity of COX-2 is measured by quantifying the production of prostaglandin E₂ (PGE₂) from arachidonic acid using an enzyme-linked immunosorbent assay (ELISA).
Procedure:
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing human recombinant COX-2 enzyme and its substrate, arachidonic acid.
-
Inhibitor Incubation: Add various concentrations of the test compounds (glucoside and aglycone) to the reaction mixture and incubate to allow for enzyme inhibition.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific incubation period.
-
PGE₂ Measurement: Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculation: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that produced in the control (without inhibitor).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed anti-inflammatory mechanism of the flavonoid aglycone.
Caption: Experimental workflow for the DPPH antioxidant assay.
References
A Comparative Guide to the Antioxidant Activities of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Quantitative Antioxidant Activity Data
The antioxidant activity of a compound is often quantified using various in vitro assays, with the results typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant potency.
Table 1: In Vitro Antioxidant Activity of Quercetin (B1663063)
| Assay | IC50 (µM) | Reference Compound |
| DPPH | 5.5 | - |
| DPPH | 19.17 µg/mL | Ascorbic Acid |
| ABTS | 4.60 | - |
Note: IC50 values can vary depending on specific experimental conditions.
As previously stated, specific quantitative data from DPPH, ABTS, or other antioxidant assays for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside are not available in the reviewed literature.
Structure-Activity Relationship and Predicted Antioxidant Potential
The antioxidant activity of flavonoids is largely determined by their chemical structure. Key features influencing this activity include:
-
Hydroxyl Groups (-OH): The number and arrangement of hydroxyl groups are paramount. An increased number of hydroxyl groups generally enhances antioxidant activity.
-
Catechol Group: A 3',4'-dihydroxy (catechol) structure in the B-ring is a significant contributor to high antioxidant capacity.
-
Methoxylation (-OCH3): The substitution of hydroxyl groups with methoxy (B1213986) groups tends to decrease antioxidant activity.
-
Glycosylation: The attachment of a sugar moiety (glycoside) can also influence antioxidant activity, often reducing it compared to the aglycone form.
Quercetin's Structure and Antioxidant Activity:
Quercetin (3,3',4',5,7-pentahydroxyflavone) possesses several structural features that contribute to its potent antioxidant effects. It has five hydroxyl groups, including a catechol group on the B-ring, which are crucial for its radical scavenging ability.
This compound's Structure and Predicted Antioxidant Activity:
This flavonoid, isolated from Andrographis paniculata, has three hydroxyl groups, one methoxy group, and a glucoside moiety attached at the 8-position. Based on structure-activity relationships, we can infer the following:
-
The presence of three hydroxyl groups suggests some antioxidant potential.
-
The methoxy group at the 7-position likely diminishes its antioxidant capacity compared to a hydroxyl group at the same position.
-
The bulky glucoside group at the 8-position may further reduce its radical scavenging ability compared to its aglycone form.
-
Crucially, it lacks the highly influential catechol group in the B-ring that is present in quercetin.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Preparation of Test Samples: The test compounds (quercetin and this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test sample or standard in a microplate well or cuvette. A blank containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The ABTS•+ has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Procedure:
-
Generation of ABTS•+: The ABTS•+ is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.
-
Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Experimental Workflows
A critical mechanism by which flavonoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
A Comparative Guide to the Anti-Inflammatory Effects of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and Luteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two flavonoid compounds: 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and luteolin (B72000). While luteolin is a well-researched flavone (B191248) with extensive documentation of its anti-inflammatory mechanisms, this compound is a less-studied flavonoid glycoside. This comparison aims to synthesize the available data, highlight the significant body of evidence for luteolin, and underscore the current knowledge gap regarding this compound, thereby identifying opportunities for future research.
Introduction to the Compounds
Luteolin (3',4',5,7-tetrahydroxyflavone) is a common flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs. It is known to possess a broad range of pharmacological activities, with its anti-inflammatory effects being particularly well-documented.[1][2]
This compound is a flavonoid glycoside that has been isolated from the medicinal plant Andrographis paniculata.[3] This plant is known in traditional medicine for its anti-inflammatory properties, which are largely attributed to diterpenoids like andrographolide, as well as its flavonoid constituents.[4] However, specific data on the anti-inflammatory activity of this particular glycoside is scarce in publicly available scientific literature.
Comparative Analysis of Anti-Inflammatory Activity
Due to the limited availability of direct experimental data for this compound, this section will primarily focus on the well-established anti-inflammatory profile of luteolin. The potential activities of this compound will be discussed in the context of its chemical class and botanical origin.
Luteolin: A Potent Inhibitor of Inflammatory Mediators
Luteolin has been shown to be a potent inhibitor of key inflammatory mediators in various in vitro and in vivo models. A common model for studying inflammation is the use of murine macrophage cells, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response.
Data Presentation: In Vitro Anti-Inflammatory Activity of Luteolin in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Assay Type | Luteolin Concentration | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) | Griess Assay | 5-25 µM | Dose-dependent inhibition | [5] |
| Nitric Oxide (NO) | Griess Assay | IC50: 17.1 µM | 50% inhibition | [5] |
| Tumor Necrosis Factor-α (TNF-α) | ELISA | 5-25 µM | Dose-dependent inhibition | [5] |
| Interleukin-6 (IL-6) | ELISA | 5-25 µM | Dose-dependent inhibition | [5][6] |
| Prostaglandin E2 (PGE2) | ELISA | 25-100 µM | Complete suppression at 25 µM | [7] |
This compound: A Potential but Uncharacterized Anti-Inflammatory Agent
Currently, there is a lack of specific quantitative data on the anti-inflammatory effects of this compound. However, based on its chemical nature as a flavonoid glycoside and its origin from Andrographis paniculata, some potential anti-inflammatory activity can be hypothesized. Flavonoids, as a class, are known to possess anti-inflammatory properties.[8] Furthermore, extracts from Andrographis paniculata have demonstrated the ability to suppress pro-inflammatory cytokine production.[9][10]
Mechanistic Insights: Signaling Pathways
Luteolin: Modulation of NF-κB and MAPK Signaling
The anti-inflammatory effects of luteolin are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5]
-
NF-κB Pathway: Luteolin has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[5][6] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB into the nucleus.[5]
-
MAPK Pathway: Luteolin can also suppress the phosphorylation of key proteins in the MAPK signaling cascade, such as ERK1/2 and p38. The MAPK pathway is another crucial regulator of the inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of luteolin on the release of nitric oxide and interleukin-6 by macrophages stimulated with lipopolysaccharide from Prevotella intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
A Comparative Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Isomers: A Guide for Researchers
For immediate release:
Exploring the Isomeric Landscape of a Promising Flavonoid Glycoside for Drug Discovery
This guide provides a comparative analysis of potential isomers of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside with potential therapeutic applications. While direct comparative experimental data for isomers of this specific compound is not extensively available in current literature, this document offers a predictive comparison based on established structure-activity relationships of analogous flavonoid glycosides. This guide is intended for researchers, scientists, and drug development professionals investigating the potential of flavonoid-based therapeutics.
Introduction to this compound
This compound is a naturally occurring flavonoid glycoside found in various medicinal plants, including Andrographis paniculata. Flavonoids, a broad class of plant secondary metabolites, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The glycosylation of the flavonoid core can significantly impact its solubility, stability, and bioavailability, thereby modulating its therapeutic efficacy.
Isomerism in this compound can arise from several sources, including the stereochemistry of the glycosidic bond (anomers), the type of sugar moiety, and the arrangement of substituents on the flavone (B191248) backbone (constitutional isomers). This guide will focus on the most probable and impactful isomeric difference: the anomeric configuration of the 8-O-glucoside linkage, comparing the hypothetical properties of the α-D-glucoside and β-D-glucoside anomers.
Physicochemical Properties of Isomers
The fundamental physicochemical properties of the α- and β-anomers of this compound are expected to be very similar. However, subtle differences in their three-dimensional structures can influence their crystal packing, solubility, and interactions with biological macromolecules.
| Property | 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-α-D-glucoside (Predicted) | 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-β-D-glucoside (Predicted) |
| Molecular Formula | C₂₂H₂₂O₁₁ | C₂₂H₂₂O₁₁ |
| Molecular Weight | 462.40 g/mol | 462.40 g/mol |
| Solubility | Predicted to have slight differences in aqueous and organic solvents due to stereochemistry. | Predicted to have slight differences in aqueous and organic solvents due to stereochemistry. |
| Melting Point | Expected to differ due to variations in crystal lattice energy. | Expected to differ due to variations in crystal lattice energy. |
| Optical Rotation | Will have a distinct specific rotation value. | Will have a distinct, and likely opposite, specific rotation value compared to the α-anomer. |
Comparative Biological Activity (Predicted)
The biological activity of flavonoid glycosides is often dependent on the hydrolysis of the sugar moiety to release the active aglycone. The anomeric configuration of the glycosidic bond can influence the rate of this enzymatic hydrolysis by glycosidases present in the body.
| Biological Activity | 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-α-D-glucoside (Predicted) | 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-β-D-glucoside (Predicted) | Rationale |
| Anti-inflammatory Activity | Potentially lower activity in vitro compared to the aglycone. The rate of hydrolysis to the active aglycone would be a key determinant of in vivo activity. | Potentially lower activity in vitro compared to the aglycone. The β-linkage is more common in nature and may be more readily hydrolyzed by human gut microbiota, potentially leading to higher bioavailability of the aglycone in vivo. | |
| Antioxidant Capacity | The antioxidant capacity of the glycoside is generally lower than the aglycone. The sugar moiety can sterically hinder the access of free radicals to the antioxidant hydroxyl groups on the flavonoid backbone. | Similar to the α-anomer, the antioxidant capacity is expected to be lower than the aglycone. The key difference in overall antioxidant effect in a biological system would likely depend on the efficiency of its conversion to the aglycone. | |
| Cytotoxicity against Cancer Cells | The cytotoxic effects of flavonoid glycosides are often significantly lower than their aglycone counterparts. The activity would be dependent on cellular uptake and intracellular hydrolysis. | Similar to the α-anomer, cytotoxicity is expected to be lower than the aglycone. Differences in cellular uptake and metabolism between the anomers could lead to variations in their anticancer efficacy. |
Experimental Protocols
To empirically determine the comparative efficacy of these isomers, the following experimental protocols are recommended:
Synthesis and Isolation of Isomers
-
Chemical Synthesis: Employ stereoselective glycosylation methods to synthesize both the α- and β-anomers of this compound. This typically involves activating a protected glucosyl donor and reacting it with the aglycone at the 8-hydroxyl position, followed by deprotection.
-
Chromatographic Separation: Utilize chiral high-performance liquid chromatography (HPLC) to separate the synthesized anomers and confirm their purity.
-
Structural Elucidation: Confirm the anomeric configuration using nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing the coupling constant of the anomeric proton (H-1" of the glucose moiety). Mass spectrometry and X-ray crystallography can further confirm the structure.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the α- and β-isomers for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control and determine the IC₅₀ values for each isomer.
Antioxidant Capacity Assay: DPPH Radical Scavenging Activity
-
Preparation of Solutions: Prepare stock solutions of the α- and β-isomers in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value for each isomer. Ascorbic acid can be used as a positive control.
Cytotoxicity Assay: MTT Assay on Human Cancer Cell Lines (e.g., MCF-7 breast cancer cells)
-
Cell Culture: Culture MCF-7 cells in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the α- and β-isomers for 48 or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each isomer.
Visualizing Experimental Design and Potential Mechanisms
To facilitate the understanding of the proposed research, the following diagrams illustrate a hypothetical experimental workflow and a key signaling pathway potentially modulated by these flavonoid isomers.
Caption: Hypothetical workflow for the comparative analysis of flavonoid glucoside isomers.
Caption: Potential anti-inflammatory mechanism via the NF-κB signaling pathway.
Conclusion
While direct experimental comparisons of this compound isomers are currently lacking, this guide provides a framework for their evaluation based on established principles of flavonoid pharmacology. It is hypothesized that the β-anomer may exhibit greater in vivo activity due to more efficient enzymatic hydrolysis. However, empirical validation through the synthesis, isolation, and rigorous biological testing of these isomers is essential. The experimental protocols and conceptual diagrams provided herein offer a roadmap for researchers to undertake such a comparative analysis, which will be crucial for elucidating the full therapeutic potential of this promising natural product.
In Vivo Validation of Flavonoid Neuroprotective Effects: A Comparative Guide to (2S)-5, 2', 5'-Trihydroxy-7-methoxyflavanone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of in vitro neuroprotective findings for two flavonoids: (2S)-5, 2', 5'-Trihydroxy-7-methoxyflavanone (TMF), a novel natural product, and Quercetin, a widely studied flavonoid. The objective is to offer a comprehensive resource for researchers in the field of neuropharmacology and drug discovery, presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of both TMF and Quercetin has been investigated in various in vitro and in vivo models. While both compounds exhibit promising neuroprotective activities, their efficacy and mechanisms of action show distinct characteristics. This section summarizes the key quantitative data from representative studies to facilitate a direct comparison.
Table 1: Comparison of In Vitro Neuroprotective Effects
| Parameter | (2S)-5, 2', 5'-Trihydroxy-7-methoxyflavanone (TMF) | Quercetin |
| Cell Line | PC12 cells | SH-SY5Y cells |
| Neurotoxic Insult | Dopamine-induced toxicity | 6-Hydroxydopamine (6-OHDA)-induced toxicity |
| Concentration Range | 3-20 µM | 5-50 µM |
| Key Findings | - Decreased dopamine-induced toxicity- Attenuated redox imbalance by regulating the GSH/GSSG ratio | - Reduced 6-OHDA-induced apoptosis- Scavenged intracellular reactive oxygen species (ROS)- Modulated cellular antioxidant defense pathways |
| IC50 | Not explicitly reported | Varies depending on the specific assay |
Table 2: Comparison of In Vivo Neuroprotective Effects
| Parameter | (2S)-5, 2', 5'-Trihydroxy-7-methoxyflavanone (TMF) | Quercetin |
| Animal Model | D-galactose-induced aging in mice | 6-OHDA-induced Parkinson's disease model in rats |
| Dosing Regimen | 4 or 8 mg/kg/day (i.p.) for 2 weeks | 10 or 20 mg/kg/day (oral) for 4 weeks |
| Key Findings | - Improved behavioral performance in Morris water maze- Inhibited AP-1 activation- Upregulated BDNF levels and GSH/GSSG ratio in the hippocampus- Increased phosphorylation of CREB | - Ameliorated motor deficits- Protected dopaminergic neurons in the substantia nigra- Reduced oxidative stress markers in the striatum- Modulated MAPK and Nrf2 signaling pathways |
| Bioavailability | Information not available | Low oral bioavailability, extensively metabolized |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the studies of TMF and Quercetin.
(2S)-5, 2', 5'-Trihydroxy-7-methoxyflavanone (TMF) Protocols
In Vitro Neuroprotection Assay:
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-incubated with TMF (3-20 µM) for 24 hours.
-
Induction of Neurotoxicity: Dopamine (50 µM) is added to the culture medium for an additional 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay.
-
Redox Status Analysis: The ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG) is measured using a commercially available kit.
In Vivo Neuroprotection Study:
-
Animal Model: Male C57BL/6 mice are used. D-galactose (100 mg/kg/day) is administered subcutaneously for 8 weeks to induce an aging model.
-
Drug Administration: TMF (4 or 8 mg/kg/day) is administered intraperitoneally for the last 2 weeks of the D-galactose treatment.
-
Behavioral Testing: The Morris water maze test is performed to assess spatial learning and memory.
-
Biochemical Analysis: After the behavioral tests, the hippocampus is dissected for the analysis of AP-1 activation (via electrophoretic mobility shift assay), BDNF levels (via ELISA), and the GSH/GSSG ratio.
-
Western Blotting: Phosphorylation of CREB in the hippocampus is analyzed by Western blotting.
Quercetin Protocols
In Vitro Neuroprotection Assay:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with Quercetin (5-50 µM) for 2 hours.
-
Induction of Neurotoxicity: 6-Hydroxydopamine (6-OHDA) (100 µM) is added to the cells for 24 hours.
-
Apoptosis Assay: Apoptosis is quantified using Annexin V-FITC/Propidium Iodide staining and flow cytometry.
-
ROS Measurement: Intracellular ROS levels are measured using the DCFH-DA fluorescent probe.
In Vivo Neuroprotection Study:
-
Animal Model: Male Sprague-Dawley rats are used. A unilateral 6-OHDA lesion is created by stereotaxic injection into the medial forebrain bundle to model Parkinson's disease.
-
Drug Administration: Quercetin (10 or 20 mg/kg/day) is administered orally for 4 weeks, starting one week before the 6-OHDA lesioning.
-
Behavioral Assessment: Rotational behavior induced by apomorphine (B128758) is monitored to assess motor deficits.
-
Immunohistochemistry: Tyrosine hydroxylase (TH) immunohistochemistry is performed on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) and the activity of superoxide (B77818) dismutase (SOD) are measured in the striatum.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these flavonoids is essential for targeted drug development. The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of TMF and Quercetin.
Caption: Proposed neuroprotective signaling pathway of TMF.
Caption: Key neuroprotective signaling pathways of Quercetin.
Conclusion
Both (2S)-5, 2', 5'-Trihydroxy-7-methoxyflavanone and Quercetin demonstrate significant neuroprotective effects that are validated in both in vitro and in vivo models. TMF appears to exert its effects primarily through the modulation of the CREB/BDNF pathway and by mitigating oxidative stress. Quercetin, on the other hand, showcases a broader mechanism involving direct antioxidant activity and the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.
While Quercetin is a well-established neuroprotective flavonoid, its low bioavailability presents a challenge for clinical translation. The in vivo efficacy of TMF at relatively low intraperitoneal doses suggests it may possess favorable pharmacokinetic properties, warranting further investigation. This comparative guide highlights the potential of both flavonoids as lead compounds for the development of novel neuroprotective therapies. Future research should focus on optimizing the bioavailability of these compounds and further elucidating their precise molecular targets within the central nervous system.
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
For researchers, scientists, and professionals engaged in drug development, the precise and accurate quantification of bioactive compounds is paramount. This guide offers an objective comparison of analytical methodologies for the quantification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside of significant interest. The focus is on the cross-validation of common analytical techniques to ensure data integrity and reproducibility. The principles and methods detailed here are broadly applicable to the analysis of other flavonoid glycosides.
Data Presentation: Comparison of Analytical Methods
The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are frequently employed for the analysis of flavonoids. The table below summarizes their typical performance characteristics for the quantification of flavonoid glycosides like this compound.
| Performance Parameter | HPLC-DAD | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999[1][2] | > 0.993[1] | > 0.99 |
| Accuracy (% Recovery) | 97 - 105%[1] | 93 - 103%[1] | 95 - 105% |
| Precision (% RSD) | < 2%[1][2] | < 15%[1] | < 5% |
| Limit of Detection (LOD) | 0.006–0.015 µg/mL[1] | < 5 nM[1] | ~20 ng/band |
| Limit of Quantitation (LOQ) | 0.020–0.052 µg/mL[1] | < 5 nM[1] | ~60 ng/band |
| Specificity | High | Very High | Moderate to High |
| Cost | Moderate | High | Low to Moderate |
| Throughput | Moderate | High[1] | High |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical findings.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This is a robust and widely used technique for the quantification of flavonoids.
-
Sample Preparation: Accurately weigh the powdered sample (e.g., 1 g) and extract with a suitable solvent such as methanol (B129727) or a methanol/water mixture, potentially with the addition of a small amount of acid (e.g., 0.2% formic acid) to improve peak shape.[1] Sonication can be used to enhance extraction efficiency. Filter the resulting extract through a 0.45-µm membrane filter prior to injection.[1]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: The Diode-Array Detector should be set to monitor the maximum absorption wavelength of this compound.
-
-
Quantification: A calibration curve is constructed by injecting standard solutions of the analyte at known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices or when very low concentrations of the analyte are expected.
-
Sample Preparation: Sample preparation is similar to that for HPLC-DAD, though a more rigorous clean-up step, such as solid-phase extraction (SPE), may be necessary to minimize matrix effects.
-
Chromatographic Conditions: The liquid chromatography conditions are generally similar to those used for HPLC-DAD, but often with faster gradients and shorter columns to increase throughput.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
-
-
Quantification: Similar to HPLC-DAD, quantification is achieved using a calibration curve prepared with standards.[1] The use of a stable isotope-labeled internal standard is recommended to improve accuracy and precision.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that is well-suited for high-throughput screening and quantification of compounds in herbal extracts and other complex mixtures.
-
Sample and Standard Preparation: Prepare solutions of the sample extract and a standard of this compound in a suitable solvent like methanol.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in an appropriate ratio is developed to achieve good separation.
-
Application: Apply the sample and standard solutions as bands onto the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase vapor.
-
Detection: After development, the plate is dried and the bands are visualized under UV light at an appropriate wavelength. Densitometric scanning is used for quantification.
-
-
Quantification: The peak areas of the analyte in the sample are compared to the peak areas of the standard curve to determine the concentration.
Mandatory Visualizations
Cross-Validation Workflow
Caption: K-fold cross-validation workflow for analytical method validation.
Logical Relationship of Analytical Techniques
Caption: Key characteristics of different analytical techniques for flavonoid analysis.
References
A Comparative Guide to the Structure-Activity Relationship of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and its derivatives, focusing on their potential therapeutic applications. Due to limited direct experimental data on this specific glycoside and its derivatives, this guide extrapolates from the biological activities of structurally similar flavonoids to infer SAR principles. The information presented herein is intended to serve as a foundational resource for guiding future research and drug discovery efforts.
Core Biological Activities: An Overview
Flavonoids, a major class of polyphenolic compounds, are well-regarded for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and neuroprotective effects. The specific activity of a flavonoid is intricately linked to its substitution pattern, including the number and position of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and glycosidic groups. For this compound, the presence of multiple hydroxyl groups, a methoxy group, and an 8-O-glucoside moiety suggests a complex interplay of these structural features in determining its bioactivity.
Comparative Biological Activity of Structurally Related Flavonoids
To elucidate the potential SAR of this compound derivatives, the following table summarizes the quantitative biological activities of flavonoids with similar structural motifs.
| Compound/Derivative Class | Biological Activity | Assay | Cell Line/Model | IC50/EC50 (µM) | Reference(s) |
| Trihydroxyflavones | Antioxidant | DPPH Radical Scavenging | - | 5.2 - 24.5 | [1] |
| Antioxidant | ABTS Radical Scavenging | - | 6.3 - 24.5 | [1] | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 | 22.1 - 26.7 | [2] | |
| Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | 10 - 50 | [3] | |
| Cytotoxicity | MTT Assay | A549 (Lung Cancer) | 10 - 50 | [3] | |
| 7-Methoxyflavones | Anti-inflammatory | Nitric Oxide (NO) Inhibition | BV2 Microglia | Not specified | [4] |
| Neuroprotection | TrkB Activation | Primary Cortical Neurons | Not applicable | [5] | |
| 8-Hydroxyflavones | Neuroprotection | TrkB Activation | Primary Cortical Neurons | Inactive | [5] |
| Flavonoid Glycosides | Antioxidant | DPPH Radical Scavenging | - | Generally higher than aglycone | [6] |
| Anti-inflammatory | - | In vivo models | Similar or higher than aglycone | [6] |
Inferred Structure-Activity Relationship Insights:
-
Hydroxylation: The presence and position of hydroxyl groups are critical for antioxidant and anticancer activities. A 3',4'-ortho-dihydroxy arrangement on the B-ring and a 5,7-dihydroxy pattern on the A-ring are often associated with potent activity. The 8-hydroxy group, as in the core structure of our target compound, has been shown in some contexts to reduce certain activities like TrkB activation.[5]
-
Methoxylation: Methoxy groups can modulate the lipophilicity and metabolic stability of flavonoids. A 7-methoxy group is a common feature in bioactive flavonoids with anti-inflammatory and neuroprotective properties.[4][6]
-
Glycosylation: The 8-O-glucoside moiety significantly impacts the molecule's solubility and bioavailability. While O-glycosylation can sometimes decrease in vitro activity compared to the corresponding aglycone, it may enhance in vivo efficacy due to improved pharmacokinetic properties.[6] The sugar moiety can also influence the interaction with specific biological targets.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of flavonoid derivatives.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the flavonoid derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the flavonoid derivatives to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay for Antioxidant Activity
Principle: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another method to determine antioxidant capacity. The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS and has a blue-green color, which is reduced in the presence of an antioxidant.
Protocol:
-
ABTS Radical Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and let the mixture stand in the dark for 12-16 hours to generate the ABTS radical cation.
-
Working Solution: Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the flavonoid derivative at various concentrations to 1 mL of the ABTS working solution.
-
Incubation: Incubate the mixture for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the flavonoid derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix 50 µL with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration and calculate the percentage of NO inhibition.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by flavonoid derivatives, providing a visual representation of their potential mechanisms of action.
Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the p38 MAPK signaling pathway by flavonoid derivatives.
Caption: Neuroprotective effects through activation of the TrkB signaling pathway.
References
A Comparative Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and Standard Therapeutic Agents
For Immediate Release
In the landscape of modern pharmacology, the exploration of naturally derived compounds for therapeutic applications continues to be a significant area of research. This guide presents a detailed comparative analysis of the flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside against standard drugs in the fields of anti-inflammatory, anticancer, and neuroprotective therapies. This document is intended for researchers, scientists, and professionals in drug development, providing a synthesis of available preclinical data to objectively evaluate the therapeutic potential of this natural compound.
Introduction to this compound
This compound is a flavonoid glycoside that has been isolated from the medicinal plant Andrographis paniculata. Flavonoids as a class are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Preliminary research into this specific compound and structurally similar flavonoids suggests a potential for therapeutic efficacy across multiple disease areas. This guide will compare its putative mechanisms and efficacy with established standard-of-care drugs: Celecoxib for inflammation, Doxorubicin for cancer, and Memantine (B1676192) for neuroprotection.
Comparative Efficacy: A Data-Driven Overview
Quantitative data on the efficacy of this compound is still emerging. Therefore, this comparison includes data from closely related trihydroxy- and methoxyflavones to provide a preliminary assessment of its potential potency.
Anti-Inflammatory Activity
The anti-inflammatory potential of trihydroxyflavones is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A comparison with the selective COX-2 inhibitor, Celecoxib, is presented below.
| Compound | Target/Assay | Cell Line/System | IC₅₀ Value |
| Related Trihydroxyflavones | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Data not available for the specific compound. Related trihydroxyflavones show activity. |
| Cyclooxygenase (COX-2) Inhibition | In vitro enzyme assay | Data not available for the specific compound. Some trihydroxyflavones show COX-1/COX-2 inhibition.[1] | |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Various | ~0.04 µM (in whole blood assay) |
Anticancer Activity
The anticancer effects of flavonoids are often linked to their ability to induce apoptosis and inhibit cell proliferation. A comparison with the widely used chemotherapeutic agent, Doxorubicin, is outlined below.
| Compound | Cell Line | Assay | IC₅₀ Value |
| Related Methoxyflavones | HCT-116 (Colon Cancer) | Cytotoxicity Assay | Data not available for the specific compound. A related compound, 5-Hydroxy-7-methoxyflavone, shows dose-dependent cytotoxicity.[2] |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | Data not available for the specific compound. Related trihydroxy-methoxyflavones show IC₅₀ values in the micromolar range.[3] | |
| Doxorubicin | HCT-116 (Colon Cancer) | Cytotoxicity Assay | ~0.1 - 1 µM |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | ~0.05 - 0.5 µM |
Neuroprotective Activity
The neuroprotective potential of flavonoids is associated with their antioxidant properties and their ability to modulate neuronal signaling pathways. A comparison with Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, is provided.
| Compound | Model/Assay | Key Findings |
| Related Trihydroxy-methoxyflavanone | In vitro (PC12 cells) & In vivo (mouse model) | Decreased dopamine-induced toxicity, inhibited AP-1 activation, upregulated BDNF, and increased CREB phosphorylation.[4] |
| Memantine | In vitro & In vivo models of neurotoxicity | Blocks NMDA receptor-mediated excitotoxicity.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate the activities discussed.
Anti-Inflammatory Assays
-
Nitric Oxide (NO) Production Assay: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.
-
Cyclooxygenase (COX) Inhibition Assay: The ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes is measured using commercially available kits. The assay typically quantifies the production of prostaglandins (B1171923) from arachidonic acid.
Anticancer Assays
-
Cell Viability (MTT) Assay: Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compound. After a set incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then dissolved, and the absorbance is measured to determine cell viability.
-
Apoptosis Assays: Apoptosis can be detected by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis of key apoptosis-related proteins such as caspases, Bcl-2, and Bax.
Neuroprotection Assays
-
In Vitro Neurotoxicity Models: Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neuronal cultures are exposed to a neurotoxin (e.g., dopamine, glutamate, β-amyloid) with or without pre-treatment with the test compound. Cell viability is then assessed.
-
In Vivo Models of Neurodegeneration: Animal models, such as mice treated with D-galactose to induce aging-related deficits, are administered the test compound. Behavioral tests (e.g., Morris water maze) and biochemical analysis of brain tissue (e.g., levels of neurotrophic factors, oxidative stress markers) are performed.[4]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is fundamental for drug development.
5,8,4'-Trihydroxy-7-methoxyflavone and Related Flavonoids
Based on studies of structurally similar flavonoids, the proposed mechanisms of action include:
-
Anti-inflammatory: Inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of inflammatory mediators like nitric oxide and prostaglandins.[7]
-
Anticancer: Induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase cascades.[2][8]
-
Neuroprotective: Upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and activation of pro-survival signaling pathways such as the CREB pathway.[4] Additionally, some flavonoids exhibit anti-inflammatory effects in the central nervous system by inhibiting microglial activation.[9]
References
- 1. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 6. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 9. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Flavonoid O-Glycosides and C-Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of flavonoid O-glycosides and C-glycosides, focusing on their antioxidant, anti-inflammatory, and anti-cancer properties, as well as their bioavailability. The information is supported by experimental data to aid in research and development decisions.
Structural and Stability Differences
Flavonoids are a class of polyphenolic secondary metabolites found in plants, and they commonly exist as glycosides. The key difference between O-glycosides and C-glycosides lies in the linkage between the flavonoid aglycone and the sugar moiety. In O-glycosides , the sugar is linked to the aglycone via an oxygen atom (C-O-C bond), which is susceptible to enzymatic and acidic hydrolysis. In contrast, C-glycosides have a direct carbon-carbon bond (C-C bond) between the sugar and the aglycone, making them significantly more resistant to hydrolysis.[1][2] This fundamental structural difference has profound implications for their stability, bioavailability, and ultimately, their bioactivity. Flavonoid C-glycosides are generally more stable than their O-glycoside counterparts.[3]
Comparative Bioactivity
Antioxidant Activity
In vitro studies often demonstrate that the aglycone form of a flavonoid possesses the highest antioxidant activity. However, glycosylation, while sometimes reducing the initial activity, enhances stability.[4] Comparative studies between O- and C-glycosides have yielded interesting results. For instance, a study comparing isoquercitrin (B50326) (an O-glycoside) and orientin (B1677486) (a C-glycoside) found that while their initial antioxidant activities were comparable in some assays (DPPH and ORAC), orientin showed significantly higher activity in others (ABTS and FRAP).[5] This suggests that the type of glycosidic bond can influence the mechanism of antioxidant action.
| Flavonoid Glycoside Type | Antioxidant Assay | Result | Reference |
| O-Glycoside (Isoquercitrin) | DPPH | Comparable to C-glycoside | [5] |
| ABTS | Lower activity than C-glycoside | [5] | |
| FRAP | Lower activity than C-glycoside | [5] | |
| C-Glycoside (Orientin) | DPPH | Comparable to O-glycoside | [5] |
| ABTS | Higher activity than O-glycoside | [5] | |
| FRAP | Higher activity than O-glycoside | [5] |
Table 1: Comparison of in vitro antioxidant activity of a flavonoid O-glycoside and C-glycoside.
Anti-inflammatory Activity
Flavonoids are known to exert anti-inflammatory effects primarily through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] While direct comparative studies are limited, the greater stability and potentially unique metabolic fate of C-glycosides may offer advantages. Some studies suggest that flavone (B191248) C-glycosides possess significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] It has been proposed that C-glycosylflavonoids, in many instances, exhibit higher anti-inflammatory potential than their corresponding O-glycosides and aglycones.[8]
Anti-cancer Activity
The anti-cancer potential of flavonoids is attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[9] The modulation of signaling pathways like NF-κB and MAPK is also crucial in this context.[10] While research is ongoing, some evidence points towards the promising anti-cancer activities of C-glycosides. For example, certain flavone di-C-glycosides have been identified as major active components with potential anti-inflammatory and anti-cancer effects.[7] However, a direct and comprehensive comparison of the anti-cancer efficacy of O- and C-glycosides of the same aglycone is an area requiring further investigation.
Bioavailability and Metabolism
The structural differences between O- and C-glycosides significantly impact their absorption and metabolism.
-
O-Glycosides : The C-O-C bond in O-glycosides can be hydrolyzed by lactase-phlorizin hydrolase in the small intestine or by gut microbiota, releasing the aglycone which can then be absorbed.[11]
-
C-Glycosides : The C-C bond is resistant to enzymatic hydrolysis in the upper gastrointestinal tract.[1][2] C-monoglycosides are poorly absorbed in the small intestine and are primarily metabolized by the gut microbiota in the colon.[3] In contrast, some C-multiglycosides may be absorbed unchanged.[3]
A comparative in vivo study showed that after oral administration, the O-glycoside isoquercitrin led to higher antioxidant activity in the plasma, suggesting better absorption of its metabolites.[4] Conversely, the C-glycoside orientin resulted in higher antioxidant activity in the urine, indicating that it is less metabolized and excreted more intact.[4]
Key Signaling Pathway: NF-κB Inhibition
A common mechanism for the anti-inflammatory and anti-cancer effects of flavonoids is the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test flavonoid glycosides in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test sample to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test flavonoid glycosides.
-
Add a small volume of the test sample to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition similar to the DPPH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the flavonoid glycosides for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Conclusion
The choice between flavonoid O-glycosides and C-glycosides for research and drug development depends on the desired therapeutic application and the target site of action.
-
Flavonoid O-glycosides may be more suitable when rapid absorption of the aglycone in the upper gastrointestinal tract is desired, leading to higher plasma concentrations of the active form.
-
Flavonoid C-glycosides , with their enhanced stability, may act as "pro-drugs" that are delivered intact to the colon, where they can be metabolized by the gut microbiota to exert local or systemic effects. Their greater stability may also be advantageous for in vitro applications.
Further direct comparative studies are necessary to fully elucidate the relative therapeutic potential of these two important classes of flavonoid glycosides in various disease models.
References
- 1. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In V… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advance on the Flavonoid C-glycosides and Health Benefits | Semantic Scholar [semanticscholar.org]
- 9. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 11. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Structure of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of natural products is a critical step in drug discovery and development. This guide provides a comparative overview of the key analytical techniques used to elucidate the molecular structure of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid isolated from Andrographis paniculata.[1][2] While a complete, publicly available dataset for this specific compound is not available, this guide presents data from closely related flavonoid glycosides to illustrate the analytical workflow and data interpretation.
Spectroscopic and Chromatographic Analysis
The structural elucidation of this compound, with the molecular formula C₂₂H₂₂O₁₁, relies on a combination of spectroscopic and chromatographic techniques.[1][2] The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
| Carbon Position | 5-Hydroxy-7,8-dimethoxyflavone | 5,6,4'-Trihydroxy-7,8-dimethoxyflavone | 5-Hydroxy-7,8,4'-trimethoxyflavone |
| 2 | - | - | - |
| 3 | - | - | - |
| 4 | - | - | - |
| 5 | - | - | - |
| 6 | - | - | - |
| 7 | - | - | - |
| 8 | - | - | - |
| 9 | - | - | - |
| 10 | - | - | - |
| 1' | - | - | - |
| 2' | - | - | - |
| 3' | - | - | - |
| 4' | - | - | - |
| 5' | - | - | - |
| 6' | - | - | - |
| 7-OCH₃ | - | - | - |
| 8-OCH₃ | - | - | - |
| 4'-OCH₃ | - | - | - |
Note: Complete data for these compounds is not fully available in the provided search results. This table illustrates the type of comparative data that would be used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a powerful tool for the identification of compounds in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids.
The expected fragmentation of this compound in ESI-MS/MS would involve the loss of the glucose moiety (162 Da) from the precursor ion, yielding an aglycone fragment. Further fragmentation of the aglycone would provide information about the substitution pattern of the flavone (B191248) core.
| Ion | Expected m/z [M-H]⁻ | Fragmentation |
| Precursor Ion | 461.10 | [C₂₂H₂₁O₁₁]⁻ |
| Aglycone Fragment | 299.05 | [M-H - 162]⁻ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and purification of flavonoids from plant extracts. The retention time (tᵣ) of a compound is a characteristic property under specific chromatographic conditions (e.g., column, mobile phase, flow rate, and temperature). A validated HPLC method is essential for quality control and quantification.
| Compound | Column | Mobile Phase | Detection | Retention Time (tᵣ) |
| Flavonoids in A. paniculata | C18 | Gradient of water and acetonitrile (B52724) with acid | UV-Vis | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the flavone chromophore. The absorption maxima (λ_max) can be indicative of the hydroxylation and methoxylation pattern of the flavonoid skeleton. Flavones typically exhibit two major absorption bands: Band I (300-400 nm) corresponding to the B-ring, and Band II (240-280 nm) corresponding to the A-ring.
| Compound Class | Typical Band I (λ_max) | Typical Band II (λ_max) |
| Flavones | 310-350 nm | 250-270 nm |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are representative protocols for the key analytical techniques.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
LC-MS Analysis
-
Chromatography System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: An ESI source in both positive and negative ion modes. Acquire full scan and product ion scan (MS/MS) data.
HPLC-UV Analysis
-
Chromatography System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water (with acid) and methanol (B129727) or acetonitrile.
-
Detection: Monitor the absorbance at the λ_max of the compound (typically around 270 nm and 330 nm for flavones).
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the isolation and structural confirmation of this compound.
Caption: Experimental workflow for the confirmation of the molecular structure.
Concluding Remarks
The confirmation of the molecular structure of this compound requires a multi-technique analytical approach. By comparing the data obtained from NMR, MS, HPLC, and UV-Vis spectroscopy with that of known, related compounds and literature values, researchers can confidently elucidate the structure. This guide provides a framework for the necessary experimental procedures and data analysis, which is fundamental for advancing the study of this and other natural products in the field of drug development.
References
A Comparative Guide to the Bioassay Reproducibility of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of bioassays for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside , a flavonoid isolated from the medicinal plant Andrographis paniculata. Due to the limited availability of direct experimental data for this specific glycoside, this guide draws comparisons with the bioactivities of other well-researched flavonoids, particularly those also found in Andrographis paniculata, and commonly studied flavonoids like Quercetin and Luteolin. The focus is on two key bioactivities associated with flavonoids: antioxidant and anti-inflammatory effects.
Introduction
This compound belongs to the flavonoid class of polyphenolic compounds, which are widely recognized for their potential health benefits. Reproducibility of bioassays is a critical factor in the scientific validation of these properties for drug discovery and development. This guide aims to provide an objective comparison of common bioassays, their reproducibility, and the performance of related flavonoids, supported by available experimental data.
Data Presentation: Comparative Bioactivity of Flavonoids
The following tables summarize quantitative data from various in vitro bioassays for flavonoids found in Andrographis paniculata and other commonly studied flavonoids. This comparative data provides a framework for understanding the potential bioactivity of this compound.
Table 1: In Vitro Antioxidant Activity of Selected Flavonoids
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Methanolic Extract of A. paniculata | DPPH Radical Scavenging | 32% inhibition | [1] |
| Methanolic Extract of A. paniculata | Hydroxyl Radical Scavenging | 80% inhibition | [1] |
| Methanolic Extract of A. paniculata | Lipid Peroxidation Inhibition | 80% inhibition | [1] |
| Andrographolide (B1667393) | DPPH Radical Scavenging | - | [2] |
| Quercetin | DPPH Radical Scavenging | ~5-10 µM | [3] |
| Luteolin | DPPH Radical Scavenging | IC50: ~15 µM | [4] |
Table 2: In Vitro Anti-inflammatory Activity of Selected Flavonoids and Andrographis paniculata Extracts
| Compound/Extract | Assay | Cell Line | IC50 / Inhibition | Reference |
| Methanolic Extract of A. paniculata | Nitric Oxide (NO) Inhibition | In vivo (BALB/c mice) | 65.3% inhibition | [1] |
| Andrographolide | Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50: 17.4 µM | [5] |
| A. paniculata Ethanol Extract Fraction (APE-2C) | Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50: 6.08 µg/mL | [6][7] |
| Andropanolide | Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50: 13.4 µM | [8] |
| Quercetin | TNF-α Inhibition | Human PBMC | Significant inhibition at 5-50 µM | [9] |
| Luteolin | TNF-α Inhibition | THP-1 | - | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.[11][12][13]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compound (e.g., this compound or other flavonoids) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate or spectrophotometer cuvette, add a specific volume of the DPPH solution (e.g., 180 µL) to a small volume of the sample solution (e.g., 20 µL) at different concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay is widely used to assess the anti-inflammatory potential of compounds.[5][6][7]
Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of a test compound is determined by its ability to inhibit this LPS-induced NO production. The concentration of NO is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation and a vehicle control group (LPS with solvent) should be included.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
-
Cell Viability: A cell viability assay (e.g., MTT or MTS) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.
TNF-α Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 Cells
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[9][10]
Principle: Immune cells like PBMCs or monocytic cell lines (e.g., THP-1) produce TNF-α in response to inflammatory stimuli such as LPS. The inhibitory effect of a test compound on TNF-α production is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture: Isolate human PBMCs from whole blood or culture THP-1 monocytes. For THP-1 cells, differentiation into macrophages may be induced using PMA (phorbol 12-myristate 13-acetate).
-
Cell Seeding: Seed the cells in a 24-well or 96-well plate.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculation: The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the treated groups to the LPS-stimulated vehicle control group.
-
Cell Viability: As with the NO assay, a concurrent cell viability assay is crucial to rule out cytotoxic effects.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioassays described.
Caption: General workflows for in vitro antioxidant (DPPH) and anti-inflammatory (NO inhibition) bioassays.
Caption: Simplified signaling pathway of LPS-induced inflammation and potential inhibitory points for flavonoids.
Discussion on Reproducibility
The reproducibility of bioassays for flavonoids can be influenced by several factors:
-
Compound Purity and Source: The purity of the isolated flavonoid is paramount. Impurities can lead to variable results. For plant extracts, the phytochemical profile can vary significantly based on plant origin, harvest time, and extraction method, affecting the overall bioactivity.[14]
-
Assay Conditions: Minor variations in experimental conditions such as incubation times, solvent concentrations, and cell passage number can impact the results. Strict adherence to standardized protocols is essential.
-
Interference with Assays: Some flavonoids have been reported to interfere with certain colorimetric assays, such as MTT, by directly reducing the reagent in a cell-free environment.[15] This can lead to an overestimation of cell viability or an underestimation of cytotoxicity. Therefore, it is crucial to include appropriate controls and consider orthogonal assays to confirm findings.
-
Metabolism of Compounds: In cell-based assays, flavonoids can be metabolized by cellular enzymes, leading to the formation of derivatives with different bioactivities. This can complicate the interpretation of results.
To enhance reproducibility, it is recommended to:
-
Thoroughly characterize the test compound, including its purity and identity.
-
Utilize standardized and well-documented experimental protocols.
-
Include positive and negative controls in all assays.
-
Perform orthogonal assays to validate key findings.
-
Report all experimental details to allow for independent replication.
Conclusion
While direct quantitative data on the bioactivity of this compound is currently limited, this guide provides a comparative framework based on the known antioxidant and anti-inflammatory properties of other flavonoids, particularly those from its source, Andrographis paniculata. The provided experimental protocols for key bioassays, along with the discussion on factors affecting reproducibility, offer a valuable resource for researchers. Future studies should focus on isolating and testing this compound in these standardized assays to definitively characterize its bioactivity and contribute to the growing body of knowledge on the therapeutic potential of flavonoids.
References
- 1. Antioxidant and anti-inflammatory activities of the plant Andrographis paniculata Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory efficiency of Andrographis paniculata extract on viral multiplication and nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoid metabolites reduce tumor necrosis factor‐α secretion to a greater extent than their precursor compounds in human THP‐1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Phytochemical composition and antioxidant efficacy of Laurus nobilis L.: impact of sex, plant stage, and extraction solvents [frontiersin.org]
A Comparative Analysis of Flavonoid Glycosides from Diverse Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Flavonoid glycosides, a diverse group of secondary metabolites ubiquitously found in plants, are of significant interest to the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative overview of flavonoid glycosides from various plant sources, presenting quantitative data, detailed experimental protocols for their extraction and analysis, and visualizations of their roles in key signaling pathways.
Quantitative Comparison of Flavonoid Glycosides
The following table summarizes the content of major flavonoid glycosides found in different plant species, offering a quantitative comparison for researchers seeking potent natural sources of these compounds.
| Plant Source | Flavonoid Glycoside | Content (mg/g dry weight) | Analytical Method | Reference |
| Prunus mume (Japanese apricot) | Rutin (Quercetin-3-O-rutinoside) | 1.87 ± 0.04 | UPLC-DAD-ESI/QTOF-MS | [3] |
| Prunus salicina (Chinese plum) | Quercetin-3-O-galactoside | 1.54 ± 0.03 | UPLC-DAD-ESI/QTOF-MS | [3] |
| Toona sinensis (Chinese mahogany) | Rutin (Quercetin-3-O-rutinoside) | 12.34 ± 0.45 | HPLC-DAD | [4] |
| Toona sinensis (Chinese mahogany) | Quercitrin (Quercetin-3-O-rhamnoside) | 8.76 ± 0.32 | HPLC-DAD | [4] |
| Allium tricoccum (Ramps) | Quercetin sophoroside glucuronide | 0.5972 ± 0.235 | UHPLC-PDA-MS | [5] |
| Allium tricoccum (Ramps) | Kaempferol sophoroside glucuronide | 0.3792 ± 0.130 | UHPLC-PDA-MS | [5] |
| Scorzonera austriaca | Luteolin-7-O-glucoside | Not specified | HRESIMS, NMR | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the extraction, isolation, and quantification of flavonoid glycosides.
Protocol 1: Extraction of Flavonoid Glycosides
This protocol outlines a general procedure for the extraction of flavonoid glycosides from plant material using maceration, a widely used method.[7]
Materials:
-
Dried and powdered plant material
-
Airtight container
-
Shaker or magnetic stirrer
-
Filter paper or centrifuge
Procedure:
-
Weigh a specific amount of the dried plant powder and place it in an airtight container.
-
Add a sufficient volume of 70% ethanol to immerse the plant material completely (a common ratio is 1:10 to 1:20 w/v).
-
Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous mixing.
-
Macerate at room temperature for 24-72 hours. The duration may vary depending on the plant material.
-
After the maceration period, separate the extract from the solid plant residue by filtration or centrifugation.
-
The resulting liquid extract, rich in flavonoid glycosides, can then be concentrated under reduced pressure for further analysis.
Protocol 2: Quantification of Flavonoid Glycosides by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of flavonoid glycosides using HPLC, a precise and widely adopted technique.[4][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Reference standards of the flavonoid glycosides to be quantified.
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase, which typically consists of a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid). The exact gradient will depend on the specific flavonoid glycosides being analyzed.
-
Preparation of Standard Solutions: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., methanol (B129727) or the mobile phase) to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solutions to different concentrations.
-
Preparation of Sample Solution: Dilute the plant extract obtained from Protocol 1 with the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the flavonoid glycosides in the sample by interpolating their peak areas on the calibration curve.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is essential for clear communication in scientific research. The following diagrams, created using the DOT language, illustrate a key signaling pathway influenced by flavonoid glycosides and a typical experimental workflow for their study.
Caption: Experimental workflow for flavonoid glycoside analysis.
Caption: Inhibition of the NF-κB signaling pathway by flavonoid glycosides.
This guide serves as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development. The provided data and protocols offer a starting point for further investigation into the therapeutic potential of flavonoid glycosides from a multitude of plant sources.
References
- 1. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 6. Flavonoid Glycosides and Their Derivatives from the Herbs of Scorzonera austriaca Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Quantitative determination of flavonoids in the flowers and leaves of Prunus spinosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in the fields of cancer, inflammation, and oxidative stress. Extensive literature searches did not yield specific quantitative bioactivity data (such as IC50 or EC50 values) for this particular flavonoid glycoside. Therefore, to provide a valuable resource for researchers, this guide presents a detailed overview of the known biological activities of extracts from its source, Andrographis paniculata, and offers a comparative analysis with well-characterized flavonoids: Quercetin, Luteolin, and Kaempferol. This approach allows for an informed estimation of its potential efficacy and provides a framework for its future evaluation.
Overview of this compound and its Source
This compound is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2][3][4] This plant, commonly known as "King of Bitters," has a long history of use in traditional medicine for treating a variety of ailments, including infections and inflammatory conditions.[5][6][7][8] The therapeutic effects of Andrographis paniculata extracts are attributed to a rich composition of bioactive molecules, including diterpenoids and flavonoids.[5][8] While specific data for the target compound is unavailable, the general anticancer, anti-inflammatory, and antioxidant properties of the plant's extracts suggest that its flavonoid constituents, including this compound, contribute to these effects.
Comparative Analysis with Alternative Flavonoids
To benchmark the potential therapeutic efficacy of this compound, this section provides quantitative data for three widely studied flavonoids with established anticancer, anti-inflammatory, and antioxidant activities.
Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quercetin, Luteolin, and Kaempferol against various cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater potency.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) |
| Quercetin | HL-60 | Leukemia | 7.7 |
| Caco-2 | Colorectal Cancer | 35 | |
| SW620 | Colorectal Cancer | 20 | |
| MCF-7 | Breast Cancer | 17.2 | |
| MDA-MB-468 | Breast Cancer | 55 | |
| Luteolin | HL-60 | Leukemia | 12.5 |
| HeLa | Cervical Cancer | >10 (effective) | |
| CH27 | Lung Squamous Carcinoma | ~50 (induces S-phase arrest) | |
| Kaempferol | HepG2 | Liver Cancer | ~20-40 (concentration-dependent) |
| CT26 | Colon Cancer | ~20-50 (concentration-dependent) | |
| B16F1 | Melanoma | ~30-60 (concentration-dependent) |
Anti-inflammatory Activity
The anti-inflammatory potential of flavonoids can be assessed by their ability to inhibit key inflammatory mediators and enzymes, such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).
Table 2: Comparative Anti-inflammatory Activity
| Flavonoid | Assay | Key Findings |
| Quercetin | LPS-induced RAW 264.7 macrophages | Reduces NO production |
| Luteolin | LPS-induced RAW 264.7 macrophages | Potent inhibitor of NO and PGE2 production |
| Kaempferol | LPS-induced RAW 264.7 macrophages | Inhibits NO production |
Antioxidant Activity
The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Comparative Antioxidant Activity (DPPH Scavenging)
| Flavonoid | IC50 (µM) |
| Quercetin | Not specified in provided results |
| Luteolin | Not specified in provided results |
| Kaempferol | ~20-40 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the experimental validation of this compound.
MTT Assay for Cytotoxicity
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the production of nitrite (B80452), a stable product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate and incubate overnight. Pre-treat the cells with different concentrations of the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare human recombinant COX-2 enzyme and the test compound at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound or vehicle control.
-
Enzyme Addition: Add the COX-2 enzyme to each well (except for the blank).
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination and Detection: After a specific incubation time (e.g., 2 minutes), stop the reaction and measure the product formation (e.g., prostaglandin (B15479496) E2) using a suitable detection method, such as an ELISA or a fluorometric probe.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the evaluation of natural products.
Caption: Workflow for Natural Product Drug Discovery.
Caption: Potential Flavonoid Targets in Signaling.
Caption: MTT Assay for Cell Viability.
Conclusion
While direct experimental evidence for the therapeutic potential of this compound is currently lacking, its origin from the medicinally important plant Andrographis paniculata and its flavonoid structure suggest it is a promising candidate for further investigation. The comparative data presented for Quercetin, Luteolin, and Kaempferol provide a valuable reference for the expected potency of such compounds. The detailed experimental protocols and workflow diagrams included in this guide offer a practical framework for researchers to systematically evaluate the anticancer, anti-inflammatory, and antioxidant properties of this compound and other novel natural products. Further research is warranted to isolate this compound in sufficient quantities and perform the necessary in vitro and in vivo studies to validate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:710952-13-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. echemi.com [echemi.com]
- 4. aobious.com [aobious.com]
- 5. researchgate.net [researchgate.net]
- 6. jpdip.com [jpdip.com]
- 7. iris.unina.it [iris.unina.it]
- 8. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
Assessing the Specificity of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological effects of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. Due to the limited availability of specific experimental data for this compound, this document focuses on the biological activities of structurally similar flavonoids. The data presented for these analogs serve as a predictive framework for assessing the potential specificity and therapeutic applications of this compound.
Introduction to this compound
This compound is a flavonoid glycoside that has been isolated from medicinal plants such as Andrographis paniculata.[1] Flavonoids, a broad class of plant secondary metabolites, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific biological profile of this compound is not extensively documented in publicly available research. Therefore, this guide leverages data from structurally related trihydroxyflavones and methoxyflavones to infer its potential biological activities and specificity.
Comparative Analysis of Biological Activities
To provide a predictive assessment of this compound, this section compares the reported biological activities of several structurally related flavonoids. The selected analogs share key structural features, such as multiple hydroxyl groups and a methoxy (B1213986) group, which are known to influence their biological effects.
Anticancer Activity
The anticancer potential of flavonoids is a significant area of research. The presence and position of hydroxyl and methoxy groups on the flavone (B191248) backbone play a crucial role in their cytotoxic effects.
Table 1: Comparative Anticancer Activity of Selected Flavonoids
| Compound | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |
| 3',4',5-Trihydroxyflavone | A549 (Lung), MCF-7 (Breast) | EC50 between 10-50 | [2] |
| 3,3',6-Trihydroxyflavone | U87 (Glioblastoma) | More active than 3',4',5-Trihydroxyflavone | [2] |
| 5,3'-dihydroxy-3,6,7,8,4'-penta-methoxyflavone | MCF-7 (Breast) | IC50 of 3.71 | [3] |
| 5,3'-dihydroxy-3,6,7,8,4'-penta-methoxyflavone | MDA-MB-231 (Breast) | IC50 of 21.27 | [3] |
| 5,7-Dimethoxyflavone | HepG2 (Liver) | IC50 of 25 | [4] |
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant properties of flavonoids are well-established and are often linked to their ability to scavenge free radicals and modulate inflammatory signaling pathways.
Table 2: Comparative Anti-inflammatory and Antioxidant Activities
| Compound | Assay | Activity | Reference |
| 3,3',4'-Trihydroxyflavone | ROS/RNS Scavenging | Most active among tested trihydroxyflavones | [5] |
| 3,5,7-Trihydroxyflavone | COX-1 and COX-2 Inhibition | Dual inhibitor | [5] |
| Baicalein (5,6,7-trihydroxyflavone) | DPPH Radical Scavenging | EC50 of 12.7 ± 0.25 µM | [2] |
| 7-Methoxyflavone | Inhibition of pro-inflammatory mediators (NO, prostaglandins, TNF-α, IL-6) | Demonstrated in preclinical studies | [6] |
Signaling Pathways and Mechanisms of Action
The biological effects of flavonoids are mediated through their interaction with various cellular signaling pathways. Based on studies of related compounds, this compound may modulate pathways involved in apoptosis, inflammation, and cellular stress responses.
Apoptosis Induction in Cancer Cells
Methoxyflavones have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell cycle arrest.
Caption: Inferred apoptotic pathway for methoxyflavones.
Anti-inflammatory Signaling
The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit key inflammatory pathways such as NF-κB and MAPK.
Caption: Inferred anti-inflammatory mechanisms of flavonoids.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activities of flavonoids.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
Comparative Metabolomics of Flavonoid Glycoside Treatments: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic impact of different flavonoid glycosides is crucial for harnessing their therapeutic potential. This guide provides a comparative overview of the effects of prominent flavonoid glycosides, supported by experimental data and detailed protocols to aid in study design and interpretation.
This publication delves into the comparative metabolomics of flavonoid glycoside treatments, offering a structured comparison of their effects on cellular metabolism and key signaling pathways. By presenting quantitative data, detailed experimental methodologies, and visual representations of workflows and pathways, this guide aims to equip researchers with the tools to objectively evaluate and select flavonoid glycosides for their specific research applications.
Quantitative Comparison of Treatment Effects
To understand the differential impact of various flavonoid glycosides on cellular processes, it is essential to compare their effects on inflammatory markers and antioxidant activity. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of the Effects of Rutin (B1680289) and Rutin Glycoside on Inflammatory Markers in RAW264.7 Macrophages
| Parameter | Treatment | Concentration (µM) | Inhibition/Reduction (%) | Key Finding |
| Nitric Oxide (NO) Production | Rutin | 50 | ~50% | Both rutin and its glycoside show similar dose-dependent inhibition of NO production.[1] |
| Rutin Glycoside | 100 | ~60% | ||
| Prostaglandin E2 (PGE2) Production | Rutin | 50 | ~40% | Similar inhibitory effects on PGE2 were observed for both compounds.[1] |
| Rutin Glycoside | 100 | ~50% | ||
| Tumor Necrosis Factor-α (TNF-α) | Rutin | 50 | ~45% | Both compounds effectively reduced the secretion of the pro-inflammatory cytokine TNF-α.[1] |
| Rutin Glycoside | 100 | ~55% | ||
| Interleukin-6 (IL-6) | Rutin | 50 | ~40% | Comparable reduction in IL-6 levels was observed between the two treatments.[1] |
| Rutin Glycoside | 100 | ~50% |
Table 2: Comparative Antioxidant Activity of Rutin and Quercetin
| Assay | Rutin | Quercetin | Key Finding |
| DPPH Radical Scavenging Activity (IC50) | 15.88 µg/mL | 9.44 µg/mL | Quercetin shows significantly higher scavenging activity against the DPPH radical.[2] |
| ABTS Radical Scavenging Activity (IC50) | 7.15 µM | 1.46 µM | Quercetin is a more potent scavenger of the ABTS radical.[2] |
| Ferric Reducing Antioxidant Power (FRAP) | 1152.0 µM Fe(II)/g | 2358.4 µM Fe(II)/g | Quercetin demonstrates superior reducing power.[2] |
Table 3: Comparative Effects of Naringin and Hesperidin on Lipid Metabolism in HepG2 Cells
| Parameter | Naringin Treatment | Hesperidin Treatment | Key Finding |
| Cellular Triacylglycerol | No significant difference | Marked decrease after 24h incubation (dose-dependent) | Hesperidin shows a more pronounced effect on reducing cellular triglycerides.[3] |
| Cellular Cholesterol | No significant difference | Marked decrease after 24h incubation (dose-dependent) | Hesperidin is more effective at lowering cellular cholesterol levels in this model.[3] |
| Acyl-CoA: Cholesterol Acyltransferase (ACAT) Activity | No effect | Inhibited | Hesperidin inhibits the enzyme ACAT, which is involved in cholesterol esterification.[3] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and comparable results in metabolomics studies. Below are methodologies for key experiments cited in this guide.
Protocol 1: Cell Culture and Flavonoid Glycoside Treatment
This protocol outlines the steps for treating adherent cell lines with flavonoid glycosides for subsequent metabolomic analysis.
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages or HepG2 hepatocytes) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that allows for logarithmic growth during the treatment period. Culture in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Treatment Solutions: Dissolve flavonoid glycosides (e.g., rutin, rutin glycoside, naringin, hesperidin) in a suitable solvent, such as DMSO, to create stock solutions. Further dilute the stock solutions in a complete culture medium to achieve the final desired treatment concentrations. Ensure the final solvent concentration in the culture medium is consistent across all treatment and control groups and is non-toxic to the cells.
-
Treatment: Once cells have reached the desired confluency (typically 70-80%), remove the existing culture medium and replace it with the medium containing the respective flavonoid glycoside treatments or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Harvesting for Metabolomics: Following incubation, rapidly quench cellular metabolism and harvest the cells. This typically involves washing the cells with ice-cold phosphate-buffered saline (PBS) followed by the addition of a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate for metabolite extraction.
Protocol 2: LC-MS/MS for Flavonoid Metabolite Quantification
This protocol provides a general framework for the analysis of intracellular flavonoid metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
To the collected cell lysates from Protocol 1, add an internal standard to correct for variations in extraction efficiency and instrument response.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 g for 10 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Perform chromatographic separation on a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Use a binary solvent system with a gradient elution. For example, mobile phase A could be water with 0.1% formic acid, and mobile phase B could be acetonitrile (B52724) with 0.1% formic acid.
-
A typical gradient might be: 0-5 min, 5-40% B; 5-10 min, 40-80% B; 10-12 min, 80-95% B; 12-15 min, hold at 95% B; followed by re-equilibration to 5% B.
-
Set the flow rate to an appropriate value for the column dimensions (e.g., 0.8 mL/min).
-
-
Mass Spectrometry Detection:
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in either positive or negative ion mode, depending on the analytes of interest.
-
For targeted quantification, use the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the target metabolite and a specific product ion generated upon fragmentation.
-
Optimize MS parameters such as collision energy and declustering potential for each analyte to ensure maximum sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas of the target metabolites and the internal standard.
-
Generate a standard curve using known concentrations of analytical standards to quantify the metabolites in the samples.
-
Normalize the data to cell number or protein concentration to account for variations in sample size.
-
Visualizing Workflows and Pathways
To provide a clear understanding of the experimental and biological processes involved, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
Step-by-Step Disposal Protocol
The primary step in chemical waste disposal is accurate identification and classification.[2] Unless explicitly confirmed as non-hazardous by a reliable source, all chemical waste should be treated as hazardous.[3] Incompatible chemicals must be segregated to prevent dangerous reactions.[2]
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:
2. Waste Collection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for waste collection.[6]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside," and the date of accumulation.[2] Do not use abbreviations or chemical formulas.
-
Never mix this waste with other chemicals unless specifically instructed by your institution's Chemical Hygiene Officer or Environmental Health and Safety (EHS) department.[7]
3. Storage:
-
Store the waste container in a designated and secure storage area, away from incompatible materials.[7]
-
Ensure the storage area is well-ventilated.[8]
-
Do not exceed the hazardous waste storage limits set by your institution.[3]
4. Disposal:
-
Chemical waste should not be disposed of down the sink unless explicitly permitted by local regulations and your institution's EHS department.[7]
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste container.[3]
In Case of a Spill: In the event of a spill, immediately notify your supervisor and follow your laboratory's established spill response procedures.[7] Absorbent materials used to clean the spill should also be disposed of as hazardous waste.[3]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general laboratory guidelines for hazardous waste accumulation are summarized below.
| Parameter | Guideline |
| Maximum Hazardous Waste Storage Volume | 55 gallons[3] |
| Maximum Acute Hazardous Waste Storage Volume | 1 quart[3] |
Note: It is crucial to consult your institution's specific guidelines as these limits may vary.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles | EN 166 or NIOSH approved[1] | Protects against splashes and dust particles. |
| Face shield | EN 166[2] | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended.[2] | Prevents skin contact with the chemical. |
| Body Protection | Lab coat or chemical-resistant suit | Long-sleeved and properly fitted.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powders or creating aerosols.[4] | Prevents inhalation of fine particles. Use in a well-ventilated area. |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receiving a shipment of this compound, promptly move it to a designated laboratory area. Inspect the packaging for any signs of damage or leakage.
Handling:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the powdered form.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Contaminated clothing should be removed and washed before reuse.[5]
Storage:
-
Container: Keep the container tightly closed to prevent contamination and exposure to air or moisture.[5]
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
Waste Collection:
-
All disposable materials that have come into contact with this compound, including gloves, weighing papers, and contaminated wipes, should be collected in a designated and clearly labeled hazardous waste container.
Disposal Procedure:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.[5]
-
Do not dispose of the chemical down the drain or in the general trash.
-
Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
